Dronedarone Hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161779 | |
| Record name | Dronedarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141625-93-6 | |
| Record name | Dronedarone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dronedarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DRONEDARONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dronedarone Hydrochloride mechanism of action on cardiac ion channels
An In-depth Technical Guide to the Mechanism of Action of Dronedarone (B1670951) Hydrochloride on Cardiac Ion Channels
Introduction
Dronedarone hydrochloride, a non-iodinated benzofuran (B130515) derivative of amiodarone (B1667116), is an antiarrhythmic agent utilized in the management of paroxysmal or persistent atrial fibrillation (AF) to reduce the risk of hospitalization.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action, primarily characterized by its ability to modulate a wide array of cardiac ion channels.[3][4][5] Unlike its predecessor amiodarone, dronedarone was developed to minimize extracardiac side effects, such as thyroid and pulmonary toxicity, by removing the iodine moiety from its structure.[2][6] This guide provides a detailed examination of dronedarone's electrophysiological effects on specific cardiac ion channels, supported by quantitative data, experimental methodologies, and visual representations of its action pathways.
Core Mechanism: A Multi-Channel Blocker
Dronedarone's antiarrhythmic properties are attributed to its function as a multi-channel blocker, exhibiting characteristics of all four Vaughan-Williams classes of antiarrhythmic drugs.[7][8] It modulates potassium, sodium, and calcium channels and possesses antiadrenergic properties.[3][4][7] This broad-spectrum activity allows it to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby stabilizing the heart's rhythm and suppressing the abnormal electrical activity that underlies arrhythmias.[5][7]
Detailed Effects on Cardiac Ion Channels
Dronedarone's primary mechanism involves the direct inhibition of multiple ion channels responsible for generating the cardiac action potential.
Potassium Channel Blockade (Class III Activity)
The blockade of potassium channels is a cornerstone of dronedarone's Class III antiarrhythmic effect, leading to a delay in cardiac repolarization and prolongation of the APD.[7]
-
Rapid and Slow Delayed Rectifier Potassium Currents (IKr and IKs): Dronedarone inhibits both components of the delayed rectifier potassium current, IK, which is crucial for repolarization.[9][10] It blocks the rapid component (IKr), carried by hERG channels, with moderate potency.[11][12] The blockade of hERG channels is voltage-dependent, occurs in closed, open, and inactivated states, and contributes significantly to its Class III action.[11][12] Its effect on the slow component (IKs), formed by KvLQT1/minK channels, is weaker and observed at higher concentrations.[11][12]
-
Inwardly Rectifying Potassium Current (IK1): Dronedarone inhibits the IK1 current at higher concentrations.[9][13] This current, generated by Kir2.x channels, is vital for stabilizing the resting membrane potential and shaping the late phase of repolarization. The inhibition of Kir2.1 channels by dronedarone is mediated by its binding to the E224 residue within the cytoplasmic pore region.[13]
-
Acetylcholine-Activated Potassium Current (IK(ACh)): Dronedarone is a highly potent inhibitor of the IK(ACh), a key current in the atria that is activated by vagal stimulation.[9][14] Its potency for IK(ACh) is approximately 100 times greater than that of amiodarone.[9][14] This strong inhibition may contribute significantly to its efficacy in treating atrial fibrillation, where vagal tone can be a contributing factor.[14] The block appears to be a direct interaction with the channel or associated G-proteins.[14][15]
-
Two-Pore-Domain Potassium (K2P) Channels: A novel aspect of dronedarone's mechanism is its inhibition of cardiac K2P channels, specifically K2P2.1 (TREK-1) and the atrial-selective K2P3.1 (TASK-1).[16] This action represents a previously unrecognized mechanism that extends its multi-channel blocking profile and may contribute to its antiarrhythmic efficacy in AF.[16]
-
Small Conductance Calcium-Activated Potassium (SK) Channels: Dronedarone inhibits SK channels (IKAS), which play a role in the late repolarization phase of the atrial action potential.[17][18] The inhibitory effect is more pronounced in atrial myocytes from patients with chronic atrial fibrillation compared to those with normal sinus rhythm.[17][18] Dronedarone is more potent than amiodarone in blocking SK channels, suggesting this could be a key mechanism for its therapeutic effect in AF.[17]
Sodium Channel Blockade (Class I Activity)
Dronedarone exhibits a state- and use-dependent blockade of fast inward sodium channels (INa), which is characteristic of Class I antiarrhythmic agents.[7][9] This action slows the upstroke velocity of the action potential (Vmax), reducing cardiac tissue excitability and conduction velocity.[7] The inhibition is more pronounced at more depolarized resting membrane potentials, a property that may contribute to an atrial-selective mode of action, as atrial cells have a less negative resting potential than ventricular cells.[19] Dronedarone also blocks the late sodium current.[9]
Calcium Channel Blockade (Class IV Activity)
Dronedarone blocks L-type calcium channels (ICaL), a Class IV action that reduces the influx of calcium during the plateau phase of the action potential.[4][7] This effect contributes to a reduction in cardiac contractility and further stabilizes the heart's electrical activity.[7] Similar to its effect on sodium channels, the blockade of calcium channels is state-dependent, favoring inhibition in depolarized cells.[19]
Inhibition of Pacemaker "Funny" Current (If)
Dronedarone inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that carry the "funny" current (If).[10][19] This current is a key determinant of the heart rate in the sinoatrial node. Inhibition of HCN4 channels by dronedarone likely contributes to the reduction in heart rate observed in patients treated with the drug.[19]
Antiadrenergic Activity (Class II Activity)
Dronedarone functions as a non-competitive antagonist of α- and β-adrenoceptors.[5][9] This Class II activity reduces the influence of the sympathetic nervous system on the heart, leading to a decrease in heart rate and myocardial contractility.[7]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of dronedarone on various cardiac ion channels as reported in the literature.
| Potassium Channel | Current | IC50 Value | Experimental Model | Reference(s) |
| hERG | IKr | 9.2 µM | Xenopus laevis oocytes | [11][12] |
| KvLQT1/minK | IKs | 33.2% block at 100 µM | Xenopus laevis oocytes | [11][12] |
| Kir2.1 | IK1 | High concentration block | Native cardiomyocytes | [9][13] |
| KACh | IK(ACh) | ~10 nM | Guinea pig atrial cells | [14] |
| KACh | IK(ACh) | 63 nM | Rabbit sinoatrial node cells | [15][20] |
| K2P3.1 (TASK-1) | IK2P | 5.2 µM | Mammalian cells | [16] |
| K2P2.1 (TREK-1) | IK2P | 6.1 µM | Mammalian cells | [16] |
| SK2 | IKAS | 2.42 µM | Human atrial myocytes (CAF) | [17][18] |
| SK2 | IKAS | 1.7 µM | HEK-293 cells | [17][18] |
| Sodium, Calcium & Other Channels | Current | IC50 Value | Experimental Model | Reference(s) |
| Nav1.5 | INa (fast) | 0.7 µM (at Vhold -80mV) | Guinea pig ventricular myocytes | [19] |
| Cav1.2 | ICaL (L-type) | 0.4 µM (at Vhold -40mV) | Guinea pig ventricular myocytes | [19] |
| Cav1.2 | ICaL (L-type) | ~180 nM | Guinea pig ventricular myocytes | [21] |
| HCN4 | If | 1.0 µM | CHO cells (human HCN4) | [19] |
CAF: Chronic Atrial Fibrillation; CHO: Chinese Hamster Ovary; HEK: Human Embryonic Kidney
Experimental Protocols
The characterization of dronedarone's effects on cardiac ion channels predominantly relies on electrophysiological techniques, particularly voltage-clamp methods.
Key Experimental Method: Patch-Clamp Electrophysiology
Objective: To measure the ionic current flowing through specific channels in the cell membrane of a single cardiomyocyte or a heterologous expression system and to quantify the inhibitory effect of dronedarone.
Methodology:
-
Cell Preparation:
-
Native Cardiomyocytes: Single atrial or ventricular myocytes are enzymatically isolated from cardiac tissue of various species (e.g., human, guinea pig, rabbit).[14][18][19]
-
Heterologous Expression Systems: For studying specific channel subtypes, human genes encoding the channel proteins (e.g., hERG, KCNQ1/KCNE1, SCN5A, HCN4) are expressed in non-cardiac cell lines like Xenopus laevis oocytes, Human Embryonic Kidney (HEK-293) cells, or Chinese Hamster Ovary (CHO) cells.[11][16][17][19]
-
-
Recording Configuration: The whole-cell patch-clamp configuration is most commonly used.[16]
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and pressed against the cell membrane.
-
A gentle suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
-
Voltage Clamp:
-
The membrane potential is controlled (clamped) by a sophisticated amplifier.
-
Specific voltage protocols (a series of voltage steps or ramps) are applied to elicit the opening, closing, and inactivation of the target ion channels.
-
The resulting ionic current is measured. For example, to study IKr, a depolarizing pulse is applied to activate and then inactivate the channels, followed by a repolarizing step where a characteristic "tail current" is measured.[11][12]
-
-
Pharmacological Testing:
-
A baseline recording of the target current is established.
-
This compound, dissolved in an appropriate vehicle, is then added to the extracellular solution at various concentrations.
-
The current is recorded again in the presence of the drug to determine the extent of inhibition.
-
-
Data Analysis:
-
The percentage of current block at each concentration is calculated.
-
A dose-response curve is constructed by plotting the percentage of block against the drug concentration.
-
The IC50 value and Hill coefficient are determined by fitting the data to the Hill equation, providing a quantitative measure of the drug's potency.[20][22]
-
Note on State-Dependence: To investigate state-dependent block, the holding potential (the steady membrane potential between voltage pulses) is varied. For instance, comparing the block of INa at a holding potential of -100 mV (where most channels are in a resting state) versus -80 mV (where a fraction of channels are in an inactivated state) can reveal preferential binding to a specific channel state.[19]
Visualizations
Caption: Dronedarone's multi-channel inhibition across the cardiac action potential phases.
Caption: Workflow for quantifying dronedarone's effect on a specific ion channel.
Conclusion
This compound exerts its antiarrhythmic effects through a complex and synergistic mechanism involving the blockade of multiple cardiac ion channels. Its profile as a blocker of key potassium, sodium, and calcium currents, combined with its antiadrenergic properties, underscores its classification as a comprehensive, multi-class agent. The potent inhibition of atrial-specific currents like IK(ACh) and the state-dependent nature of its sodium and calcium channel blockade may contribute to its clinical efficacy in atrial fibrillation while potentially offering a wider safety margin compared to more selective agents. This in-depth understanding of its molecular interactions is critical for optimizing its therapeutic use and for the future development of novel antiarrhythmic drugs.
References
- 1. Dronedarone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Dronedarone: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. A new agent for atrial fibrillation: electrophysiological properties of dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. [Clinical pharmacology and electrophysiological properties of dronedarone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The funny and not-so-funny effects of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Class III antiarrhythmic drug dronedarone inhibits cardiac inwardly rectifying Kir2.1 channels through binding at residue E224 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of dronedarone on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of dronedarone on acetylcholine-activated current in rabbit SAN cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of dronedarone on Acetylcholine-activated current in rabbit SAN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dronedarone in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KoreaMed Synapse [synapse.koreamed.org]
The Genesis of a Novel Antiarrhythmic: A Technical Guide to the Discovery and Synthesis of Dronedarone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dronedarone (B1670951) Hydrochloride, marketed as Multaq®, represents a significant advancement in the management of atrial fibrillation. Developed by Sanofi-Aventis, it emerged from a targeted effort to create a safer alternative to amiodarone (B1667116), a potent but toxicity-prone antiarrhythmic agent.[1][2][3] This technical guide provides an in-depth exploration of the discovery, synthetic pathways, and mechanism of action of Dronedarone Hydrochloride. It details the experimental protocols for its synthesis, presents key quantitative data in a structured format, and visualizes the complex chemical and biological processes involved.
Discovery and Rationale
The development of Dronedarone was driven by the need to mitigate the adverse effects associated with amiodarone, particularly thyroid and pulmonary toxicity, which are linked to its iodine content and high lipophilicity.[1][4] Researchers at Sanofi-Aventis sought to design a non-iodinated benzofuran (B130515) derivative that retained the multi-channel blocking properties of amiodarone while possessing a more favorable pharmacokinetic and safety profile.[4][5] The key molecular modifications included the removal of the iodine moieties and the introduction of a methanesulfonamide (B31651) group to reduce lipophilicity, leading to a shorter half-life and less tissue accumulation.[1][4] This strategic design resulted in a molecule with a multifaceted mechanism of action, exhibiting properties of all four Vaughan-Williams antiarrhythmic classes.[1][5]
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been approached through various routes. A common and illustrative pathway begins with the synthesis of the key intermediate, 2-butyl-5-nitrobenzofuran. This is followed by a Friedel-Crafts acylation, functional group manipulations, and final salt formation.
Overall Synthesis Workflow
The logical flow of the synthesis is depicted below, starting from the formation of the benzofuran core to the final active pharmaceutical ingredient.
Experimental Protocols
The following protocols are a composite of methodologies described in the scientific and patent literature.
Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran
This key intermediate can be prepared via a multi-step sequence starting from p-nitrophenol.[6]
-
Part A: 2-Chloromethyl-4-nitrophenol: p-Nitrophenol is reacted with paraformaldehyde and concentrated hydrochloric acid.[6]
-
Part B: 2-Hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride: The product from Part A is reacted with triphenylphosphine in a suitable solvent like chloroform.[6]
-
Part C: 2-Butyl-5-nitrobenzofuran: The phosphonium (B103445) salt from Part B undergoes a condensation and cyclization reaction with n-valeryl chloride in the presence of a base such as triethylamine in a solvent like toluene (B28343).[6]
Step 2: Friedel-Crafts Acylation
-
Procedure: 2-Butyl-5-nitrobenzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) in a non-halogenated solvent.[7][8] The reaction mixture is stirred at a controlled temperature until completion. The reaction is then quenched, and the product, 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran, is isolated.
Step 3: Demethylation
-
Procedure: The methoxy (B1213986) group of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran is cleaved to yield the corresponding phenol. This can be achieved using reagents like aluminum chloride.[8]
Step 4: Etherification
-
Procedure: The resulting phenol, 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, is alkylated with 1-chloro-3-dibutylaminopropane in a polar aprotic solvent in the presence of a base like potassium carbonate.[2] This reaction attaches the dibutylaminopropoxy side chain, yielding (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone.[9][10]
Step 5: Reduction of the Nitro Group
-
Procedure: The nitro group of the intermediate from Step 4 is reduced to an amino group. A common method is catalytic hydrogenation using a catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere.[2][8][11] This yields 5-amino-2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran.
Step 6: Mesylation
-
Procedure: The amino group of the reduced intermediate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as toluene at a controlled temperature (e.g., 80-90 °C).[11] This forms the sulfonamide bond, yielding the Dronedarone free base.
Step 7: Salt Formation
-
Procedure: The Dronedarone free base is dissolved in a suitable solvent and treated with hydrochloric acid to form this compound.[6] The final product can be purified by recrystallization from a solvent such as acetone (B3395972) to achieve high purity (>99.7%).[6]
Synthesis Data
| Step | Reaction | Key Reagents | Typical Yield | Purity (HPLC) | Reference |
| 1 | Benzofuran Formation | p-Nitrophenol, n-Valeryl chloride | Moderate to High | >95% | [6] |
| 2 | Friedel-Crafts Acylation | 4-Methoxybenzoyl chloride, SnCl₄/AlCl₃ | Good | >98% | [8] |
| 3 | Demethylation | AlCl₃ | High | >98% | [8] |
| 4 | Etherification | 1-Chloro-3-dibutylaminopropane, K₂CO₃ | Good | >97% | [2] |
| 5 | Nitro Reduction | H₂, PtO₂/Pd-C | High | >97% | [8][11] |
| 6 | Mesylation | Methanesulfonyl chloride, Triethylamine | ~94% | >99.7% | [11] |
| 7 | Salt Formation & Purification | HCl, Acetone | ~82% (recrystallization) | >99.8% | [6] |
Mechanism of Action and Signaling Pathways
Dronedarone's antiarrhythmic effects stem from its ability to block multiple cardiac ion channels, a property that classifies it as a multi-channel blocker.[1][5] It exhibits characteristics of all four Vaughan-Williams classes of antiarrhythmic drugs.
-
Class I action: Blockade of fast sodium channels, which slows the upstroke of the action potential.[5][12]
-
Class II action: Anti-adrenergic properties, reducing the influence of the sympathetic nervous system on the heart.[5][12]
-
Class III action: Blockade of potassium channels (including the rapid and slow components of the delayed rectifier current, IKr and IKs), which prolongs the action potential duration and the effective refractory period.[1][5][12]
-
Class IV action: Blockade of L-type calcium channels, which reduces intracellular calcium influx.[5][12]
These actions collectively stabilize the cardiac membrane and suppress the abnormal electrical activity that underlies atrial fibrillation.
Pharmacological Data
| Parameter | Value | Channel/Receptor | Reference |
| IC₅₀ for HERG (IKr) block | 9.2 µM | Potassium Channel | [13] |
| Reduction in L-type calcium current (at 10 µM) | 76.5% | Calcium Channel | [14] |
| Reduction in rapid delayed rectifier K+ current (at 10 µM) | 97% | Potassium Channel | [14] |
Clinical Efficacy
The clinical development program for Dronedarone included several key trials that established its efficacy and safety profile.
| Trial Name | Comparison | Primary Endpoint | Key Finding | Reference |
| ATHENA | Dronedarone vs. Placebo | Reduction in cardiovascular hospitalization or death | Dronedarone significantly reduced the primary endpoint by 24%.[8] | [5][15] |
| EURIDIS & ADONIS | Dronedarone vs. Placebo | Time to first AF recurrence | Dronedarone significantly prolonged the time to AF recurrence compared to placebo.[5] | [16] |
| DIONYSOS | Dronedarone vs. Amiodarone | Composite of efficacy and safety events | Amiodarone was more effective in preventing AF recurrence, but Dronedarone had a better safety profile. | [5] |
| ANDROMEDA | Dronedarone vs. Placebo | All-cause mortality or hospitalization for worsening heart failure | Trial was stopped early due to increased mortality in the Dronedarone group in patients with severe heart failure. | [17] |
Conclusion
This compound is a rationally designed antiarrhythmic agent that successfully addressed some of the key limitations of its predecessor, amiodarone. Its synthesis, while complex, is well-established and proceeds through key intermediates like 2-butyl-5-nitrobenzofuran. The drug's multi-channel blocking mechanism of action provides a broad spectrum of antiarrhythmic activity, which has been validated in large-scale clinical trials demonstrating its efficacy in reducing hospitalizations for atrial fibrillation. This guide provides a comprehensive technical overview for professionals in the field of drug discovery and development, highlighting the journey from chemical design to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]
- 7. WO2007140989A2 - Process for the manufacture of 2-butyl-3- (4-methoxybenzoyl) -5-nitrobenzofurane and use thereof in the production of of medicaments - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (EVT-345505) | 141645-23-0 [evitachem.com]
- 10. veeprho.com [veeprho.com]
- 11. EP2691382A1 - Process for preparation of dronedarone by mesylation - Google Patents [patents.google.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Dronedarone on Cardiovascular Outcomes in High-Risk Patients With Atrial Fibrillation or Atrial Flutter - American College of Cardiology [acc.org]
- 16. researchgate.net [researchgate.net]
- 17. Dronedarone: current evidence and future questions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Dronedarone: A Multichannel Blocker for Cardiac Arrhythmias
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone (B1670951) is an antiarrhythmic agent utilized in the management of atrial fibrillation (AF).[1] Structurally, it is a non-iodinated benzofuran (B130515) derivative of amiodarone, a modification intended to reduce the thyroid-related and other organ toxicities associated with the parent compound.[2] Dronedarone's therapeutic efficacy stems from its complex pharmacological profile, characterized by its action as a multichannel blocker.[2][3] It exhibits properties of all four Vaughan Williams classes of antiarrhythmic drugs, impacting a variety of ion channels and adrenergic receptors involved in cardiac electrophysiology.[2] This guide provides a comprehensive overview of the pharmacological profile of dronedarone, with a focus on its multichannel blocking properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Data Presentation: Quantitative Effects of Dronedarone on Ion Channels and Receptors
The following tables summarize the quantitative data on the inhibitory effects of dronedarone on various cardiac ion channels and its binding affinity for adrenergic receptors. This information provides a comparative look at its potency across different targets.
Table 1: Inhibitory Effects of Dronedarone on Cardiac Ion Channels
| Ion Channel | Current | Test System | IC50 (µM) | Key Findings | Reference(s) |
| Potassium Channels | |||||
| hERG (KCNH2) | IKr (rapid delayed rectifier) | Xenopus laevis oocytes | 9.2 | Voltage-dependent block, not use-dependent. | [4] |
| KvLQT1/minK (KCNQ1/KCNE1) | IKs (slow delayed rectifier) | Xenopus laevis oocytes | >100 (33.2% block at 100 µM) | Weaker block compared to hERG. | [4] |
| K2P2.1 (TREK-1) | IK2P | Xenopus laevis oocytes | 26.7 | Concentration-dependent inhibition. | [5] |
| Chinese Hamster Ovary (CHO) cells | 6.1 | [5] | |||
| K2P3.1 (TASK-1) | IK2P | Xenopus laevis oocytes | 18.7 | Atrial-selective target. | [5] |
| Chinese Hamster Ovary (CHO) cells | 5.2 | [5] | |||
| SK2 (KCNN2) | IKAS (small conductance Ca2+-activated) | Human atrial myocytes from chronic AF patients | 2.42 | More potent inhibition than amiodarone. | [6] |
| HEK-293 cells transfected with SK2 | 1.7 | [6] | |||
| Sodium Channels | |||||
| Nav1.5 | INa (fast inward) | Guinea pig ventricular myocytes | 0.7 ± 0.1 (at Vhold = -80 mV) | State-dependent inhibition, favoring atrial-selective action. | |
| Calcium Channels | |||||
| Cav1.2 | ICa,L (L-type) | Guinea pig ventricular myocytes | 0.4 ± 0.1 (at Vhold = -40 mV) | State-dependent block. | |
| Other Channels | |||||
| HCN4 | If/Ih (funny/hyperpolarization-activated) | CHO cells expressing human HCN4 | 1.0 ± 0.1 | May contribute to heart rate reduction. |
Table 2: Anti-Adrenergic Effects of Dronedarone
| Receptor | Action | Test System | Ki (nM) | Key Findings | Reference(s) |
| α-adrenergic receptors | Antagonist | In vitro studies | Data not available | Exhibits anti-adrenergic properties. | [3] |
| β1-adrenergic receptors | Antagonist | In vitro studies | Data not available | Contributes to Class II antiarrhythmic effects. | [7] |
| β2-adrenergic receptors | Antagonist | In vitro studies | Data not available | [7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the pharmacological data. The following sections outline the typical protocols used to characterize the effects of dronedarone.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of a compound on specific ion channels.
Objective: To measure the inhibitory effect of dronedarone on ion channel currents (e.g., IKr, IKs, INa, ICa,L) and determine the IC50 value.
Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are stably transfected with the gene encoding the specific ion channel of interest (e.g., hERG for IKr).
-
Primary Cells: Cardiac myocytes are isolated from animal models (e.g., guinea pig, rabbit) or human atrial tissue through enzymatic dissociation.
Solutions:
-
External (Bath) Solution (example for K+ currents): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (example for K+ currents): (in mM) 120 K-gluconate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
Recording Procedure:
-
A glass micropipette with a tip diameter of approximately 1-2 µm is filled with the internal solution and mounted on a micromanipulator.
-
The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for control of the membrane potential and recording of the total current from the entire cell membrane.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific holding potential (e.g., -80 mV). A series of voltage steps (pulses) are applied to elicit the specific ion channel currents. The protocol (duration, voltage, and frequency of pulses) is tailored to the specific channel being studied. For example, to measure IKr (hERG) tail currents, a depolarizing pulse is followed by a repolarizing step.
-
Compound Application: Dronedarone is dissolved in the external solution and perfused into the recording chamber at increasing concentrations. The effect of each concentration on the ion channel current is recorded.
-
Data Analysis: The peak or tail current amplitude is measured before and after the application of dronedarone. The percentage of current inhibition at each concentration is calculated and plotted to generate a dose-response curve, from which the IC50 value is determined.
Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is often used for initial screening and characterization of drug effects on heterologously expressed ion channels.
Objective: To determine the IC50 of dronedarone on ion channels expressed in Xenopus laevis oocytes.
Procedure:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the ion channel of interest. The oocytes are then incubated for several days to allow for channel expression.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. A voltage-clamp amplifier is used to control the membrane potential and record the resulting currents.
-
Voltage Protocol and Drug Application: Similar to the patch-clamp technique, specific voltage protocols are applied to elicit the desired currents, and dronedarone is perfused at various concentrations.
-
Data Analysis: The current inhibition is measured, and a dose-response curve is generated to determine the IC50 value.
Radioligand Binding Assay for Adrenergic Receptors
This method is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the Ki (inhibition constant) of dronedarone for α- and β-adrenergic receptors.
Principle: This is a competitive binding assay where the ability of unlabeled dronedarone to displace a specific radiolabeled ligand from the receptor is measured.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the adrenergic receptor subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [3H]-prazosin for α1 receptors, [3H]-clonidine for α2 receptors, [125I]-cyanopindolol for β receptors).
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist to determine non-specific binding.
Procedure:
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled dronedarone.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is plotted against the concentration of dronedarone. A competition curve is generated, and the IC50 value (the concentration of dronedarone that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Dronedarone's Multichannel Blockade Signaling Pathway
Caption: Dronedarone's mechanism of action as a multichannel blocker.
Experimental Workflow for IC50 Determination using Whole-Cell Patch-Clamp
Caption: Workflow for determining IC50 of dronedarone on an ion channel.
Logical Relationship of Dronedarone's Effects
Caption: Logical flow from molecular interactions to clinical effects.
Conclusion
Dronedarone's pharmacological profile as a multichannel blocker is complex, involving the modulation of a wide array of cardiac ion channels and adrenergic receptors. This multifaceted mechanism of action contributes to its clinical efficacy in the management of atrial fibrillation by influencing cardiac action potential duration, refractoriness, conduction, and automaticity. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the electrophysiological effects of dronedarone and to develop novel antiarrhythmic therapies. The visual diagrams offer a clear representation of the intricate signaling pathways and logical relationships that define dronedarone's role as a key therapeutic agent in cardiac arrhythmia.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Multaq (dronedarone) Reviews & Ratings by Patients â WebMD [reviews.webmd.com]
- 3. Dronedarone in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Ballet of a Modern Antiarrhythmic: An In-depth Technical Guide to the Structure-Activity Relationship of Dronedarone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Dronedarone (B1670951), a benzofuran (B130515) derivative, stands as a significant evolution in the management of atrial fibrillation. Developed as an analog of the potent antiarrhythmic amiodarone (B1667116), its conception was driven by the need to mitigate the well-documented toxicities of its predecessor. This technical guide delves into the intricate relationship between the chemical structure of Dronedarone and its pharmacological activity, offering a comprehensive overview for researchers and professionals in drug development. By dissecting the impact of specific molecular modifications on its pharmacodynamics and pharmacokinetics, we aim to provide a foundational understanding for the rational design of future antiarrhythmic agents.
From Amiodarone to Dronedarone: A Tale of Two Structures
The genesis of Dronedarone lies in the strategic modification of the amiodarone scaffold. Two key alterations differentiate Dronedarone from amiodarone, profoundly influencing its safety and pharmacokinetic profile.[1]
-
Removal of the Di-iodo Benzoyl Moiety: Amiodarone's structure features two iodine atoms on the benzoyl ring, which are implicated in its significant thyroid and pulmonary toxicities.[2][3] Dronedarone's design strategically omits these iodine atoms, thereby reducing the risk of these adverse effects.[4]
-
Introduction of a Methanesulfonyl Group: To counterbalance the increased lipophilicity that would result from removing the iodine atoms, a methanesulfonyl group was appended to the benzofuran ring.[1] This modification decreases the overall lipophilicity of the molecule, leading to a shorter half-life and reduced tissue accumulation compared to amiodarone.[3]
These intentional structural changes underscore a pivotal principle in drug design: the targeted modification of a lead compound to enhance its therapeutic index.
Quantitative Analysis of Ion Channel Inhibition
Dronedarone, like amiodarone, is a multichannel blocker, exerting its antiarrhythmic effects by modulating the activity of several key cardiac ion channels.[5][6] The following tables summarize the quantitative data on the inhibitory effects of Dronedarone and its primary comparator, amiodarone, on various ion channels.
Table 1: Inhibitory Activity (IC50) on Potassium Channels
| Compound | Ion Channel | IC50 (µM) | Test System |
| Dronedarone | hERG (IKr) | 0.0426 | HEK-293 Cells[7] |
| Amiodarone | hERG (IKr) | 0.8 ± 0.1 | HEK-293 Cells[8] |
| Dronedarone | Small Conductance Ca2+-activated K+ (SK) | 2.42 | Human Atrial Myocytes (from chronic atrial fibrillation patients)[9] |
| Amiodarone | Small Conductance Ca2+-activated K+ (SK) | 8.03 | Human Atrial Myocytes (from chronic atrial fibrillation patients)[9] |
| Dronedarone | Acetylcholine-activated K+ (IK(ACh)) | ~0.01 | Guinea Pig Atrial Cells[10] |
| Amiodarone | Acetylcholine-activated K+ (IK(ACh)) | ~1 | Guinea Pig Atrial Cells[10] |
Table 2: Inhibitory Activity (IC50) on Sodium and Calcium Channels
| Compound | Ion Channel | IC50 (µM) | Test System |
| Dronedarone | Fast Na+ Current (INa) | 0.7 ± 0.1 | Guinea Pig Ventricular Myocytes[11] |
| Amiodarone | Peak Na+ Current (INa,P) | 178.1 ± 17.2 (tonic block) | HEK-293 Cells[8] |
| Dronedarone | L-type Ca2+ Current (ICa,L) | 0.4 ± 0.1 | Guinea Pig Ventricular Myocytes[11] |
| Amiodarone | L-type Ca2+ Current (ICa,L) | 0.27 (Ki) | Rat/Rabbit Myocardial Membranes[8] |
Table 3: Inhibitory Activity (IC50) on Other Channels
| Compound | Ion Channel | IC50 (µM) | Test System |
| Dronedarone | HCN4 Current (If) | 1.0 ± 0.1 | CHO Cells[11] |
Structure-Activity Relationship of Dronedarone Analogs
While comprehensive SAR studies on a wide range of Dronedarone analogs are not extensively available in public literature, key insights can be gleaned from the comparison with amiodarone and its metabolites, as well as a few reported analogs.
The benzofuran ring coupled with a benzoyl moiety appears to be an essential structural entity for the multi-channel blocking activity.[2][12] Modifications at other positions on the molecule are undertaken to refine the pharmacokinetic and safety profiles.
-
N-debutyl Dronedarone: The primary metabolite of Dronedarone, N-debutyl dronedarone, is formed through N-debutylation.[13] This metabolite retains some pharmacological activity, although it is generally less potent than the parent compound.
-
Deuterated Dronedarone (Poyendarone): A deuterated analog of Dronedarone has been synthesized and evaluated.[14] Patch-clamp experiments have shown that the pharmacoelectrophysiology of Dronedarone is largely unaffected by deuteration.[14] This suggests that this modification does not significantly alter its interaction with ion channels.
-
Esterified Homologues of Amiodarone: Studies on esterified homologues of amiodarone, where the butyl chain at the 2-position of the benzofuran ring is replaced with ester-containing side chains, have shown that these modifications can drastically alter the half-life.[12] However, these changes often come at the cost of reduced pharmacological activity.[12] This highlights the critical role of the butyl group in maintaining potent antiarrhythmic effects.
-
Short-acting Analogs (e.g., AT-2001): These analogs were designed to have similar acute effects to amiodarone but with a shorter duration of action.[15]
-
Thyroid Receptor Antagonist (KB-130015): This analog was specifically designed to minimize the thyroid-related side effects of amiodarone.[15]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies, the gold standard for characterizing the effects of compounds on ion channel function.[8]
Whole-Cell Patch-Clamp Protocol for IC50 Determination
1. Cell Preparation:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their limited endogenous expression of cardiac ion channels.
-
Cells are stably or transiently transfected with the cDNA of the specific human cardiac ion channel of interest (e.g., hERG for IKr, SCN5A for Nav1.5, CACNA1C for Cav1.2).[8][9]
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 5.4 CaCl2, 1.8 MgCl2, 10 HEPES, 4 ATP, 0.4 GTP, with 30/10 KOH/EGTA for Ca2+ buffering; adjusted to pH 7.2 with KOH.
3. Electrophysiological Recording:
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
4. Voltage-Clamp Protocols:
-
Specific voltage protocols are applied to elicit the current of interest. For example, for hERG (IKr), a depolarizing pulse to +20 mV for 1000 ms (B15284909) from a holding potential of -80 mV is used to activate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.
-
For Nav1.5 (INa), a depolarizing pulse to -20 mV for 20 ms from a holding potential of -100 mV is typically used.
-
For Cav1.2 (ICa,L), a depolarizing pulse to +10 mV for 200 ms from a holding potential of -40 mV can be applied.
5. Compound Application and Data Analysis:
-
The baseline current is recorded in the external solution.
-
The compound of interest is then perfused at increasing concentrations.
-
The steady-state block at each concentration is measured.
-
The percentage of current inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to the Hill equation.[9]
Signaling Pathways and Experimental Workflows
Beyond direct ion channel blockade, Dronedarone has been shown to modulate intracellular signaling pathways, which may contribute to its overall cardiovascular effects.
Dronedarone's Impact on the NFATc4/ERK/AKT Pathway in Ventricular Hypertrophy
In an animal model of ventricular hypertrophy, Dronedarone treatment has been shown to inhibit the NFATc4/ERK/AKT pathway. This pathway is a known mediator of cardiac hypertrophy.
Caption: Dronedarone inhibits key pro-hypertrophic signaling molecules.
Dronedarone and the SIRT1/FOXO3/PKIA Axis in Myocardial Hypertrophy
Dronedarone has also been demonstrated to attenuate angiotensin II-induced myocardial hypertrophy by regulating the SIRT1/FOXO3/PKIA signaling axis.
Caption: Dronedarone's anti-hypertrophic effect via SIRT1 modulation.
Experimental Workflow for Assessing Signaling Pathway Modulation
The following diagram illustrates a typical workflow for investigating the effects of Dronedarone analogs on intracellular signaling pathways.
Caption: Workflow for signaling pathway analysis of Dronedarone analogs.
Conclusion and Future Directions
The structural modifications that transform amiodarone into Dronedarone exemplify a successful application of medicinal chemistry principles to improve drug safety and pharmacokinetics. The removal of iodine and the addition of a methanesulfonyl group have yielded an antiarrhythmic with a more favorable side-effect profile. The multi-channel blocking activity, a hallmark of its predecessor, is largely retained, albeit with different potencies for specific channels.
Further exploration into the structure-activity relationships of novel Dronedarone analogs holds promise for the development of even more refined antiarrhythmic therapies. Systematic modifications of the benzofuran core, the n-butyl side chain, the linker, and the terminal amine could lead to compounds with enhanced selectivity for specific ion channels or improved modulation of key intracellular signaling pathways. A deeper understanding of the molecular interactions between Dronedarone and its target proteins will be crucial in guiding these future drug discovery efforts. The continued investigation into the intricate dance between chemical structure and biological function will undoubtedly pave the way for the next generation of safer and more effective treatments for cardiac arrhythmias.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]
- 3. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Dronedarone in the Treatment of Atrial Fibrillation/Flutter in the Aftermath of PALLAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ovid.com [ovid.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Dronedarone-Induced Cardiac Mitochondrial Dysfunction and Its Mitigation by Epoxyeicosatrienoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dronedarone: an amiodarone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sophion.com [sophion.com]
In vitro electrophysiological effects of Dronedarone Hydrochloride
An In-Depth Technical Guide on the In Vitro Electrophysiological Effects of Dronedarone (B1670951) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone hydrochloride is a multi-channel blocking antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter.[1] Structurally related to amiodarone (B1667116) but lacking the iodine moiety, dronedarone was developed to reduce the risk of certain extracardiac side effects.[1][2] Its antiarrhythmic properties stem from a complex electrophysiological profile, characterized by the modulation of a wide array of cardiac ion channels. This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of dronedarone, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Core Electrophysiological Effects on Cardiac Ion Channels
Dronedarone exhibits a broad spectrum of activity, influencing sodium, potassium, and calcium channels, which collectively contributes to its effects on the cardiac action potential.[1][3]
Potassium Channel Blockade (Class III Effect)
A primary mechanism of dronedarone is the blockade of various potassium channels, which leads to a prolongation of the cardiac action potential and refractory period.[1]
Table 1: Inhibitory Effects of Dronedarone on Potassium Channels
| Channel Type | Current | Cell Type | IC50 Value (μM) | Key Findings |
| Small Conductance Ca2+-Activated K+ (SK) | IKAS | Human Atrial Myocytes (from patients with chronic AF) | 2.42[4][5] | Dronedarone is more potent than amiodarone in inhibiting IKAS.[4][5] |
| Small Conductance Ca2+-Activated K+ (SK2) | IKAS | HEK-293 cells | 1.7[4][5] | Dose-dependent inhibition observed.[4][5] |
| Two-Pore-Domain K+ (TREK1) | K2P2.1 | CHO cells | 6.1[6] | Represents a previously unrecognized mechanism of action for dronedarone.[6] |
| Two-Pore-Domain K+ (TASK1) | K2P3.1 | CHO cells | 5.2[6] | Atrial-selective K2P3.1 currents are targeted.[6] |
| Human Ether-à-go-go-Related Gene (hERG) | IKr | Xenopus laevis oocytes | 9.2[2][7] | Blocks channels in closed, open, and inactivated states.[2][7] |
| KvLQT1/minK | IKs | Xenopus laevis oocytes | ~10 (approximate)[8] | Weaker block compared to hERG channels.[2][7] |
| Muscarinic Acetylcholine-Operated K+ | IK(ACh) | Guinea Pig Atrial Cells | >0.01 (slightly above 10 nM)[9] | Approximately 100 times more potent than amiodarone.[9] |
| Inward Rectifier K+ | IK1 | Guinea Pig Ventricular Myocytes | ≥30[8] | Inhibition observed at higher concentrations.[8] |
| Late Sustained K+ | IK (Isus) | Rat Ventricular Myocytes | 0.78 (sham) - 0.85 (post-myocardial infarction)[10] | Significant reduction of this current.[10] |
Sodium Channel Blockade (Class I Effect)
Dronedarone exhibits a state-dependent blockade of fast sodium channels, which is more pronounced at more depolarized resting membrane potentials, suggesting a degree of atrial selectivity.[11][12]
Table 2: Inhibitory Effects of Dronedarone on Sodium Channels
| Channel Type | Current | Cell Type | IC50 Value (μM) | Holding Potential (Vhold) | Key Findings |
| Fast Na+ | INa | Guinea Pig Ventricular Myocytes | 0.7 ± 0.1[11][12] | -80 mV | State-dependent inhibition, favoring an atrial-selective mode of action.[11][12] |
Acute superfusion with dronedarone has been shown to decrease the maximum upstroke slope of the action potential (Vmax), indicative of sodium channel blockade.[13][14]
Calcium Channel Blockade (Class IV Effect)
Dronedarone also inhibits calcium channels, which contributes to its rate-controlling properties.[1]
Table 3: Inhibitory Effects of Dronedarone on Calcium Channels
| Channel Type | Current | Cell Type | IC50 Value (μM) | Holding Potential (Vhold) | Key Findings |
| Fast Ca2+ | ICa | Guinea Pig Ventricular Myocytes | 0.4 ± 0.1[11][12] | -40 mV | State-dependent block.[11][12] |
| L-type Ca2+ | ICa(L) | Guinea Pig Ventricular Myocytes | 0.18 ± 0.018[8] | N/A | Use- and frequency-dependent block.[8] |
| T-type Ca2+ (Cav3.2) | ICa,T | HEK293T cells | 9.20[15] | N/A | Stronger inhibitory effect on Cav3.2 compared to Cav3.1.[15] |
| T-type Ca2+ (Cav3.1) | ICa,T | HEK293T cells | 46.41[15] | N/A | Weaker inhibition compared to Cav3.2.[15] |
Inhibition of Pacemaker Current (If)
Dronedarone has been shown to inhibit the "funny" current (If), which is carried by HCN channels and plays a role in sinoatrial node automaticity.[16]
Table 4: Inhibitory Effects of Dronedarone on HCN Channels
| Channel Type | Current | Cell Type | IC50 Value (μM) | Key Findings |
| HCN4 | If | CHO cells | 1.0 ± 0.1[11][12] | This inhibition may contribute to the reduction in heart rate observed clinically.[11][12] |
Effects on Action Potential and Refractoriness
The multi-channel blocking properties of dronedarone translate into significant effects on the cardiac action potential and refractory period.
Table 5: Effects of Dronedarone on Action Potential Parameters
| Parameter | Tissue/Cell Type | Effect | Concentration | Key Findings |
| Action Potential Duration (APD90) | Rabbit Atrial Muscle (Chronic Treatment) | Increased | 100 mg/kg/d (PO for 4 weeks) | Prolonged APD with chronic administration.[13] |
| Action Potential Duration (APD90) | Rabbit Atrial Muscle (Acute Superfusion) | Decreased | 10 μM | Acute application shortens APD.[13] |
| Effective Refractory Period (ERP) | Rabbit Atrial Muscle (Chronic Treatment) | Increased | 100 mg/kg/d (PO for 4 weeks) | Significantly prolongs ERP.[13] |
| Effective Refractory Period (ERP) | Pig Left Atrial Epicardial Tissue | Increased | 3 μM | Prolongs ERP without affecting MAP duration.[11] |
| Sinoatrial Node Automaticity | Rabbit Sinoatrial Node | Decreased | 100 μM | Reduces spontaneous beating rate.[17] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the in vitro electrophysiological effects of dronedarone.
Patch-Clamp Electrophysiology
-
Objective: To measure the effects of dronedarone on specific ion channel currents.
-
Cell Preparations:
-
Human Atrial Myocytes: Isolated by enzymatic dissociation from right atrial tissue samples.[5]
-
HEK-293 and CHO Cells: Transiently or stably transfected with genes encoding specific ion channel subunits (e.g., SK2, HCN4, K2P channels).[4][6][11]
-
Guinea Pig Ventricular Myocytes: Isolated from guinea pig hearts.[8][11]
-
-
Recording Technique: Whole-cell configuration of the patch-clamp technique.[5][18]
-
General Protocol:
-
Cells are placed in a recording chamber on an inverted microscope and superfused with a control extracellular solution.
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Specific voltage protocols are applied to elicit and measure the current of interest.
-
Dronedarone is applied at various concentrations via the superfusion solution, and the resulting changes in current are recorded and analyzed.
-
Two-Microelectrode Voltage-Clamp
-
Objective: To study the effects of dronedarone on ion channels expressed in Xenopus laevis oocytes.
-
Cell Preparation: Xenopus laevis oocytes are injected with cRNA encoding the ion channel of interest (e.g., hERG, KvLQT1/minK).[2][7]
-
Recording Technique: Two-microelectrode voltage-clamp.[2][7]
-
General Protocol:
-
The oocyte is placed in a recording chamber.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level.
-
Voltage-clamp protocols are applied to study the biophysical properties of the expressed channels in the absence and presence of dronedarone.
-
Microelectrode Technique for Action Potential Recording
-
Objective: To measure the effects of dronedarone on the action potentials of multicellular preparations.
-
Tissue Preparations: Isolated rabbit atrial muscle, sinoatrial node, or canine Purkinje fibers and papillary muscle.[13][17][19]
-
Recording Technique: Standard microelectrode technique.[13][20]
-
General Protocol:
-
The tissue is dissected and placed in an organ bath superfused with oxygenated Tyrode's solution.
-
A sharp glass microelectrode filled with KCl is used to impale a cell within the tissue to record the transmembrane potential.
-
The tissue is stimulated at various frequencies to assess rate-dependent effects.
-
Action potential parameters such as duration (APD), amplitude, and maximum upstroke velocity (Vmax) are measured before and after the application of dronedarone.
-
Visualizations
Signaling Pathway of Dronedarone's Multi-Channel Blockade
Caption: Dronedarone's multi-channel blockade and resulting electrophysiological effects.
Experimental Workflow for In Vitro Electrophysiological Assessment
Caption: General workflow for studying dronedarone's in vitro electrophysiological effects.
Logical Relationship of Dronedarone's Effects
Caption: Logical flow from multi-channel blockade to antiarrhythmic action.
Conclusion
This compound possesses a complex in vitro electrophysiological profile characterized by the inhibition of multiple cardiac ion channels, including those for potassium, sodium, and calcium, as well as the pacemaker current. This multi-faceted mechanism of action leads to a prolongation of the action potential duration and effective refractory period, a decrease in sinoatrial node automaticity, and a state-dependent slowing of conduction. These effects collectively contribute to its efficacy in the management of atrial arrhythmias. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the electrophysiological properties of dronedarone and to develop novel antiarrhythmic therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Clinical pharmacology and electrophysiological properties of dronedarone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic characterization of dronedarone in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of dronedarone on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular and in vivo electrophysiological effects of dronedarone in normal and postmyocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chronic and acute effects of dronedarone on the action potential of rabbit atrial muscle preparations: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. biomedres.us [biomedres.us]
- 16. The funny and not-so-funny effects of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute in vitro effects of dronedarone, an iodine-free derivative, and amiodarone, on the rabbit sinoatrial node automaticity: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of dronedarone on Acetylcholine-activated current in rabbit SAN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro effects of acute amiodarone and dronedarone on epicardial, endocardial, and M cells of the canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
Dronedarone Hydrochloride's effect on atrial and ventricular myocytes
An In-depth Technical Guide to the Effects of Dronedarone (B1670951) Hydrochloride on Atrial and Ventricular Myocytes
Introduction
Dronedarone hydrochloride is a multi-channel blocking antiarrhythmic agent, structurally derived from amiodarone (B1667116) but without the iodine moieties, which mitigates the risk of certain end-organ toxicities.[1] It is classified as a Class III antiarrhythmic, but its mechanism of action encompasses properties of all four Vaughan-Williams classes, including the blockade of multiple cardiac potassium, sodium, and calcium channels, as well as anti-adrenergic effects.[2][3] This guide provides a detailed technical overview of the electrophysiological effects, underlying signaling pathways, and experimental methodologies used to characterize the impact of dronedarone on isolated atrial and ventricular cardiomyocytes.
Electrophysiological Effects on Atrial and Ventricular Myocytes
Dronedarone modifies the electrophysiology of both atrial and ventricular myocytes primarily by blocking a suite of sarcolemmal ion channels. This multi-channel inhibition leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP), which are key to its antiarrhythmic efficacy.[4][5] However, the potency of its effects can differ between cell types and specific ion channels.
Modulation of Key Ion Currents
Potassium (K+) Channel Blockade (Class III Action): Dronedarone's primary Class III action involves the inhibition of delayed rectifier potassium currents, which are crucial for myocardial repolarization.
-
Rapid Delayed Rectifier Current (IKr): Dronedarone is an antagonist of HERG channels, which conduct the IKr. In heterologous expression systems, it blocks HERG channels with an IC50 of 9.2 µM.[6][7] This block is a principal contributor to APD prolongation.
-
Slow Delayed Rectifier Current (IKs): The drug exhibits a weaker inhibitory effect on KvLQT1/minK currents, which underlie IKs. At a concentration of 100 µM, it blocks approximately 33.2% of the current.[6][7]
-
Atrial-Specific K+ Currents: Dronedarone potently inhibits atrial-specific potassium channels, which contributes to its preferential effects in atrial tissue. This includes the acetylcholine-activated potassium current (IK,ACh) and the small-conductance calcium-activated potassium (SK) channels.[1][8] Inhibition of SK channels is more pronounced in myocytes from patients with chronic atrial fibrillation (AF) compared to those in normal sinus rhythm.[8]
Sodium (Na+) Channel Blockade (Class I Action): Dronedarone demonstrates a use- and state-dependent blockade of fast inward sodium channels (INa), a Class I antiarrhythmic property.[4][9]
-
Peak INa: The block is significantly more potent in depolarized cells, a characteristic that favors an atrial-selective mode of action, as atrial myocytes have a more depolarized resting membrane potential than ventricular myocytes.[5] In human atrial myocytes, 3 µM of dronedarone inhibits 97% of the peak INa.[1][9]
-
Late INa: Like its parent compound amiodarone, dronedarone also inhibits the late sodium current.[1] This action helps to prevent early afterdepolarizations and reduces the transmural dispersion of repolarization.[1][10]
Calcium (Ca2+) Channel Blockade (Class IV Action): The drug blocks L-type calcium channels in a state-dependent manner, showing higher affinity for inactivated channels.[5] This results in a negative inotropic effect and contributes to rate control during atrial fibrillation.[11][12] The IC50 for Ca2+ current block is approximately 0.4 µM when channels are held at a depolarized potential (-40 mV), but the block is significantly weaker at more negative resting potentials.[5]
Effects on Action Potential and Refractoriness
In both atrial and ventricular tissues, dronedarone prolongs the action potential duration (APD) and the effective refractory period (ERP).[4][5] In rabbit ventricular papillary muscle, dronedarone treatment (50 mg/kg) lengthened the APD at 90% repolarization (APD90) by 20% to 49%.[4] A key characteristic of dronedarone is that it exhibits less reverse use-dependency than many other Class III agents, meaning its APD-prolonging effect is better maintained at faster heart rates.[1][4]
Furthermore, dronedarone increases post-repolarization refractoriness (the period after full repolarization where the cell remains unexcitable), which is a beneficial antiarrhythmic property that does not necessarily correlate with QT prolongation.[13] This effect, combined with a rapid phase 3 repolarization, may contribute to its lower proarrhythmic potential compared to drugs like sotalol.[13]
Quantitative Data on Ion Channel Inhibition
The following tables summarize the quantitative effects of dronedarone on various ion channels and electrophysiological parameters in atrial and ventricular myocytes.
Table 1: Effects of Dronedarone on Atrial Myocyte Ion Channels and Properties
| Parameter | Species/Model | Effect | Concentration | Citation |
|---|---|---|---|---|
| Peak Sodium Current (INa) | Human Atrial Myocytes | 97% inhibition | 3 µM | [1][9] |
| SK Current (IKAS) | Human Atrial Myocytes (from AF patients) | IC50 = 2.42 µM | - | [8][14] |
| Effective Refractory Period (ERP) | Pig Atria | Prolonged from 145 ms (B15284909) to 184 ms | 3 µM | [5] |
| Action Potential Duration (APD90) | Human Atrial Myocytes (from AF patients) | Significant prolongation | 0.3 µM (with ranolazine) | [15] |
| SR Ca2+ Leak | Human Atrial Myocytes | 75.6% - 86.5% reduction | 0.3 µM |[15] |
Table 2: Effects of Dronedarone on Ventricular Myocyte and Heterologous System Ion Channels
| Parameter | Species/Model | Effect | Concentration | Citation |
|---|---|---|---|---|
| Rapid K+ Current (IKr) | Xenopus Oocytes (HERG) | IC50 = 9.2 µM | - | [6][7] |
| Slow K+ Current (IKs) | Xenopus Oocytes (KvLQT1/minK) | 33.2% inhibition | 100 µM | [6][7] |
| L-type Calcium Current (ICa,L) | Guinea Pig Ventricular Myocytes | IC50 = 0.4 µM (at Vhold = -40 mV) | - | [5] |
| Fast Sodium Current (INa) | Guinea Pig Ventricular Myocytes | IC50 = 0.7 µM (at Vhold = -80 mV) | - | [5] |
| Action Potential Duration (APD90) | Rabbit Ventricular Muscle | 20% - 49% prolongation | 50 mg/kg (chronic) | [4] |
| Vmax of Action Potential | Rabbit Ventricular Muscle | Significant reduction | 100 mg/kg (chronic) | [4] |
| Post-Repolarization Refractoriness | Rabbit Ventricle | Increased by 12 ms | 50 mg/kg (chronic) |[13] |
Signaling Pathways and Cellular Mechanisms
Beyond direct ion channel blockade, dronedarone influences intracellular signaling pathways related to calcium homeostasis and oxidative stress.
Calcium Homeostasis
Studies using confocal microscopy have shown that dronedarone significantly suppresses diastolic sarcoplasmic reticulum (SR) Ca2+ leak in both atrial and ventricular myocytes.[15] This stabilization of intracellular Ca2+ handling can reduce the likelihood of delayed afterdepolarizations, a known trigger for arrhythmias.
Caption: Dronedarone inhibits SR Ca2+ leak, reducing a key trigger for arrhythmias.
Oxidative Stress Pathways
In a porcine model of rapid atrial pacing (RAP), which induces oxidative stress, dronedarone was shown to prevent microcirculatory abnormalities in the ventricles.[16] This protective effect is linked to the inhibition of oxidative stress signaling. Dronedarone treatment attenuated the RAP-induced increase in the oxidative stress marker F2-isoprostane and reduced the expression of NOX-2, a subunit of NADPH oxidase.[16] Furthermore, in HL-1 cardiomyocytes, dronedarone inhibited the phosphorylation of Protein Kinase C alpha (PKCα) following oxidative stress.[16]
References
- 1. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of amiodarone and dronedarone on voltage-dependent sodium current in human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Late Sodium Channel Current Block in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Amiodarone and Dronedarone on the Force-Interval Dependence of Rat Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dronedarone in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiologic profile of dronedarone on the ventricular level: beneficial effect on postrepolarization refractoriness in the presence of rapid phase 3 repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The combined effects of ranolazine and dronedarone on human atrial and ventricular electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dronedarone prevents microcirculatory abnormalities in the left ventricle during atrial tachypacing in pigs - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Dronedarone Hydrochloride's Antiarrhythmic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone (B1670951) Hydrochloride, a non-iodinated benzofuran (B130515) derivative, was developed as an analogue of amiodarone (B1667116) with the primary goal of offering a similar or improved antiarrhythmic efficacy while mitigating the well-documented organ toxicities associated with its predecessor.[1][2][3] Structurally, the removal of the iodine moiety and the addition of a methane-sulfonyl group were intended to reduce thyroid and pulmonary adverse effects, decrease lipophilicity, and shorten its half-life.[1][3][4] Early-stage research focused on characterizing its electrophysiological profile, elucidating its mechanism of action, and establishing its efficacy and safety in preclinical models and initial clinical trials. This guide provides an in-depth overview of these foundational studies.
Electrophysiological Properties and Mechanism of Action
Dronedarone is classified as a multichannel blocker, exhibiting electrophysiological characteristics of all four Vaughan Williams classes of antiarrhythmic drugs.[5][6] This multifaceted mechanism of action is central to its antiarrhythmic effects.
-
Class III Action (Potassium Channel Blockade): The primary antiarrhythmic effect of dronedarone is the blockade of potassium channels, which prolongs the repolarization phase of the cardiac action potential.[5] This action lengthens the effective refractory period (ERP), making the cardiac tissue less susceptible to re-entrant circuits that underpin arrhythmias like atrial fibrillation (AF).[5][7] Studies on cloned human ether-a-go-go-related gene (HERG) channels, which conduct the rapid component of the delayed rectifier potassium current (IKr), confirm that dronedarone is a potent antagonist.[8] It also exhibits weaker inhibitory effects on KvLQT1/minK currents, the slow component of the delayed rectifier potassium current (IKs).[8]
-
Class I Action (Sodium Channel Blockade): Dronedarone blocks fast sodium channels in a state-dependent manner, favoring inhibition of channels in the inactive state.[5][9] This action slows the upstroke velocity (Vmax) of phase 0 of the action potential, thereby decreasing excitability and conduction velocity.[5][10] This state-dependent blockade suggests a degree of atrial selectivity, as atrial cells have a more depolarized resting membrane potential than ventricular cells.[9][11]
-
Class IV Action (Calcium Channel Blockade): The drug also inhibits L-type calcium channels, reducing the intracellular calcium influx during the plateau phase (phase 2) of the action potential.[5][9] This contributes to a reduction in cardiac contractility and further stabilizes the heart's electrical activity.[12]
-
Class II Action (Anti-adrenergic Properties): Dronedarone exhibits non-competitive anti-adrenergic activity, antagonizing beta-adrenergic receptors.[5][12] This helps to reduce the influence of the sympathetic nervous system on the heart, leading to a decreased heart rate and myocardial contractility.[5][12]
In Vitro Studies
Early in vitro research was crucial for defining the pharmacological profile of dronedarone at the cellular level. Patch-clamp electrophysiology on isolated cardiomyocytes and heterologous expression systems was the primary method used.
Key findings demonstrated that dronedarone is a potent inhibitor of multiple cardiac ion channels. Notably, in whole-cell patch-clamp studies on human atrial myocytes, 3 μM of dronedarone inhibited the peak sodium current (INa) by 97%, a significantly more potent effect than that observed with amiodarone.[1][11] The drug was also shown to block HERG potassium channels with an IC50 of 9.2 µM.[8] Further studies revealed a state-dependent inhibition of both fast Na+ and L-type Ca2+ channels, which favors an atrial-selective mode of action.[9] Research also identified inhibitory effects on small conductance calcium-activated potassium (SK) channels, with dronedarone showing a stronger efficacy than amiodarone (IC50 of 2.43 μM vs 8.03 μM).[13]
Quantitative Data from In Vitro Electrophysiological Studies
| Channel/Current | Preparation | Key Parameter | Value | Reference |
| Fast Na+ Current (INa) | Guinea Pig Ventricular Myocytes | IC50 (at Vhold = -80 mV) | 0.7 ± 0.1 µM | [9] |
| Fast Na+ Current (INa) | Human Atrial Myocytes | % Inhibition (at 3 µM) | 97% | [1] |
| L-type Ca2+ Current (ICa,L) | Guinea Pig Ventricular Myocytes | IC50 (at Vhold = -40 mV) | 0.4 ± 0.1 µM | [9] |
| HERG K+ Current (IKr) | Xenopus laevis Oocytes | IC50 | 9.2 µM | [8] |
| KvLQT1/minK K+ Current (IKs) | Xenopus laevis Oocytes | % Inhibition (at 100 µM) | 33.2% | [8] |
| Human HCN4 Channels | CHO Cells | IC50 | 1.0 ± 0.1 µM | [9] |
| SK Channels (IKAS) | Human Atrial Myocytes | IC50 | 2.43 µM | [13] |
Experimental Protocol: Whole-Cell Patch-Clamp on Isolated Cardiomyocytes
-
Cell Isolation: Guinea pig ventricular myocytes are isolated by enzymatic digestion using collagenase and protease following cannulation of the aorta and Langendorff perfusion.
-
Cell Culture and Plating: Isolated myocytes are plated on glass coverslips in a recording chamber mounted on an inverted microscope.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution. The internal solution is designed to mimic the intracellular ionic environment.
-
Recording Solutions:
-
External (Bath) Solution: Contains physiological concentrations of NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, adjusted to a pH of 7.4.
-
Internal (Pipette) Solution: Contains KCl, MgCl2, EGTA, HEPES, and ATP-Mg, adjusted to a pH of 7.2.
-
-
Giga-seal Formation and Whole-Cell Configuration: The micropipette is positioned onto a myocyte, and gentle suction is applied to form a high-resistance (>1 GΩ) seal. A subsequent pulse of suction ruptures the cell membrane beneath the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
A holding potential (Vhold) is applied (e.g., -80 mV to study Na+ channels, -40 mV for Ca2+ channels).
-
Specific voltage-clamp protocols are applied to elicit the current of interest. For INa, a depolarizing pulse to -20 mV might be used. For ICa,L, a pulse to +10 mV might be used.
-
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis.
-
Drug Application: Dronedarone is applied to the bath solution at varying concentrations. The effect on the target current is measured by comparing the peak current amplitude before and after drug application to determine the percentage of inhibition and calculate the IC50 value.
In Vivo Studies
Preclinical in vivo studies in various animal models were essential to confirm the antiarrhythmic properties of dronedarone observed in vitro. These studies demonstrated efficacy in suppressing both atrial and ventricular arrhythmias.
In a dog model of sustained AF, oral administration of dronedarone (20 mg/kg, twice daily for 7 days) significantly attenuated the duration of AF.[7][14] This effect was associated with a significant lengthening of the atrial action potential duration (aAPD) and an even greater prolongation of the atrial effective refractory period (AERP).[7][14] In a post-myocardial infarction rat model, dronedarone was effective in suppressing ventricular arrhythmias.[1] At a dose of 10 mg/kg (IV), it completely suppressed the incidence of ventricular fibrillation (VF) during ischemia and reperfusion-induced arrhythmias.[1] Furthermore, in a pig model of acute coronary occlusion, dronedarone was found to be more effective than amiodarone, sotalol, and lignocaine in preventing VF.[1]
Quantitative Data from In Vivo Animal Models
| Animal Model | Arrhythmia Type | Dronedarone Dose | Key Finding(s) | Reference |
| Beagle Dog | Sustained Atrial Fibrillation | 20 mg/kg, PO, BID for 7 days | aAPD increased from 76.4 to 91.2 ms; AERP increased from 97.5 to 120 ms; Duration of sustained AF significantly attenuated. | [7][14] |
| Rat | Ischemia-induced Ventricular Arrhythmias | 3 mg/kg, IV | Reduced incidence of VF from 80% to 30%. | [1] |
| Rat | Ischemia-induced Ventricular Arrhythmias | 10 mg/kg, IV | Eliminated VF and mortality during ischemia. | [1] |
| Rat | Reperfusion-induced Arrhythmias | 3 & 10 mg/kg, IV | Eliminated VF and mortality on reperfusion. | [1] |
| Pig | Acute Coronary Occlusion | Not specified | More effective than amiodarone, sotalol, and lignocaine in preventing VF. | [1] |
Experimental Protocol: Canine Model of Sustained Atrial Fibrillation
-
Animal Preparation: Six beagle dogs are anesthetized with isoflurane. Standard physiological parameters (ECG, blood pressure) are monitored.
-
Instrumentation: Catheters are introduced into the right atrium for pacing and recording of atrial electrograms.
-
Baseline Measurements: Atrial action potential duration (aAPD) and atrial effective refractory period (AERP) are measured at baseline.
-
AF Induction Protocol:
-
A continuous intravenous infusion of phenylephrine (B352888) (2 µg/kg/min) is administered to increase vagal tone.
-
Simultaneously, rapid right atrial pacing (e.g., 20 V at 40 Hz) is applied for a set duration (e.g., 20 minutes) to induce sustained AF.
-
The duration of the sustained AF episode is recorded.
-
-
Washout/Recovery: The animals are allowed to recover.
-
Drug Administration: Dronedarone is administered orally at a dose of 20 mg/kg twice daily for 7 days.
-
Follow-up Study: On the final day of treatment, the dogs are re-anesthetized and instrumented as before.
-
Post-Drug Measurements: aAPD and AERP are re-measured.
-
Post-Drug AF Induction: The same AF induction protocol is repeated, and the duration of sustained AF is recorded.
-
Data Analysis: Pre- and post-dronedarone values for aAPD, AERP, and AF duration are compared using appropriate statistical tests (e.g., paired t-test) to determine the drug's effect.
Early-Stage Dose-Ranging Studies
Following promising preclinical data, early clinical trials aimed to establish the optimal dose of dronedarone for preventing AF recurrence. The DAFNE (Dronedarone Atrial Fibrillation Study after Electrical Cardioversion) trial was a key dose-ranging study.[15][16]
In this study, patients with persistent AF were randomized to receive placebo or one of three daily doses of dronedarone (800 mg, 1200 mg, or 1600 mg).[16] The primary endpoint was the time to AF relapse. The results surprisingly showed a reverse dose-effect for long-term rhythm control.[15] The 800 mg/day dose (administered as 400 mg twice daily) was found to be the most effective, significantly prolonging the median time to first AF recurrence from 5.3 days in the placebo group to 60 days.[1][16] Higher doses did not show a significant effect on recurrence and were associated with a higher rate of discontinuation due to side effects, primarily gastrointestinal.[16] Spontaneous conversion to sinus rhythm occurred in 5.8% to 14.8% of patients on dronedarone.[16] This study was instrumental in selecting the 400 mg twice-daily dose for subsequent large-scale Phase III trials.[15][17][18]
Quantitative Data from the DAFNE Dose-Ranging Study
| Treatment Group | Median Time to First AF Recurrence | Relative Risk Reduction vs Placebo | Premature Drug Discontinuation | Reference |
| Placebo | 5.3 days | - | N/A | [1][16] |
| Dronedarone 800 mg/day | 60 days | 55% (p=0.001) | 3.9% | [1][16] |
| Dronedarone 1200 mg/day | No significant change | Not significant | N/A | [1][16] |
| Dronedarone 1600 mg/day | No significant change | Not significant | 22.6% | [1][16] |
Conclusion
The early-stage research on dronedarone hydrochloride successfully characterized it as a multichannel blocking agent with a distinct electrophysiological profile. In vitro studies meticulously detailed its inhibitory effects on key cardiac sodium, potassium, and calcium channels, providing a molecular basis for its antiarrhythmic action. These findings were substantiated in various in vivo animal models, which demonstrated dronedarone's efficacy in suppressing both atrial and ventricular arrhythmias. Crucially, early dose-ranging clinical studies like DAFNE established an optimal therapeutic dose of 400 mg twice daily, balancing efficacy in preventing AF recurrence with an acceptable safety profile. This foundational body of work paved the way for larger clinical trials and the eventual approval of dronedarone as a therapeutic option for specific patient populations with atrial fibrillation.
References
- 1. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the pharmacokinetics, electrophysiology and clinical efficacy of dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dronedarone - Wikipedia [en.wikipedia.org]
- 4. Dronedarone: a new antiarrhythmic agent for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Dronedarone: a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dronedarone in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dronedarone for prevention of atrial fibrillation: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dronedarone: a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multaq (dronedarone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Preclinical Toxicology of Dronedarone Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on dronedarone (B1670951) hydrochloride, an antiarrhythmic agent. The information is compiled from regulatory submissions and published research, offering insights into the safety profile of the drug before its clinical use. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.
General Toxicology
Single-Dose Toxicity
Single-dose toxicity studies were conducted in mice and rats to determine the acute effects of dronedarone hydrochloride.
Experimental Protocol:
-
Species: Mice and Rats
-
Sex: Male and Female
-
Route of Administration: Oral (gavage) and Intravenous (bolus)
-
Dose Levels (Oral): Up to 2000 mg/kg
-
Dose Levels (Intravenous): 15-20 mg/kg
-
Observations: Clinical signs of toxicity and mortality were recorded.
Table 1: Single-Dose Toxicity of this compound
| Species | Route | Dose (mg/kg) | Observed Effects |
| Mouse | Oral | Up to 2000 | No deaths. Prostration, hematuria, and ptyalism at ≥1500 mg/kg.[1] |
| Rat | Oral | Up to 2000 | No deaths. Prostration, hematuria, and ptyalism at ≥1500 mg/kg.[1] |
| Mouse | Intravenous | 15-20 | Deaths observed in both sexes.[1] |
| Rat | Intravenous | 15-20 | Deaths observed in both sexes.[1] |
Repeat-Dose Toxicity
Repeat-dose toxicity studies were performed in rats and dogs to evaluate the potential target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol:
-
Species: Sprague-Dawley Rats and Beagle Dogs
-
Duration: Up to 13 weeks in rats and 52 weeks in dogs.
-
Route of Administration: Oral (gavage)
-
Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
Table 2: Repeat-Dose Toxicity of this compound
| Species | Duration | Dose Levels | Key Findings | NOAEL |
| Rat | 13 weeks | Not specified | Slightly reduced serum T3. Thyroid histological findings.[2] | Not specified |
| Dog | 13 and 52 weeks | Not specified | Slightly reduced serum T3.[2] | Not specified |
| Mouse | 2 weeks | 450 mg/kg/day (NOEL for this finding) | Proximal tubular vacuolation at lethal doses.[2] | 450 mg/kg/day |
Safety Pharmacology
Safety pharmacology studies were conducted to assess the effects of dronedarone on vital functions, primarily the cardiovascular system.
Experimental Protocol:
-
Species: Dogs
-
Methodology: In anesthetized dogs, the effects of intravenous dronedarone on atrial fibrillation (AF) were studied. In a separate study, conscious dogs were administered oral dronedarone for 7 days.
-
Parameters Evaluated: Hemodynamic parameters, electrocardiogram (ECG), and termination of AF.
Table 3: Safety Pharmacology of this compound in Dogs
| Study Type | Dose | Key Findings |
| Atrial pacing/vagal stimulation model (anesthetized) | 2.8 mg/kg followed by 9.4 mg/kg (IV) | Effectively terminated atrial fibrillation and induced resistance to re-induction.[3] |
| 7-day oral administration (conscious) | 20 mg/kg, twice daily | Lengthened PQ interval; minimal effect on cardiac function.[4][5] |
Genotoxicity
A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound.
Experimental Protocol:
-
In Vitro Assays:
-
Bacterial Reverse Mutation Assay (Ames test)
-
Hepatocyte DNA Repair Assay
-
Lymphocyte Chromosomal Aberration Assay
-
V79 Chinese Hamster Forward Mutation Assay (hgprt locus)
-
-
In Vivo Assay:
-
Mouse Micronucleus Test
-
Table 4: Genotoxicity of this compound
| Assay | System | Metabolic Activation | Result |
| Bacterial Reverse Mutation | S. typhimurium | With and without | Negative[3] |
| Hepatocyte DNA Repair | Rat hepatocytes | Not applicable | Negative[3] |
| Chromosomal Aberration | Human peripheral blood lymphocytes | With and without | Negative[3] |
| Forward Mutation (hgprt locus) | V79 Chinese hamster cells | With and without | Equivocal (slight increase in mutation frequency, no clear dose-response)[3] |
| Micronucleus Test | Mouse | Not applicable | Negative (at 2000 mg/kg)[3] |
Carcinogenicity
Long-term carcinogenicity studies were conducted in mice and rats to evaluate the tumorigenic potential of this compound.
Experimental Protocol:
-
Species: CD-1 Mice and Sprague-Dawley Rats
-
Duration: 2 years
-
Route of Administration: Oral (gavage)
-
Dose Levels: Doses producing AUCs 5 to 8 times the clinical AUC at the maximum recommended human dose.[1][6]
Table 5: Carcinogenicity of this compound
| Species | Sex | Tumor Type | Conclusion |
| Mouse | Male | Histiocytic sarcomas | Drug-related[1][6] |
| Mouse | Female | Mammary adenocarcinomas | Drug-related (potentially linked to increased prolactin)[1][6] |
| Rat | Male | Hemangiomas | Drug-related[1][6] |
Prolactin Signaling Pathway
The increased incidence of mammary adenocarcinomas in female mice was hypothesized to be related to an increase in prolactin levels. The following diagram illustrates the general prolactin signaling pathway.
Caption: Prolactin signaling pathway leading to gene transcription.
Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies were conducted in rats and rabbits to assess the effects of dronedarone on fertility, embryonic development, and pre- and postnatal development.
Experimental Protocol:
-
Species: Rats and Rabbits
-
Study Types:
-
Fertility and Early Embryonic Development (Segment I) in rats.
-
Embryo-fetal Development (Segment II) in rats and rabbits.
-
Pre- and Postnatal Development (Segment III) in rats.
-
-
Route of Administration: Oral (gavage)
Table 6: Reproductive and Developmental Toxicology of this compound
| Study Type | Species | Dose Levels | Key Findings |
| Fertility and Early Embryonic Development (Segment I) | Rat | Up to 100 mg/kg/day | No specific findings reported in the provided documents. |
| Embryo-fetal Development (Segment II) | Rat | Similar to recommended human dose | Teratogenic effects observed.[1][6] |
| Embryo-fetal Development (Segment II) | Rabbit | Not specified | No teratogenic effects observed. |
| Pre- and Postnatal Development (Segment III) | Rat | Up to 50 mg/kg/day | No specific findings reported in the provided documents. |
Experimental Workflow for Embryo-fetal Development Study
The following diagram outlines the typical workflow for a Segment II embryo-fetal development toxicology study.
Caption: Workflow of an embryo-fetal development toxicology study.
Conclusion
The preclinical toxicology profile of this compound has been extensively characterized through a comprehensive set of in vitro and in vivo studies. Key findings include dose-dependent toxicities in single and repeat-dose studies, with no significant genotoxic potential. Carcinogenicity studies revealed an increased incidence of certain tumors in mice and rats at exposures significantly higher than the clinical dose. Notably, dronedarone was found to be teratogenic in rats at doses comparable to the recommended human dose, leading to its contraindication in pregnancy. The safety pharmacology studies confirmed its effects on cardiac electrophysiology. This compilation of preclinical data provides a crucial foundation for understanding the toxicological properties of this compound and informs its safe clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. tga.gov.au [tga.gov.au]
- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. Short-term effects of oral dronedarone administration on cardiac function, blood pressure and electrocardiogram in conscious telemetry dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Dronedarone Hydrochloride's Impact on Cardiac Action Potential Duration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dronedarone (B1670951) hydrochloride is a multi-channel blocking antiarrhythmic agent primarily utilized in the management of atrial fibrillation. Its therapeutic efficacy is rooted in its ability to modulate the duration of the cardiac action potential through complex interactions with various ion channels. This guide provides a comprehensive technical overview of dronedarone's electrophysiological effects, detailing its mechanism of action, impact on specific ion currents, and the resultant alterations to the cardiac action potential. Quantitative data from key studies are summarized, experimental protocols are detailed, and critical pathways and workflows are visualized to offer a thorough resource for the scientific community.
Mechanism of Action: A Multi-Channel Blockade Approach
Dronedarone is classified as a Vaughan-Williams Class III antiarrhythmic agent, but it exhibits properties of all four classes.[1] Its primary mechanism involves the blockade of multiple cardiac ion channels, which collectively leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[1][2] This multi-channel action contributes to its antiarrhythmic effects by preventing the initiation and propagation of abnormal electrical impulses in the heart.[1]
The principal ion channels targeted by dronedarone include:
-
Potassium Channels (Class III effect): Dronedarone blocks several types of potassium channels, most notably the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[2] This inhibition slows the repolarization phase (Phase 3) of the action potential, thereby prolonging the APD.[1] It also blocks the acetylcholine-activated potassium current (IK(ACh)) and the inward rectifier potassium current.[2]
-
Sodium Channels (Class I effect): The drug exhibits a state-dependent blockade of fast sodium channels (INa), which is more pronounced at higher heart rates.[3][4] This action reduces the upstroke velocity of Phase 0 of the action potential, slowing conduction.[1]
-
Calcium Channels (Class IV effect): Dronedarone inhibits L-type calcium channels (ICaL), which contributes to a reduction in the plateau phase (Phase 2) of the action potential.[1][3]
-
Adrenergic Receptors (Class II effect): Dronedarone has anti-adrenergic properties, which help to reduce the influence of the sympathetic nervous system on the heart.[2]
The net effect of these actions is a modest increase in the action potential duration in the endocardium and epicardium, with a minimal effect in the M cells, leading to a homogenization of transmural dispersion of refractoriness.[5]
Quantitative Analysis of Ion Channel Inhibition
The inhibitory effects of dronedarone on various cardiac ion channels have been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative measures of dronedarone's potency.
Table 1: Dronedarone IC50 Values for Key Cardiac Ion Channels
| Ion Channel Current | Species / Cell Type | IC50 (µM) | Reference(s) |
| IKr (hERG) | Xenopus laevis oocytes | 9.2 | [6] |
| IKs (KvLQT1/minK) | Xenopus laevis oocytes | >100 (33.2% block at 100 µM) | [6] |
| ICaL | Guinea pig ventricular myocytes | 0.4 ± 0.1 (at Vhold = -40 mV) | [4] |
| INa (fast) | Guinea pig ventricular myocytes | 0.7 ± 0.1 (at Vhold = -80 mV) | [4] |
| IK(ACh) | Rabbit sinoatrial node cells | 0.063 | [7][8] |
| IK(ACh) | Guinea pig atrial cells | ~0.01 | [1][9] |
| IKAS (SK Channels) | Human atrial myocytes (chronic AF) | 2.42 | [10][11] |
| IKAS (SK Channels) | HEK-293 cells (transfected SK2) | 1.7 | [10][11] |
| HCN4 | CHO cells | 1.0 ± 0.1 | [4] |
| Na+/Ca2+ Exchange (NCX) | Guinea pig ventricular myocytes | ~28-33 | [3] |
Table 2: Quantitative Effects of Dronedarone on Action Potential Parameters
| Parameter | Species / Tissue | Concentration | Effect | Reference(s) |
| Action Potential Duration at 90% Repolarization (APD90) | Rabbit atrial muscle (chronic treatment) | 100 mg/kg/d (4 weeks) | Increased from 58 ± 4 ms (B15284909) to 69 ± 2 ms | [12] |
| Action Potential Duration at 90% Repolarization (APD90) | Rabbit atrial muscle (acute superfusion) | 10 µM | Decreased from 61 ± 6 ms to 53 ± 4 ms | [12] |
| Effective Refractory Period (ERP) | Rabbit atrial muscle (chronic treatment) | 100 mg/kg/d (4 weeks) | Increased from 49 ± 6 ms to 68 ± 4 ms | [12] |
| Effective Refractory Period (ERP) | Pig left atrial epicardial tissue | 3 µM | Increased from 145 ± 9 ms to 184 ± 17 ms | [4] |
| Maximum Upstroke Velocity (Vmax) | Rabbit atrial muscle (acute superfusion) | 10 µM | Decreased from 188 ± 9 V/s to 182 ± 11 V/s | [12] |
Experimental Protocols
The characterization of dronedarone's electrophysiological properties relies on precise experimental techniques, primarily the patch-clamp method in its various configurations.
Whole-Cell Patch-Clamp for Ion Current Measurement
This technique is the gold standard for studying the effects of compounds on ion channel function.
Objective: To measure the effect of dronedarone on specific ion currents (e.g., IKr, IKs, ICaL, INa) in isolated cardiac myocytes or heterologous expression systems.
Methodology:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine ventricle, guinea pig atria) or a cell line (e.g., HEK293, CHO) stably transfected with the gene encoding the specific ion channel of interest is used.[13][14]
-
Electrode and Solution Preparation: A glass micropipette with a tip diameter of approximately 1 µm is filled with an internal solution mimicking the intracellular ionic composition. The external (bath) solution mimics the extracellular environment. Specific ion channel blockers are often included in the external solution to isolate the current of interest.[14]
-
Giga-seal Formation and Whole-Cell Configuration: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ). A subsequent pulse of suction ruptures the membrane patch, allowing electrical access to the whole cell.[15]
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the desired ion current. The holding potential and voltage steps are tailored to the specific channel being studied. For example, to measure IKr, a depolarizing pulse is applied to open the channels, followed by a repolarizing step to measure the characteristic tail current.[6][14]
-
Compound Application: Dronedarone is perfused into the bath solution at increasing concentrations. The effect of each concentration on the peak or tail current is recorded.[14]
-
Data Analysis: The recorded current inhibition at each concentration is plotted to generate a dose-response curve, from which the IC50 value is calculated.[14]
Action Potential Recording with Microelectrodes
Objective: To measure the effect of dronedarone on the action potential duration and other parameters in isolated cardiac tissue preparations.
Methodology:
-
Tissue Preparation: Cardiac tissue, such as a papillary muscle or atrial muscle strip, is dissected and placed in a tissue bath superfused with oxygenated Tyrode's solution.[13]
-
Microelectrode Impalement: A sharp glass microelectrode filled with 3 M KCl is inserted into a single cardiomyocyte within the tissue to record the transmembrane potential.[13]
-
Stimulation Protocol: The tissue is stimulated at a constant cycle length to elicit regular action potentials.
-
Drug Application: After recording baseline action potentials, dronedarone is added to the superfusing solution.
-
Data Acquisition and Analysis: Action potential parameters, including APD at 50% and 90% repolarization (APD50, APD90) and the maximum upstroke velocity (Vmax), are measured before and after drug application.[13]
Visualizations: Pathways and Workflows
Dronedarone's Multi-Channel Blockade and its Effect on the Cardiac Action Potential
Caption: Dronedarone's multi-channel blockade prolongs the cardiac action potential.
Signaling Pathway of Acetylcholine-Activated Potassium Current (IK(ACh)) Inhibition by Dronedarone
Caption: Dronedarone inhibits the IK(ACh) current via direct channel blockade.
Experimental Workflow for Patch-Clamp Analysis of Dronedarone
Caption: Workflow for determining dronedarone's IC50 using patch-clamp.
Conclusion
This compound exerts its antiarrhythmic effects by modulating the cardiac action potential duration through a complex interplay of blocking multiple ion channels. Its inhibitory actions on key potassium, sodium, and calcium currents lead to a prolongation of the action potential and effective refractory period. The quantitative data and experimental protocols outlined in this guide provide a detailed understanding of its electrophysiological profile. This in-depth knowledge is crucial for ongoing research, the development of novel antiarrhythmic therapies, and the informed clinical application of dronedarone.
References
- 1. Inhibitory effects of dronedarone on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute inhibitory effect of dronedarone, a noniodinated benzofuran analogue of amiodarone, on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dronedarone on acetylcholine-activated current in rabbit SAN cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dronedarone on Acetylcholine-activated current in rabbit SAN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Amiodarone and Dronedarone on the Force-Interval Dependence of Rat Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic and acute effects of dronedarone on the action potential of rabbit atrial muscle preparations: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Methodological & Application
Application Note and Protocol for HPLC Quantification of Dronedarone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone (B1670951) Hydrochloride is an antiarrhythmic agent used in the treatment of cardiac arrhythmias.[1][2][3] Accurate and precise quantification of Dronedarone HCl in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[1] This document provides a comprehensive overview of a developed and validated stability-indicating RP-HPLC method for the quantification of Dronedarone Hydrochloride.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust HPLC method.
| Property | Value | Reference |
| Molecular Formula | C31H45ClN2O5S | [4][5] |
| Molecular Weight | 593.2 g/mol | [4][5] |
| Solubility | Practically insoluble in water; freely soluble in methylene (B1212753) chloride and methanol (B129727). | [2] |
| UV Absorbance | Maximum absorbance is typically observed around 290 nm. | [1][6][7] |
Recommended HPLC Method
Several HPLC methods have been reported for the quantification of Dronedarone HCl.[1][6][8][9][10] Based on a review of the available literature, a robust and stability-indicating isocratic RP-HPLC method is proposed. This method demonstrates good separation of Dronedarone from its degradation products and is suitable for routine quality control analysis.[1][7][11]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Waters Symmetry C8 (100 x 4.6 mm), 5 µm particle size |
| Mobile Phase | Buffer: Methanol (40:60 v/v) (Buffer: 50 mM KH2PO4 + 1 ml triethylamine (B128534) in 1 liter water, pH adjusted to 2.5 with ortho-phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 12 minutes |
This method is based on a validated stability-indicating HPLC method.[1]
Experimental Protocols
Preparation of Solutions
a) Buffer Preparation (50 mM KH2PO4, pH 2.5):
-
Dissolve 6.8 g of Potassium Dihydrogen Phosphate (KH2PO4) in 1000 mL of HPLC grade water.
-
Add 1 mL of triethylamine.
-
Adjust the pH to 2.5 with ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
b) Mobile Phase Preparation:
-
Mix the prepared buffer and HPLC grade methanol in a ratio of 40:60 (v/v).
-
Degas the mobile phase by sonication or other suitable means before use.
c) Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
d) Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Dronedarone and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for Dronedarone.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13][14][15][16] The validation parameters include:
| Validation Parameter | Acceptance Criteria |
| System Suitability | %RSD of peak areas < 2.0%, Tailing factor < 2.0, Theoretical plates > 2000 |
| Specificity | No interference from placebo and degradation products at the retention time of Dronedarone. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a concentration range of 20-80 µg/mL.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Intra-day and Inter-day precision %RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 (e.g., 0.1 µg/mL[1]) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 (e.g., 0.3 µg/mL[1]) |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, pH of the mobile phase). |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance.[1][7][11] The drug is subjected to stress conditions such as:
-
Acid Hydrolysis: 1M HCl at 80°C for 2 hours.[1]
-
Base Hydrolysis: 0.1M NaOH at 80°C for 2 hours.[1]
-
Oxidative Degradation: 6% H2O2 at 80°C for 2 hours.[1]
-
Thermal Degradation: Heating at 70°C for 48 hours.[1]
-
Photolytic Degradation: Exposure to sunlight for 48 hours.[1]
The stressed samples are then analyzed by the proposed HPLC method to check for any degradation products and to ensure that the Dronedarone peak is well-resolved from any degradants.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Experimental Workflow for Dronedarone HCl Quantification.
References
- 1. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dronedarone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Dronedarone HCl (Multaq) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C31H45ClN2O5S | CID 219025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jocpr.com [jocpr.com]
- 9. RP-HPLC Method Development and Validation of this compound in Bulk and Dosage Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. m.youtube.com [m.youtube.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Studying Dronedarone Effects in a Canine Atrial Fibrillation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of dronedarone (B1670951) in a well-established canine model of atrial fibrillation (AF). The methodologies outlined below are synthesized from peer-reviewed studies and are intended to guide researchers in conducting similar preclinical evaluations.
Introduction
Atrial fibrillation is the most common sustained arrhythmia, and canine models are frequently used to study its pathophysiology and to evaluate the efficacy and safety of novel antiarrhythmic drugs.[1][2] Dronedarone, a multichannel blocking antiarrhythmic drug, has been investigated for the management of AF.[3][4] This document details the procedures for inducing a sustained AF model in canines and the subsequent protocol for administering and evaluating the effects of dronedarone.
Experimental Protocols
Canine Model of Sustained Atrial Fibrillation Induction
This protocol describes a method to induce sustained atrial fibrillation in canines using rapid atrial pacing in conjunction with a phenylephrine (B352888) infusion to increase vagal tone.[5][6][7]
Materials:
-
Beagle dogs (or other suitable breed)
-
Ventilator
-
Pacing catheter
-
Intravenous catheters
-
Phenylephrine solution
-
ECG and hemodynamic monitoring equipment
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dog and maintain a stable plane of anesthesia.[5][8] Intubate and ventilate the animal.[8] Place intravenous catheters for drug administration and fluid maintenance. Surgically place a pacing catheter in the right atrium for rapid pacing.[5]
-
Baseline Measurements: Record baseline electrocardiogram (ECG) and hemodynamic parameters, including heart rate (HR), mean blood pressure (MBP), and atrial action potential duration (aAPD) and atrial effective refractory period (AERP) if applicable.[5]
-
Induction of Atrial Fibrillation:
-
Confirmation of Sustained AF: After 20 minutes, cease the rapid atrial pacing. Monitor the ECG to confirm the presence of sustained atrial fibrillation. In this model, AF is expected to persist for a significant duration after pacing is stopped.[6][7]
-
Recovery: Once sustained AF is documented, the animal can be allowed to recover from anesthesia before the initiation of the dronedarone treatment protocol.
Dronedarone Administration Protocol
This protocol outlines the oral administration of dronedarone to the canine model with induced atrial fibrillation.
Materials:
-
Dronedarone tablets or solution
-
Canine model with induced sustained atrial fibrillation
Procedure:
-
Dosage: Administer dronedarone orally at a dose of 20 mg/kg, twice daily (BID).[3][5][9]
-
Duration of Treatment: Continue the oral administration of dronedarone for a period of 7 days.[3][5]
-
Monitoring: Throughout the treatment period, monitor the animals for any adverse effects. If telemetry is available, continuous ECG and hemodynamic monitoring can be performed.[3]
Evaluation of Dronedarone Effects
After the 7-day treatment period, the effects of dronedarone on electrophysiological and hemodynamic parameters are assessed.
Procedure:
-
Anesthesia and Instrumentation: On the final day of treatment, anesthetize and instrument the dog as described in the AF induction protocol.[5]
-
Post-Treatment Measurements: Record ECG, HR, MBP, aAPD, and AERP.[5]
-
Re-induction of AF: Repeat the atrial fibrillation induction protocol (rapid right atrial pacing with phenylephrine infusion) to assess the effect of dronedarone on the duration of sustained AF.[5][9]
-
Data Analysis: Compare the pre-treatment and post-treatment values for all measured parameters to determine the effects of dronedarone.
Data Presentation
The following tables summarize the expected quantitative effects of dronedarone based on published studies in canine models.
Table 1: Electrophysiological Effects of Oral Dronedarone (20 mg/kg BID for 7 days) in a Canine AF Model [5]
| Parameter | Pre-Dronedarone | Post-Dronedarone | Percentage Change |
| Atrial Action Potential Duration (aAPD) | 76.4 ± 4.2 ms | 91.2 ± 3.9 ms | +19.3% |
| Atrial Effective Refractory Period (AERP) | 97.5 ± 2.8 ms | 120 ± 4.8 ms | +23.1% |
| Duration of Sustained AF | 88.8 s (average) | 5.7 s (average) | Significant Reduction |
Table 2: Hemodynamic and ECG Effects of Oral Dronedarone (20 mg/kg BID for 7 days) in Conscious Telemetry Dogs [3]
| Parameter | Effect | Significance |
| Heart Rate (HR) | Tended to decrease | P=0.057 |
| Mean Blood Pressure (MBP) | Significantly lowered | P<0.05 |
| PQ Interval | Significantly lengthened | P<0.001 |
| Cardiac Inotropy and Lusitropy | No effect | - |
Table 3: Acute Hemodynamic Effects of Intravenous Dronedarone in Anesthetized Dogs [8][10]
| Parameter | Effect at 2.5 mg/kg IV | Significance |
| Cardiac Output | Reduced | P<0.01 |
| Systemic Vascular Resistance | Increased | P<0.01 |
| PQ Interval | Lengthened | P<0.01 |
| Inotropy (Contractility) | Negative | Significant |
| Lusitropy (Relaxation) | Impaired | Significant |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying dronedarone in a canine AF model.
Proposed Mechanism of Action of Dronedarone in Atrial Fibrillation
Caption: Dronedarone's proposed mechanism of action in canine atrial fibrillation.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Atrial Fibrillation - CorDynamics [cordynamics.com]
- 3. Short-term effects of oral dronedarone administration on cardiac function, blood pressure and electrocardiogram in conscious telemetry dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dronedarone in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute effects of intravenous dronedarone on electrocardiograms, hemodynamics and cardiac functions in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: In Vitro Assessment of Dronedarone's Potassium Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone (B1670951) is an antiarrhythmic agent used in the management of atrial fibrillation. Its therapeutic and potential proarrhythmic effects are, in part, mediated through its interaction with various cardiac potassium channels. A thorough in vitro evaluation of Dronedarone's inhibitory activity on these channels is crucial for understanding its electrophysiological profile and predicting its cardiac safety. These application notes provide a detailed overview and protocols for assessing the inhibitory effects of Dronedarone on key potassium channels.
The primary methods for characterizing ion channel modulators include electrophysiology (manual and automated patch-clamp) and fluorescence-based assays (e.g., thallium flux assays). Electrophysiology provides a direct measure of ion channel function with high temporal resolution, allowing for detailed biophysical characterization of drug-channel interactions. Fluorescence-based assays offer a higher throughput and are suitable for initial screening of compound libraries.
Data Presentation: Dronedarone's Inhibitory Activity on Potassium Channels
The following tables summarize the quantitative data on Dronedarone's inhibition of various potassium channels, as reported in the scientific literature.
| Channel Subtype | Cell Type | Assay Method | IC50 (µM) | Maximum Inhibition (%) | Reference |
| hERG (Kv11.1) | Xenopus oocytes | Two-microelectrode voltage-clamp | 9.2 | 85.2 | [1][2] |
| HEK-293 cells | Whole-cell patch-clamp | 0.0426 | Not specified | [3] | |
| KvLQT1/minK (Kv7.1/KCNE1) | Xenopus oocytes | Two-microelectrode voltage-clamp | >100 (33.2% inhibition at 100 µM) | Not specified | [1][2] |
| SK2 (KCa2.2) | HEK-293 cells | Whole-cell patch-clamp | 1.7 | ~80 | [4] |
| Human atrial myocytes (chronic atrial fibrillation) | Whole-cell patch-clamp | 2.42 | ~84 | [4] | |
| K2P2.1 (TREK-1) | Xenopus oocytes | Two-microelectrode voltage-clamp | 26.7 | 60.3 | [5] |
| CHO cells | Whole-cell patch-clamp | 6.1 | Not specified | [5] | |
| K2P3.1 (TASK-1) | Xenopus oocytes | Two-microelectrode voltage-clamp | 18.7 | 65.5 | [5] |
| CHO cells | Whole-cell patch-clamp | 5.2 | Not specified | [5] | |
| Muscarinic K+ Current (IKACh) | Guinea pig atrial cells | Patch-clamp | >0.01 (slight inhibition) | Not specified | [6] |
Experimental Protocols
Electrophysiological Assessment of Dronedarone Inhibition
Electrophysiology is the gold standard for characterizing the effects of compounds on ion channels. The following protocols describe the whole-cell patch-clamp technique for assessing Dronedarone's inhibition of potassium channels expressed in mammalian cell lines (e.g., HEK-293, CHO).
1.1. Cell Culture and Transfection
-
Culture mammalian cells (e.g., HEK-293 or CHO) in appropriate media and conditions.
-
Transiently or stably transfect cells with the cDNA encoding the potassium channel of interest (e.g., hERG, SK2).
-
For some channels, co-transfection with auxiliary subunits (e.g., minK for KvLQT1) may be necessary for functional expression.
-
Use a reporter gene (e.g., GFP) to identify successfully transfected cells.
1.2. Whole-Cell Patch-Clamp Recordings
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH).
-
Solutions may need to be modified depending on the specific channel being studied. For example, for SK channel recordings, the internal solution should contain a defined free Ca2+ concentration.
-
-
Procedure:
-
Plate cells on glass coverslips for recording.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a single, transfected cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where the channels of interest are predominantly in the closed state (e.g., -80 mV).
-
Apply specific voltage protocols to elicit channel currents. The protocol will depend on the gating kinetics of the channel being studied. For example, for hERG, a depolarizing step to activate the channels is followed by a repolarizing step to measure the tail current.
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with external solution containing various concentrations of Dronedarone.
-
Record currents at steady-state block for each concentration.
-
Wash out the drug to assess the reversibility of the inhibition.
-
1.3. Data Analysis
-
Measure the peak current amplitude (or tail current for channels like hERG) before and after drug application.
-
Calculate the percentage of current inhibition for each Dronedarone concentration.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
High-Throughput Screening using Thallium Flux Assay
The thallium flux assay is a fluorescence-based method suitable for screening a large number of compounds for their ability to modulate potassium channel activity.[7][8] This assay utilizes the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye.
2.1. Principle
Cells expressing the potassium channel of interest are loaded with a Tl+-sensitive fluorescent dye. In the resting state, the channels are closed, and the intracellular fluorescence is low. Upon channel opening, Tl+ enters the cell, binds to the dye, and causes an increase in fluorescence. Inhibitors of the channel will reduce the Tl+ influx and thus attenuate the fluorescence increase.[8][9]
2.2. Protocol
-
Cell Plating: Seed cells stably expressing the potassium channel of interest into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading:
-
Prepare a loading buffer containing the Tl+-sensitive dye (e.g., FluxOR™).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of Dronedarone in an appropriate assay buffer.
-
Add the Dronedarone solutions to the wells and incubate for a predetermined time to allow for drug-channel interaction.
-
-
Stimulation and Detection:
-
Prepare a stimulus buffer containing Tl+ and a potassium channel activator (if necessary, for voltage-gated channels, a high concentration of K+ is used to depolarize the membrane).
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation) to add the stimulus buffer to the wells.
-
Simultaneously, record the fluorescence intensity over time.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus to the channel activity.[10]
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percentage of inhibition for each Dronedarone concentration relative to the control (no drug).
-
Plot the concentration-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dronedarone's inhibitory effect on various potassium channels and the resulting electrophysiological consequences.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology to assess Dronedarone's potassium channel inhibition.
Caption: Experimental workflow for the thallium flux assay to screen for Dronedarone's potassium channel inhibition.
References
- 1. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencerepository.org [sciencerepository.org]
- 4. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of dronedarone on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 10. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Evaluating the Efficacy of Dronedarone Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to assess the efficacy of Dronedarone (B1670951) Hydrochloride, a multi-channel blocking antiarrhythmic agent. The protocols detailed below are designed to guide researchers in establishing robust and reproducible in vivo and ex vivo models for studying dronedarone's effects on atrial and ventricular arrhythmias.
Introduction to Dronedarone Hydrochloride
Dronedarone is a non-iodinated benzofuran (B130515) derivative of amiodarone (B1667116), developed to reduce the adverse effects associated with amiodarone, such as thyroid and pulmonary toxicity.[1][2] It is classified as a Class III antiarrhythmic agent but exhibits properties of all four Vaughan-Williams classes.[3][4][5] Its mechanism of action involves the blockade of multiple ion channels, including potassium (K+), sodium (Na+), and calcium (Ca2+) channels, as well as exhibiting anti-adrenergic properties.[3][4][6] These actions collectively contribute to the prolongation of the cardiac action potential and refractory period, which is beneficial in the management of atrial fibrillation (AF).[4][6]
Animal Models for Atrial Fibrillation (AF)
Canine models are frequently employed to study the electrophysiological effects and anti-AF efficacy of dronedarone due to the similarity of their cardiac physiology to humans.
Sustained Atrial Fibrillation Model in Beagle Dogs
This model is designed to evaluate the efficacy of dronedarone in attenuating the duration of sustained AF.
Experimental Protocol:
-
Animal Preparation:
-
Induction of Atrial Fibrillation:
-
AF is induced by rapid right atrial pacing (20 V, 40 Hz) combined with a simultaneous intravenous infusion of phenylephrine (B352888) (2 µg/kg/min) for 20 minutes.[7][8] Phenylephrine elevates systemic arterial pressure, leading to increased vagal stimulation via the baroreceptor reflex, which contributes to the heterogeneity of repolarization and facilitates AF.[7]
-
The duration of sustained AF is recorded after stopping the pacing.[7][8]
-
-
Drug Administration:
-
Post-Treatment Evaluation:
Data Presentation: Electrophysiological Effects of Dronedarone in a Canine AF Model
| Parameter | Before Dronedarone (Mean ± SEM) | After Dronedarone (Mean ± SEM) | P-value |
| Atrial Action Potential Duration (aAPD) | 76.4 ± 4.2 ms | 91.2 ± 3.9 ms | <0.05 |
| Atrial Effective Refractory Period (AERP) | 97.5 ± 2.8 ms | 120 ± 4.8 ms | <0.05 |
| Duration of Sustained AF | Significantly attenuated after dronedarone | - | <0.05 |
Data sourced from a study in a dog model of sustained AF.[7][8]
Acetylcholine-Mediated Atrial Fibrillation in Isolated Canine Atria
This ex vivo model is useful for assessing the acute effects of dronedarone on the termination and prevention of AF.
Experimental Protocol:
-
Tissue Preparation:
-
Electrophysiological Recordings:
-
Induction of Atrial Fibrillation:
-
Persistent AF is induced by the infusion of acetylcholine (B1216132) (ACh, 1.0 µM).[9][10]
-
-
Drug Application:
Data Presentation: Comparative Efficacy of Acute Dronedarone and Amiodarone in a Canine ACh-Mediated AF Model
| Parameter | Dronedarone (10 µM) | Amiodarone (10 µM) | P-value |
| Change in APD90 | +4 ± 6 ms | +51 ± 17 ms | >0.01 |
| Change in ERP | +18 ± 9 ms | +84 ± 23 ms | <0.001 |
| Termination of Persistent AF | 1 of 7 atria | 4 of 5 atria | - |
| Prevention of Persistent AF Induction | 5 of 6 atria developed AF | 0 of 5 atria developed AF | - |
Data highlights that acute dronedarone is less effective than amiodarone in this model.[9][10]
Animal Models for Ventricular Arrhythmias
Rodent and porcine models of ischemia-reperfusion injury are valuable for evaluating the efficacy of dronedarone in suppressing life-threatening ventricular arrhythmias.
Ischemia-Reperfusion Injury in a Rat Model
This model assesses the protective effects of dronedarone against ventricular fibrillation (VF) and mortality during myocardial ischemia and reperfusion.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetized rats are used.[1]
-
-
Induction of Ischemia and Reperfusion:
-
Myocardial ischemia is induced, followed by a period of reperfusion.[1]
-
-
Drug Administration:
-
Dronedarone is administered intravenously at doses of 1, 3, and 10 mg/kg.[1]
-
-
Endpoint Measurement:
-
The incidence of ventricular fibrillation and mortality are recorded during both the ischemic and reperfusion phases.[1]
-
Data Presentation: Efficacy of Dronedarone in a Rat Model of Ischemia-Reperfusion
| Dronedarone Dose | Incidence of VF during Ischemia | Incidence of Mortality on Reperfusion |
| Control (Vehicle) | 80% | 90% |
| 1 mg/kg | - | Reduced to 20% (P < 0.01) |
| 3 mg/kg | Reduced to 30% (P < 0.05) | Eliminated |
| 10 mg/kg | Eliminated | Eliminated |
Data from a study on ischemia-induced ventricular arrhythmias.[1]
Visualization of Pathways and Workflows
Dronedarone's Mechanism of Action
The following diagram illustrates the multi-channel blocking effects of dronedarone on cardiac ion channels.
References
- 1. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of dronedarone for recurrent ventricular tachycardia: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Dronedarone in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dronedarone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute dronedarone is inferior to amiodarone in terminating and preventing atrial fibrillation in canine atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute dronedarone is inferior to amiodarone in terminating and preventing atrial fibrillation in canine atria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Dronedarone Hydrochloride Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dronedarone Hydrochloride is an antiarrhythmic agent used in the treatment of atrial fibrillation and atrial flutter. Its efficacy and safety are directly linked to its chemical integrity and concentration in pharmaceutical formulations. Therefore, accurate and reliable analytical methods are crucial for its quantitative determination and stability assessment. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound in its bulk and pharmaceutical dosage forms, focusing on UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
UV-Visible Spectrophotometric Analysis
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the routine analysis of this compound. The method is based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength, and the absorbance is directly proportional to the concentration.
Quantitative Data Summary
| Parameter | UV-Visible Spectrophotometry |
| Wavelength (λmax) | 288 nm, 290 nm[1][2][3][4] |
| Solvent/Diluent | Methanol (B129727), Acetonitrile:Phosphate (B84403) Buffer (pH 6.5) (70:30 v/v)[2][5] |
| Linearity Range | 5-30 µg/mL, 10-35 µg/mL[2][3][6] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Molar Absorptivity | 1.89 x 10⁴ L mol⁻¹ cm⁻¹ (in ACN:Buffer pH 6.5)[2] |
| Accuracy (% Recovery) | 99.27 - 100.5%[2][6] |
Experimental Protocol: UV-Visible Spectrophotometry
This protocol outlines the steps for the quantitative determination of this compound in a tablet formulation.
1. Materials and Reagents:
-
This compound reference standard
-
This compound tablets (e.g., 400 mg)[7]
-
Methanol (HPLC grade)[5]
-
Acetonitrile (HPLC grade)[2]
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UV-Visible Spectrophotometer
2. Preparation of Solutions:
-
Phosphate Buffer (pH 6.5): Prepare a solution of potassium dihydrogen phosphate and adjust the pH to 6.5 using orthophosphoric acid.
-
Solvent Mixture (Diluent): Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 6.5) in the ratio of 70:30 (v/v).[2] Alternatively, methanol can be used as the diluent.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the chosen diluent in a volumetric flask.[5]
-
Working Standard Solution (100 µg/mL): From the standard stock solution, pipette 1 mL and dilute it to 10 mL with the diluent in a volumetric flask.[5]
-
Sample Solution:
-
Weigh and powder not fewer than 20 tablets to get the average weight.
-
Accurately weigh a quantity of the tablet powder equivalent to 25 mg of this compound and transfer it to a 50 mL volumetric flask.[8]
-
Add about 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 50 mL with the diluent.
-
Filter the solution through a 0.45 µm membrane filter.[7]
-
From the filtered solution, pipette 5 mL and dilute it to 50 mL with the diluent to obtain a final concentration of 50 µg/mL.[8]
-
3. Spectrophotometric Measurement:
-
Set the UV-Visible spectrophotometer to scan over the range of 200-400 nm.[5]
-
Use the diluent as a blank.
-
Record the absorption spectrum of a diluted standard solution to determine the wavelength of maximum absorbance (λmax), which should be around 290 nm.[2]
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
4. Calculation:
The concentration of this compound in the sample can be calculated using the following formula:
The percentage assay of the drug in the tablet can then be determined based on the label claim.
Experimental Workflow: UV-Visible Spectrophotometry
Caption: Workflow for UV-Visible Spectrophotometric Analysis of Dronedarone HCl.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a more specific and sensitive technique for the analysis of this compound, especially for stability-indicating assays where the drug needs to be quantified in the presence of its degradation products.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Symmetry C8 (100 x 4.6 mm, 5 µm)[7][9] | Hypersil ODS 3V (250 mm x 4.6 mm, 5 µm)[10] | Supelcosil LC-CN (150 x 4.6 mm, 5 µm)[11] |
| Mobile Phase | Buffer:Methanol (40:60 v/v) (Buffer: 50 mM KH₂PO₄ + 1 mL TEA, pH 2.5 with H₃PO₄)[7][9] | Buffer:Acetonitrile (42:58 v/v) (Buffer: KH₂PO₄, pH 3.0)[10] | CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) + 0.1 mL 85% H₃PO₄[11] |
| Flow Rate | 1.0 mL/min[7][9] | 1.1 mL/min[10] | 1.8 mL/min[11] |
| Detection Wavelength | 290 nm[7][9] | 220 nm[10] | 290 nm[11] |
| Retention Time | ~12 min (runtime) | 4.0 min[10] | 6.0 min[11] |
| Linearity Range | 20-80 µg/mL[7][9] | 10-150 µg/mL[10] | 10-1000 ng/mL[11] |
| LOD | 0.1 µg/mL[7][9] | 0.87 µg/mL[10] | - |
| LOQ | 0.3 µg/mL[7][9] | 2.66 µg/mL[10] | - |
| Accuracy (% Recovery) | 99.2 - 100.5%[7][9] | 99.3%[10] | 98.1 - 105.1% (inter-assay)[11] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed for the quantitative analysis of this compound in tablets and for assessing its stability.
1. Materials and Reagents:
-
This compound reference standard
-
This compound tablets
-
Methanol (HPLC grade)[7]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (HPLC grade)[7]
-
Triethylamine (TEA) (HPLC grade)[7]
-
Orthophosphoric acid (H₃PO₄) (HPLC grade)[7]
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.[1]
2. Chromatographic Conditions (Based on Method 1):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Mobile Phase: A filtered and degassed mixture of Buffer and Methanol (40:60 v/v). The buffer consists of 50 mM KH₂PO₄ with 1 mL of Triethylamine per liter, adjusted to pH 2.5 with orthophosphoric acid.[7][9]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 20 µL.[7]
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 250 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 20, 40, 60, 80 µg/mL) using the mobile phase.[7][9]
-
Sample Solution (for Assay): Prepare as described in the UV-Vis protocol, but use the HPLC mobile phase as the diluent to a final concentration within the linearity range.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Expose the drug solution to 5 N HCl at 65°C.[1]
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 65°C.[1]
-
Oxidative Degradation: Treat the drug solution with 5% H₂O₂ at 65°C.[1]
-
Thermal Degradation: Expose the solid drug to heat (e.g., 105°C).[1]
-
Photolytic Degradation: Expose the drug solution to UV light.[1] After the specified time, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration with the mobile phase before injection.
-
4. System Suitability: Before sample analysis, inject the working standard solution (e.g., 60 µg/mL) five times. The system is suitable for use if the relative standard deviation (RSD) of the peak areas is less than 2.0%, the theoretical plates are more than 2000, and the tailing factor is less than 2.0.
5. Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.
6. Calculation: For the assay, calculate the amount of this compound in the sample by comparing its peak area with the peak area of the standard from the calibration curve. For stability studies, calculate the percentage of degradation by comparing the peak area of the drug in the stressed sample with that of an unstressed sample.
Experimental Workflow: Stability-Indicating HPLC Analysis
Caption: Workflow for Stability-Indicating HPLC Analysis of Dronedarone HCl.
Conclusion
The described UV-Visible spectrophotometric and HPLC methods are suitable for the routine quality control and stability testing of this compound formulations. The choice of method will depend on the specific requirements of the analysis. The UV-Vis method is simpler and faster for basic quantification, while the HPLC method provides higher specificity and is essential for stability-indicating studies where the separation of the active pharmaceutical ingredient from potential degradation products is critical. It is imperative to validate the chosen analytical method according to ICH guidelines to ensure reliable and accurate results.
References
- 1. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Spectrophotometric Estimation of this compound in Pharmaceutical Dosage Forms by using Multivariate Technique | PDF [slideshare.net]
- 4. wjpps.com [wjpps.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. scilit.com [scilit.com]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: A Stability-Indicating HPLC Assay for Dronedarone Hydrochloride in Bulk Drug
Introduction
Dronedarone Hydrochloride is an antiarrhythmic agent used in the treatment of atrial fibrillation and atrial flutter.[1] To ensure the quality, safety, and efficacy of the bulk drug, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify Dronedarone HCl in the presence of its degradation products, process-related impurities, and other potential impurities.[2][3] This document provides a detailed application note and protocol for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to separate Dronedarone HCl from its potential degradation products formed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[4][5]
Chromatographic Conditions
A simple, precise, and accurate isocratic RP-HPLC method has been developed for the quantitative analysis of this compound.[6] The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Waters Symmetry C8 (100 x 4.6 mm, 5 µm) or Kromasil C18 (100 x 4.6 mm, 5 µm)[1][6] |
| Mobile Phase | Buffer: Methanol (B129727) (40:60 v/v) (Buffer: 50 mM KH2PO4 + 1 ml triethylamine (B128534) in 1 liter water, pH adjusted to 2.5 with orthophosphoric acid) or Buffer:Methanol (Buffer: 30 mM KH2PO4 in 1 liter water, pH 3.6 adjusted with ortho-phosphoric acid)[1][6] |
| Flow Rate | 1.0 mL/min[1][6] |
| Detection Wavelength | 290 nm or 291 nm[1][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Diluent | Mobile Phase or Water:Methanol (40:60 v/v)[6] |
A graphical representation of the experimental workflow is provided below.
Caption: Workflow of the stability-indicating assay for Dronedarone HCl.
Experimental Protocols
Preparation of Solutions
-
Buffer Preparation (pH 2.5): Dissolve 6.8 g of Potassium Dihydrogen Phosphate (KH2PO4) and 1 mL of triethylamine in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid.[6]
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in a ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas.[6]
-
Standard Stock Solution Preparation: Accurately weigh and transfer about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
-
Standard Solution Preparation: From the standard stock solution, pipette an appropriate volume and dilute with the diluent to obtain a final concentration of about 50 µg/mL.[7]
-
Sample Solution Preparation: Accurately weigh and transfer a quantity of the this compound bulk drug equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. Further dilute to a final concentration of about 50 µg/mL with the diluent.[7]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[4] The drug is subjected to various stress conditions as follows:
-
Acid Hydrolysis: A sample of this compound is treated with 5 N HCl at 65°C for 4 hours.[4] The solution is then neutralized with an appropriate concentration of NaOH.
-
Base Hydrolysis: A sample is exposed to 0.1 N NaOH at 65°C for 48 hours.[4] The solution is then neutralized with an appropriate concentration of HCl.
-
Oxidative Degradation: The drug is treated with 5% hydrogen peroxide (H2O2) at 65°C for 3 hours.[4]
-
Thermal Degradation: The bulk drug powder is kept in an oven at 105°C for 2 days.[4] A sample is then prepared from this stressed powder.
-
Photolytic Degradation: The drug sample is exposed to UV light to achieve an illumination of 1.2 million Lux hours, as per ICH Q1B guidelines.[4][5]
After exposure to the stress conditions, the samples are diluted with the diluent to the target concentration and analyzed by the HPLC method. The chromatograms are evaluated for the separation of the main peak from any degradation products.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][7] The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo.[6] This is demonstrated through forced degradation studies and by checking for interference from the placebo.
-
Linearity: The linearity of the method is established by analyzing a series of dilutions of the standard solution over a specified concentration range (e.g., 20-80 µg/mL).[6] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be close to 1 (typically ≥ 0.999).[4][6]
-
Accuracy: The accuracy of the method is determined by recovery studies. Known amounts of the this compound standard are added to a placebo preparation at different concentration levels (e.g., 50%, 100%, and 150% of the assay concentration).[6] The percentage recovery is then calculated. The mean recovery should be within an acceptable range (e.g., 99.2–100.5%).[6]
-
Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day). Repeatability is assessed by performing multiple injections of the same sample on the same day. Intermediate precision is determined by analyzing the sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) of the results should be within acceptable limits (typically ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] These are typically determined from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase, flow rate, and column temperature, and observing the effect on the results. The method is considered robust if the results remain unaffected by these small changes.
Data Presentation
The quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Dronedarone HCl | Observations |
| Acid Hydrolysis (5 N HCl, 65°C, 4h) | ~6%[4] | Significant degradation observed.[4] |
| Base Hydrolysis (0.1 N NaOH, 65°C, 48h) | No significant degradation[4] | The drug was found to be stable.[4] |
| Oxidative (5% H2O2, 65°C, 3h) | Significant degradation[4] | Prominent degradation was observed.[4] |
| Thermal (105°C, 2 days) | Stable[4] | No significant degradation was observed.[4] |
| Photolytic (1.2 million Lux hours) | ~7%[4] | Significant sensitivity towards UV light.[4] |
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.999[6] |
| Concentration Range (µg/mL) | - | 20 - 80[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 100.5%[6] |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| LOD (µg/mL) | Report | 0.1[6] |
| LOQ (µg/mL) | Report | 0.3[6] |
| Robustness | No significant change in results | Robust |
A diagram illustrating the logical relationship in method validation is presented below.
Caption: Key parameters in the validation of an analytical method.
Conclusion
The described RP-HPLC method is simple, rapid, precise, and accurate for the quantitative determination of this compound in bulk drug. The forced degradation studies demonstrate that the method is specific and stability-indicating, as the degradation products do not interfere with the quantification of the active pharmaceutical ingredient. The method has been validated according to ICH guidelines and is suitable for routine quality control and stability analysis of this compound.
References
- 1. journal.appconnect.in [journal.appconnect.in]
- 2. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 3. scispace.com [scispace.com]
- 4. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Indicating RP-HPLC Method for the Determination of this compound and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
Application Notes and Protocols for In Vivo Studies of Dronedarone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone (B1670951) hydrochloride is an antiarrhythmic agent used in the management of atrial fibrillation.[1][2] As a benzofuran (B130515) derivative, it exhibits multi-channel blocking effects, targeting sodium, potassium, and calcium channels, and also possesses anti-adrenergic properties.[1] This document provides detailed protocols for the preparation of dronedarone hydrochloride solutions for in vivo studies, specifically for oral gavage and intravenous administration routes. Due to its poor aqueous solubility, careful consideration of the formulation is critical for achieving appropriate bioavailability and consistent results in preclinical research.[3]
Data Presentation
Solubility of this compound
The solubility of this compound in various solvents is a key factor in determining the appropriate vehicle for in vivo administration. The following table summarizes the available quantitative solubility data.
| Solvent/Vehicle | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥28.25 - 46.67 | [4][5] |
| Ethanol | ~5 - 22.5 | [4][6] |
| Water | ~0.64 | [3] |
| Gastric Fluid (pH 1.2) | <0.01 | [3] |
| Intestinal Fluid (pH 6.8) | <0.01 | [3] |
| Methanol | Slightly Soluble | [7] |
| Dimethylformamide (DMF) | ~10 | [6] |
Note: "Slightly Soluble" indicates that the substance has a solubility of 1-10 mg/mL.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents
Given its low solubility in aqueous solutions, a suspension is a common formulation for oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Sterile graduated cylinders and beakers
-
Oral gavage needles (appropriate size for the animal model)[8]
-
Syringes
Procedure:
-
Calculate the required amount: Determine the total volume of suspension needed based on the number of animals, the dose, and the dosing volume (typically 5-10 mL/kg for rodents).[8] Calculate the required mass of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance.
-
Trituration: Transfer the powder to a mortar. Add a small volume of the 0.5% methylcellulose vehicle to the powder and triturate with the pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.
-
Suspension formation: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the mortar while continuously stirring.
-
Homogenization: Transfer the suspension to a beaker containing a magnetic stir bar. Place the beaker on a stir plate and stir continuously for at least 30 minutes to ensure a homogenous suspension.
-
Dose administration: Immediately before each administration, ensure the suspension is well-mixed by gentle swirling or inversion of the syringe. Administer the suspension to the animal using an appropriate-sized oral gavage needle.[8]
Protocol 2: Preparation of this compound Solution for Intravenous Injection in Rodents
For intravenous administration, a clear, sterile solution is required. A co-solvent system is necessary to solubilize this compound.
Materials:
-
This compound powder
-
Vehicle components:
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Sterile, pyrogen-free vials
-
Calibrated balance
-
Sterile syringes and needles (appropriate gauge for the animal model)[9][10]
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Vehicle Preparation (Example for a 2.5 mg/mL solution): A common vehicle for poorly soluble compounds consists of a mixture of solvents. An example formulation that yields a clear solution of at least 2.5 mg/mL is as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[11]
-
Dissolution of this compound:
-
Accurately weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in the required volume of DMSO. Vortex until fully dissolved.
-
Add the PEG300 to the solution and mix thoroughly.
-
Add the Tween-80 and mix until the solution is homogenous.
-
Finally, add the sterile saline to reach the final desired volume and concentration. Mix thoroughly.
-
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile, pyrogen-free vial. This step is critical to ensure the sterility of the injectable solution.
-
Dose Administration: Administer the sterile solution to the animal via the desired intravenous route (e.g., tail vein) using an appropriate gauge needle.[9][10] The maximum recommended bolus injection volume for mice is 5 ml/kg.[9]
Mandatory Visualization
Signaling Pathway of this compound
This compound exerts its antiarrhythmic effects by blocking multiple ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels. It also exhibits anti-adrenergic properties by antagonizing β-adrenergic receptors. Additionally, studies have shown its involvement in the AKT signaling pathway, which is crucial for cell survival and function.[12][13]
Caption: Dronedarone's multi-target mechanism of action.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo studies with this compound, from solution preparation to data analysis.
Caption: A generalized workflow for in vivo experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C31H45ClN2O5S | CID 219025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. raybiotech.com [raybiotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Naarini Molbio Pharma [naarini.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dronedarone in Patch-Clamp Studies of Cardiac Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone (B1670951) is a multi-channel antiarrhythmic drug used in the management of atrial fibrillation. Its mechanism of action involves the modulation of several key cardiac ion channels, leading to alterations in the cardiac action potential.[1][2] Patch-clamp electrophysiology is an indispensable tool for elucidating the specific effects of dronedarone on these channels at the cellular level. These application notes provide a comprehensive overview of the experimental protocols and expected outcomes when studying dronedarone's effects on cardiac cells.
Dronedarone, a non-iodinated benzofuran (B130515) derivative of amiodarone (B1667116), exhibits properties of all four Vaughan-Williams classes of antiarrhythmic drugs.[1][3] Its primary effects are mediated through the blockade of multiple ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, in cardiac cells.[1] Additionally, it possesses anti-adrenergic properties.[4] This multi-target profile contributes to its efficacy in controlling heart rhythm by prolonging the action potential duration (APD) and the effective refractory period (ERP) in myocardial tissue.[5][6]
Quantitative Data Summary
The following tables summarize the inhibitory effects of dronedarone on various cardiac ion channels as determined by patch-clamp studies. These values provide a quantitative basis for understanding the drug's potency and selectivity.
Table 1: Inhibitory Concentration (IC50) of Dronedarone on Cardiac Ion Channels
| Ion Channel | Cell Type | Holding Potential (Vhold) | IC50 (µM) | Reference(s) |
| Sodium (Na+) Channels (INa) | ||||
| Fast Na+ Current | Guinea Pig Ventricular Myocytes | -80 mV | 0.7 ± 0.1 | |
| Potassium (K+) Channels | ||||
| hERG (IKr) | Xenopus Oocytes | - | 9.2 | |
| Small Conductance Ca2+-Activated K+ (SK) Channels (IKAS) | Human Atrial Myocytes (Chronic Atrial Fibrillation) | - | 2.42 | [4] |
| Muscarinic K+ Current (IK(ACh)) | Guinea Pig Atrial Cells | - | ~0.01 | [7] |
| Sustained K+ Current (IK) | Rat Ventricular Myocytes (Sham) | - | 0.78 | [6] |
| Sustained K+ Current (IK) | Rat Ventricular Myocytes (Post-Myocardial Infarction) | - | 0.85 | [6] |
| Calcium (Ca2+) Channels (ICa,L) | ||||
| L-type Ca2+ Current | Guinea Pig Ventricular Myocytes | -40 mV | 0.4 ± 0.1 | [8] |
| L-type Ca2+ Current (Action Potential Clamp) | Guinea Pig Ventricular Myocytes | -80 mV | 0.4 ± 0.3 | [8] |
| Other Channels | ||||
| Human HCN4 Channels | CHO Cells | - | 1.0 ± 0.1 | [8] |
| Na+/Ca2+ Exchanger (outward INCX) | Guinea Pig Ventricular Myocytes | -60 mV | ~33 | [9] |
| Na+/Ca2+ Exchanger (inward INCX) | Guinea Pig Ventricular Myocytes | -60 mV | ~28 | [9] |
Table 2: Percentage of Current Inhibition by Dronedarone at Specific Concentrations
| Ion Channel | Cell Type | Dronedarone Concentration (µM) | Holding Potential (Vhold) | % Inhibition | Reference(s) |
| Sodium (Na+) Channels (INa) | |||||
| Fast Na+ Current | Human Atrial Myocytes | 0.3 | -100 mV | 23 ± 10 | [10] |
| Fast Na+ Current | Human Atrial Myocytes | 3 | -100 mV | 97 ± 4 | [10] |
| Fast Na+ Current | Guinea Pig Ventricular Myocytes | 10 | -100 mV | 9 ± 3 | |
| Potassium (K+) Channels | |||||
| KvLQT1/minK (IKs) | Xenopus Oocytes | 100 | - | 33.2 | |
| Calcium (Ca2+) Channels (ICa,L) | |||||
| L-type Ca2+ Current | Guinea Pig Ventricular Myocytes | 10 | -40 mV | 80 ± 6 | [8] |
| L-type Ca2+ Current | Guinea Pig Ventricular Myocytes | 10 | -80 mV | 20 ± 6 | [8] |
Signaling Pathways and Mechanisms of Action
Dronedarone's antiarrhythmic effects stem from its ability to modulate multiple ion channels, which collectively alters the shape and duration of the cardiac action potential. The following diagrams illustrate these interactions and their consequences.
Experimental Protocols
The following are detailed protocols for investigating the effects of dronedarone on specific cardiac ion currents using the whole-cell patch-clamp technique.
Protocol 1: Measurement of Fast Sodium Current (INa)
1. Cell Preparation:
-
Isolate single ventricular or atrial myocytes from the desired species (e.g., guinea pig, rabbit, or human tissue samples) using standard enzymatic digestion protocols.
-
Alternatively, use cell lines stably expressing the human cardiac sodium channel (Nav1.5), such as HEK293 or CHO cells.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 1.8 CaCl2, 1 MgCl2, 4 KCl, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate INa, other ion channel blockers should be added, such as CdCl2 (200 µM) to block Ca2+ channels and CsCl to replace KCl to block K+ channels.
-
Internal (Pipette) Solution (in mM): 92 CsF, 55 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 MgATP. Adjust pH to 7.2 with CsOH.
3. Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV to ensure the availability of Na+ channels.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV in 5 mV increments for 50 ms) to elicit INa.
-
To study state-dependent block, vary the holding potential (e.g., -80 mV vs. -100 mV).[8]
4. Data Acquisition and Analysis:
-
Record the peak inward current at each voltage step before and after the application of various concentrations of dronedarone.
-
Construct a current-voltage (I-V) relationship.
-
Calculate the percentage of block at each concentration and determine the IC50 value by fitting the data to a Hill equation.
Protocol 2: Measurement of L-type Calcium Current (ICa,L)
1. Cell Preparation:
-
Isolate single ventricular myocytes.
2. Solutions:
-
External Solution (in mM): 135 N-methyl-D-glucamine (NMDG), 20 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with CsOH. Na+ is replaced with NMDG to eliminate INa.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -40 mV to inactivate Na+ channels.
-
Apply depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms).
-
Alternatively, for studying the effect during an action potential, an action potential clamp protocol can be used with a holding potential of -80 mV.[8]
4. Data Acquisition and Analysis:
-
Measure the peak inward Ca2+ current at each voltage step before and after dronedarone application.
-
Generate I-V curves and dose-response curves to determine the IC50.
Protocol 3: Measurement of Ultra-Rapid Delayed Rectifier Potassium Current (IKur)
1. Cell Preparation:
-
Isolate single human atrial myocytes, as IKur is predominantly expressed in the atria.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Add specific blockers for other currents, such as nifedipine (B1678770) (10 µM) to block ICa,L and a low concentration of 4-aminopyridine (B3432731) (50 µM) can be used to isolate IKur from other transient outward currents.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
3. Voltage-Clamp Protocol:
-
Hold the cell at -80 mV.
-
Apply a prepulse to -40 mV for 500 ms (B15284909) to inactivate Na+ and T-type Ca2+ channels.
-
Apply depolarizing test pulses (e.g., from -30 mV to +60 mV in 10 mV increments for 500 ms).
4. Data Acquisition and Analysis:
-
Measure the sustained outward current at the end of the depolarizing pulse.
-
Analyze the data as described for INa to determine the inhibitory effect of dronedarone on IKur.
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of dronedarone's electrophysiological effects on cardiac cells. By employing these standardized patch-clamp methodologies, researchers can obtain reliable and reproducible data on the drug's interaction with various ion channels. This information is crucial for a deeper understanding of its antiarrhythmic mechanisms and for the development of safer and more effective cardiac therapies. It is important to note that the specific parameters of the voltage-clamp protocols and solution compositions may need to be optimized depending on the specific cell type and recording conditions.
References
- 1. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 2. A review of the pharmacokinetics, electrophysiology and clinical efficacy of dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Cellular and in vivo electrophysiological effects of dronedarone in normal and postmyocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of dronedarone on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of amiodarone and dronedarone on voltage-dependent sodium current in human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Dronedarone Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Dronedarone Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
This compound is a poorly water-soluble drug.[1] Its solubility is pH-dependent.[2] In water, its solubility is approximately 0.64 mg/mL.[1] However, in physiological buffers, it is practically insoluble, with a solubility of less than 0.01 mg/mL in both gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).[1] One study reported an aqueous solubility of 0.75 ± 0.03 mg/mL.[3][4]
Q2: Why is improving the aqueous solubility of this compound important?
Improving the aqueous solubility of this compound is crucial for enhancing its oral bioavailability.[1][5] The drug has a low absolute oral bioavailability of about 4% under fasting conditions, which increases to 15% with a high-fat meal.[1][3] This poor bioavailability is attributed to its low aqueous solubility and significant first-pass metabolism.[6][7] By increasing its solubility and dissolution rate in the gastrointestinal tract, its absorption can be significantly improved, leading to better therapeutic efficacy.[1][2]
Q3: What are the most common strategies to improve the solubility of this compound?
Several formulation strategies have been successfully employed to enhance the solubility of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in an amorphous state.[1][8] This high-energy form leads to improved solubility and dissolution.[1]
-
Complexation with Cyclodextrins: Inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the drug molecule, increasing its solubility.[3][4]
-
Nanotechnology Approaches: Reducing the particle size to the nanometer range, through techniques like solid lipid nanoparticles (SLNs), increases the surface area for dissolution.[6][7][9]
-
Micronization: This is a conventional technique to reduce particle size and increase the surface area, thereby improving the dissolution rate.[3]
-
Lipid-Based Formulations: Systems like self-micro-emulsifying drug delivery systems (SMEDDS) and pro-liposomes have also been investigated.[3][6]
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low drug loading in the ASD | Poor miscibility between this compound and the chosen polymer. | Screen different polymers (e.g., Soluplus®, HPMC, PVP, copovidone) to find one with better miscibility.[1] Perform miscibility studies using techniques like film casting or solvent shift methods.[1] |
| Physical instability of the ASD (recrystallization) during storage | The amorphous drug is thermodynamically unstable and tends to revert to its crystalline form.[1] The chosen polymer may not be an effective crystallization inhibitor. | Select a polymer that has strong molecular interactions with this compound, as this can stabilize the amorphous form.[1] Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used to study these interactions.[1] Store the ASD under controlled temperature and humidity conditions. |
| Incomplete amorphization during preparation (e.g., hot-melt extrusion) | The processing temperature might be too low, or the residence time in the extruder is too short. | Optimize the hot-melt extrusion process parameters. The temperature should be high enough to ensure the drug melts and dissolves in the polymer matrix.[2] Dronedarone is thermally stable up to approximately 200°C.[1] Characterize the final product using pXRD or DSC to confirm complete amorphization.[1][2] |
| Poor dissolution enhancement despite amorphization | The polymer used may not be readily soluble in the dissolution medium, or it may not effectively prevent drug precipitation upon supersaturation. | Choose a polymer that is soluble in the target pH range. For example, Soluplus® is an amphiphilic polymer that can form micelles and act as a solubility enhancer.[1][2] Incorporate precipitation inhibitors into the formulation. |
Complexation with Cyclodextrins
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low complexation efficiency | The stoichiometry of the drug-cyclodextrin complex may not be optimal. The preparation method may not be efficient. | Conduct phase solubility studies to determine the optimal drug-to-cyclodextrin ratio.[4] Compare different preparation methods such as physical mixing, kneading, and solvent evaporation to find the most effective one.[4] |
| Precipitation of the complex upon dilution | The complex may not be stable in the dissolution medium. | Select a cyclodextrin (B1172386) derivative with higher aqueous solubility, such as HP-β-CD, which often forms more soluble complexes than β-CD.[4] |
| Inconsistent dissolution results | Incomplete formation of the inclusion complex. The physical mixture may not be homogenous. | Characterize the solid-state properties of the complex using techniques like DSC, FTIR, and pXRD to confirm the formation of an inclusion complex.[4] Ensure a homogenous mixture is achieved during preparation. |
Quantitative Data on Solubility Enhancement
| Method | Carrier/System | Solubility/Dissolution Enhancement | Reference |
| Baseline Solubility | - | Water: 0.64 mg/mL; pH 1.2 & 6.8: <0.01 mg/mL | [1] |
| Baseline Solubility | - | Aqueous: 0.75 ± 0.03 mg/mL | [4] |
| Cyclodextrin Complexation | β-CD and HP-β-CD | Aqueous solubility increased to 3.5 ± 0.03 mg/mL (a five-fold increase). | [4] |
| Amorphous Solid Dispersion | Soluplus® (1:1 ratio) | Achieved over 60% drug release in pH 1.2 and 6.8, compared to 23% and 2% for the marketed product, respectively. | [2] |
| Amorphous Solid Dispersion | Kollidone® VA 64 (1:1 ratio) | Achieved almost complete drug release after 120 minutes at pH 1.2. | [8] |
| Solid Lipid Nanoparticles | Glyceryl Monostearate | Enhanced bioavailability by 2.68-fold compared to a drug suspension. | [7] |
Experimental Protocols
Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
-
Blending: Physically mix this compound and the selected polymer (e.g., Soluplus®) in the desired weight ratio (e.g., 1:1).
-
Extrusion: Feed the blend into a hot-melt extruder. Set the processing temperature based on the thermal properties of the drug and polymer (e.g., around 150°C for this compound).[2]
-
Cooling and Milling: Cool the resulting extrudate to room temperature. Mill the extrudate into a powder of uniform particle size.
-
Characterization: Analyze the milled powder using techniques like powder X-ray diffraction (pXRD) and differential scanning calorimetry (DSC) to confirm the amorphous state of the drug.[1][2]
Preparation of Inclusion Complexes by Kneading
-
Mixing: Mix this compound and the cyclodextrin (e.g., β-CD or HP-β-CD) in a specific molar or weight ratio (e.g., 1:1, 1:2 w/w).[3][4]
-
Kneading: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the powder mixture to form a thick paste. Knead the paste for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the formation of the inclusion complex using FTIR, DSC, and pXRD analysis.[3][4]
Saturation Solubility Determination
-
Sample Preparation: Add an excess amount of this compound to a specific volume (e.g., 50 mL) of the desired buffer (e.g., pH 1.2 hydrochloric acid buffer).[1]
-
Equilibration: Stir the suspension at a constant temperature (e.g., 37°C) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[1]
-
Filtration: Filter the sample through a suitable syringe filter (e.g., 0.20 μm) to remove the undissolved solid.[1]
-
Analysis: Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-VIS spectrophotometry at a specific wavelength (e.g., 293 nm).[1]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of Solid Dispersion of this compound with Soluplus® by Hot Melt Extrusion Technique for Enhanced Drug Release [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid Lipid Nanoparticles of this compound for Oral Delivery: Optimization, In Vivo Pharmacokinetics and Uptake Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Dronedarone Hydrochloride stability issues in long-term experiments
Welcome to the technical support center for researchers using dronedarone (B1670951) hydrochloride. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of dronedarone hydrochloride in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has been stored for a week at room temperature. Is it still stable?
A1: It is not recommended to store this compound solutions at room temperature for extended periods.[1] Stability studies have shown that the compound's stability can be compromised under various conditions. For optimal stability, it is best to prepare fresh solutions for each experiment or store stock solutions under recommended conditions, typically refrigerated or frozen, and protected from light. One study indicated that sample solutions were stable for up to 48 hours at room temperature.[2][3]
Q2: I've observed a decrease in the efficacy of my this compound solution in my cell culture experiments over several days. What could be the cause?
A2: A decrease in efficacy over time likely points to degradation of the this compound in your culture medium. This compound is susceptible to degradation under certain conditions. Significant degradation has been observed under acidic, oxidative, and photolytic stress.[1][3][4] It is possible that components in your cell culture medium, exposure to light, or changes in pH over the course of the experiment are contributing to its degradation.
Q3: What are the primary factors that can cause this compound to degrade during my experiments?
A3: Based on forced degradation studies, the primary factors that can cause this compound to degrade are:
-
Acidic Conditions: Significant degradation occurs in acidic solutions.[1][2][4]
-
Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, can lead to considerable degradation.[1][2][4][5]
-
Photolytic Stress: Exposure to light can induce degradation.[1][3][4] One study specified exposing the sample to 1.2 million lux hours.[1][4]
-
High Temperatures: Elevated temperatures can also contribute to degradation, although it appears to be less susceptible to thermal stress compared to other factors in some studies.[1][4][5]
Q4: How can I minimize the degradation of this compound in my long-term experiments?
A4: To minimize degradation, consider the following precautions:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.
-
Protect from Light: Store stock solutions and experimental setups in the dark or use amber-colored containers to minimize light exposure.[1][4]
-
Control pH: Ensure the pH of your experimental buffer or medium is not acidic. Dronedarone shows stability in neutral to slightly alkaline conditions.[1][4]
-
Avoid Oxidizing Agents: Be mindful of any components in your experimental system that could act as oxidizing agents.
-
Refrigerate or Freeze Stock Solutions: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down potential degradation. Studies have shown solution stability for at least 48 hours at room temperature, suggesting longer stability at lower temperatures.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in a multi-day experiment.
-
Possible Cause: Degradation of this compound in the experimental medium over the duration of the experiment.
-
Troubleshooting Steps:
-
Analyze a Stored Sample: If possible, analyze a sample of your experimental medium containing this compound from the end of your experiment using a stability-indicating method like HPLC to check for degradation products.
-
Replenish the Compound: In your experimental design, consider replacing the medium with freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours).
-
Run a Time-Course Stability Test: Perform a small-scale stability study under your specific experimental conditions (medium, temperature, light exposure) to determine the rate of degradation.
-
Issue 2: Precipitation observed in the stock solution or experimental medium.
-
Possible Cause: this compound has low aqueous solubility, which can be affected by pH and the composition of the solvent or medium.
-
Troubleshooting Steps:
-
Check the Solvent: Ensure you are using an appropriate solvent for your stock solution, such as methanol (B129727) or a mixture of water and acetonitrile.[2][6]
-
Adjust pH: The solubility of this compound can be pH-dependent. Ensure the pH of your medium is compatible with maintaining its solubility.
-
Sonication: Sonication can help to dissolve the compound completely when preparing solutions.[7]
-
Lower the Concentration: If solubility is an issue, you may need to work with lower concentrations of the drug.
-
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Summary of this compound Degradation under Forced Stress Conditions.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 5 N HCl | 65°C | 4 hours | ~6% | [1][4] |
| 1 N HCl | 60°C | 3 hours | Extensive | [8] | |
| 1 M HCl | 80°C | 2 hours | Significant | [5] | |
| Base Hydrolysis | 0.1 N NaOH | 65°C | 48 hours | Not Significant | [1][4] |
| 0.1 N NaOH | 60°C | 0.5 hours | Extensive | [6][8] | |
| 0.1 M NaOH | 80°C | 2 hours | Significant | [5] | |
| Oxidation | 5% H₂O₂ | 65°C | 3 hours | Significant | [1][4] |
| 30% H₂O₂ | 60°C | 3 hours | Extensive | [8] | |
| 6% v/v H₂O₂ | 80°C | 2 hours | Significant | [5] | |
| Thermal Degradation | Dry Heat | 105°C | 2 days | Not specified | [1][4] |
| Dry Heat | 70°C | 48 hours | Not specified | [5] | |
| Photolytic Degradation | 1.2 million Lux hours | Not specified | Not specified | Significant | [1][4] |
| Sunlight | Not specified | 48 hours | Not specified | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is a generalized example based on methodologies reported in the literature for assessing the stability of this compound.[1][5][6][8]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade methanol, acetonitrile, and water
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a UV or PDA detector and a suitable C8 or C18 column.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Incubate the mixture at 60°C for 3 hours.
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute with the mobile phase to a final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Incubate the mixture at 60°C for 3 hours.
-
Cool the solution and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid drug powder in an oven at 70°C for 48 hours.
-
After the specified time, dissolve the powder in the mobile phase to achieve the desired concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug powder to sunlight for 48 hours or in a photostability chamber according to ICH Q1B guidelines.
-
Dissolve the exposed powder in the mobile phase for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The percentage of degradation can be calculated by comparing the peak area of dronedarone in the stressed samples to that of an unstressed control sample.
-
Visualizations
References
- 1. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 2. Stability Indicating RP-HPLC Method for the Determination of this compound and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. journal.appconnect.in [journal.appconnect.in]
Minimizing Dronedarone degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize dronedarone (B1670951) degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause dronedarone degradation during sample preparation?
A1: Dronedarone is susceptible to degradation under several conditions. The primary factors to control are exposure to acidic environments, oxidizing agents, and light.[1][2] It is relatively stable under basic and thermal stress.[1][2]
Q2: What are the optimal storage conditions for dronedarone samples and solutions?
A2: For short-term storage (up to 48 hours), dronedarone solutions are generally stable at room temperature when protected from light.[1][2] For longer-term stability, refrigeration (2-8°C) is recommended.[3][4] Biological samples such as plasma should be stored frozen, and freeze-thaw cycles should be minimized.[5]
Q3: Which solvents are recommended for dissolving and preparing dronedarone samples?
A3: Methanol (B129727) is a commonly used solvent for preparing stock and working solutions of dronedarone.[6][7][8] For mobile phases in HPLC analysis, mixtures of acetonitrile (B52724) and methanol with buffers are often employed.[7][9] The drug is also freely soluble in methanol for extraction from pharmaceutical dosage forms.[7]
Q4: How can I prevent photodegradation of dronedarone during my experiment?
A4: Dronedarone has shown significant sensitivity to UV light.[1] To prevent photodegradation, it is crucial to work with amber-colored glassware or vials and to minimize the exposure of samples to direct light. If possible, conduct sample preparation steps under low-light conditions.
Q5: Is dronedarone susceptible to enzymatic degradation in biological samples?
A5: Yes, dronedarone is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes.[10][11] This enzymatic activity can continue in biological matrices post-collection. To minimize this, it is advisable to process biological samples (e.g., plasma) promptly, keep them on ice, and consider the use of enzyme inhibitors if the experimental design allows.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Extraction: The pH of the sample may not be optimal for extraction. Dronedarone extraction efficiency can be pH-dependent.[6] 2. Incomplete Dissolution: The drug may not be fully dissolved in the initial solvent. 3. Adsorption to Surfaces: Dronedarone may adsorb to glass or plastic surfaces. | 1. Optimize Extraction pH: For liquid-liquid extraction from plasma, alkalize the sample to a pH of 11.5-11.8 to improve extraction efficiency.[6] 2. Ensure Complete Dissolution: Use a solvent in which dronedarone is freely soluble, such as methanol.[7] Use sonication to aid dissolution.[7][9] 3. Check for Adsorption: While not commonly reported as a major issue, if suspected, consider using silanized glassware. |
| Presence of Unexpected Peaks in Chromatogram | 1. Degradation: The sample may have been exposed to acidic conditions, light, or oxidizing agents.[1][2] 2. Matrix Interference: Components from the biological matrix may be co-eluting with the analyte. | 1. Control Degradation Factors: Ensure all solutions are not acidic (unless required for a specific reason and stability is confirmed). Protect samples from light using amber vials. Avoid using strong oxidizing agents in the sample preparation workflow. 2. Improve Sample Cleanup: Optimize the extraction procedure. For plasma samples, a liquid-liquid extraction with a solvent like methyl tert-butyl ether has been shown to be effective.[6] Adjusting the mobile phase composition can also help separate interfering peaks.[6] |
| Poor Peak Shape (Tailing, Fronting) | 1. Column Overload: The concentration of the injected sample is too high. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase may be close to the pKa of dronedarone, causing peak tailing. 3. Column Degradation: The stationary phase of the HPLC column may be deteriorating. | 1. Dilute the Sample: Prepare a more dilute sample and re-inject. 2. Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure the analyte is in a single ionic state. For example, a mobile phase with a pH of 2.5 has been used successfully.[7] 3. Use a Guard Column and/or Replace the Column: A guard column can protect the analytical column. If performance continues to be poor, the analytical column may need to be replaced. |
| Inconsistent Results Between Replicates | 1. Incomplete Homogenization: The sample may not be uniformly mixed before aliquoting. 2. Variable Extraction Efficiency: Inconsistent execution of the extraction protocol. 3. Instability in Autosampler: Samples may be degrading in the autosampler over the course of the analytical run. | 1. Ensure Thorough Mixing: Vortex or gently invert the sample thoroughly before taking an aliquot. 2. Standardize Extraction Protocol: Ensure consistent timing, volumes, and mixing during the extraction steps. The duration of mixing during extraction can impact efficiency.[6] 3. Evaluate Autosampler Stability: If the analytical run is long, investigate the stability of dronedarone in the autosampler. Some studies have confirmed stability for up to 48 hours at room temperature.[1] Consider cooling the autosampler tray if available. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a composite based on methodologies described in the literature to assess the stability of dronedarone under various stress conditions.[1][2][9]
-
Preparation of Stock Solution: Prepare a stock solution of dronedarone in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 5 N HCl. Incubate at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with an appropriate amount of 5 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 5% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place a solid sample of dronedarone in a hot air oven at 105°C for a specified duration. Dissolve the stressed sample in the diluent for analysis.
-
Photolytic Degradation: Expose a solution of dronedarone to UV light (as per ICH Q1B guidelines) for a defined period.
Sample Preparation from Human Plasma via Liquid-Liquid Extraction (LLE)
This protocol is based on a validated HPLC-UV method for the determination of dronedarone and its metabolite in human plasma.[6]
-
Sample Aliquoting: Take 0.4 mL of the human plasma sample.
-
Alkalization: Add a sufficient volume of a basic solution (e.g., NaOH) to raise the plasma pH to between 11.5 and 11.8.
-
Internal Standard Spiking: Add the internal standard solution.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Mix using a rotary mixer for 8 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Quantitative Data on Dronedarone Degradation
The following table summarizes the degradation of dronedarone under different stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Extent of Degradation | Reference |
| Acid Hydrolysis | 5 N HCl | Significant Degradation | [1][2] |
| Base Hydrolysis | 0.1 N NaOH | Stable | [1][2] |
| Oxidation | 5% H₂O₂ | Significant Degradation | [1][2] |
| Photolysis | UV light | ~7% Degradation | [1] |
| Thermal | 105°C | Stable | [1][2] |
Visualizations
References
- 1. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of amiodarone in an oral suspension stored under refrigeration and at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dronedarone Impurity Profiling by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the impurity profiling of Dronedarone.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Dronedarone and its impurities?
A1: A common starting point for separating Dronedarone and its related compounds is a reversed-phase HPLC method. A C8 or C18 column is frequently used with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol.[1][2][3] The detection wavelength is often set around 288-290 nm.[1][2]
Q2: My Dronedarone peak is tailing. What are the common causes and solutions?
A2: Peak tailing for basic compounds like Dronedarone is a frequent issue in reversed-phase HPLC.[4][5] The primary cause is often the interaction between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing.[4][6]
Common Causes & Solutions:
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions. Lowering the pH of the mobile phase (e.g., to pH 2.5-3) can help to protonate the silanol groups and reduce these interactions.[3][4][6]
-
Column Choice: Using a column with end-capping or a polar-embedded phase can shield the silanol groups and improve peak shape.[4][7]
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and reduce peak tailing.[3]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[4][8]
-
Column Degradation: An old or contaminated column can lose its efficiency and cause tailing. Flushing the column with a strong solvent or replacing it may be necessary.[4]
Q3: How do I perform forced degradation studies for Dronedarone?
A3: Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[1][2] The drug substance is subjected to various stress conditions to produce degradation products. These conditions typically include:
-
Acid Hydrolysis: Exposure to an acid solution (e.g., 5 N HCl) at an elevated temperature (e.g., 65°C).[1]
-
Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.[1]
-
Oxidation: Exposure to an oxidizing agent (e.g., 5% H₂O₂) at an elevated temperature.[1]
-
Thermal Degradation: Heating the solid drug substance (e.g., at 105°C).[1]
-
Photolytic Degradation: Exposing the drug substance to light, as per ICH Q1B guidelines.[1]
Q4: What are the key system suitability parameters to monitor?
A4: System suitability tests are crucial to ensure the HPLC system is performing correctly. Key parameters include:
-
Resolution (Rs): The separation between the main peak (Dronedarone) and the closest eluting impurity should be greater than 1.5.[9] For some methods, a resolution greater than 2.0 is specified.[1][10]
-
Tailing Factor (Tf): The tailing factor for the Dronedarone peak should ideally be less than 1.5.[4] A value greater than 1.2 indicates significant tailing.[4]
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
-
Repeatability (%RSD): The relative standard deviation of replicate injections of a standard solution should be within acceptable limits (typically <2%).
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of Dronedarone.
Issue 1: Poor Resolution Between Peaks
-
Symptom: Peaks are not well separated, Rs < 1.5.
-
Troubleshooting Workflow:
Troubleshooting workflow for poor peak resolution.
Issue 2: High Backpressure
-
Symptom: The system pressure is significantly higher than normal.
-
Troubleshooting Workflow:
Troubleshooting workflow for high backpressure.
Data Presentation
Table 1: Example HPLC Method Parameters for Dronedarone Analysis
| Parameter | Method 1[3] | Method 2 | Method 3[11] |
| Column | Waters Symmetry C8 (100 x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 3 µm) | ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 50 mM KH₂PO₄ + 1 mL TEA (pH 2.5) | Phosphate Buffer (pH 6.8) | Water (0.2% Triethylamine, pH 3) |
| Mobile Phase B | Methanol | Acetonitrile | Methanol |
| Composition | 40:60 (A:B) | 40:60 (A:B) | 20:80 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 290 nm | 290 nm | 283 nm |
| Run Time | - | 2.65 min (retention time) | 4.707 min (retention time) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for conducting forced degradation studies on Dronedarone.
-
Preparation of Stock Solution: Accurately weigh and dissolve Dronedarone in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).[2]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 5 N HCl.
-
Heat the solution at 65°C for 4 hours.[1]
-
Cool, neutralize, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Heat the solution at 65°C for 48 hours.[1]
-
Cool, neutralize, and dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 5% H₂O₂.
-
Keep the solution at 65°C for 3 hours.[1]
-
Cool and dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid drug substance to a temperature of 70°C for 48 hours.[3]
-
Dissolve the stressed sample in the mobile phase to the final concentration.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to sunlight for 48 hours.[3]
-
Dissolve the stressed sample in the mobile phase to the final concentration.
-
-
Analysis: Analyze all stressed samples by the developed HPLC method, along with an unstressed control sample.
Experimental Workflow for Impurity Profiling
The following diagram illustrates the general workflow for developing and validating an HPLC method for Dronedarone impurity profiling.
References
- 1. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Stability Indicating RP-HPLC Method for the Determination of this compound and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. saspublishers.com [saspublishers.com]
Dronedarone Cytotoxicity: Technical Support & Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of dronedarone-induced cytotoxicity in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of dronedarone (B1670951) toxicity and experimental design.
Q1: What are the primary molecular mechanisms of dronedarone-induced cytotoxicity?
A1: Dronedarone-induced cytotoxicity is multifactorial, primarily stemming from mitochondrial dysfunction.[1][2] Key mechanisms include:
-
Mitochondrial Impairment: Dronedarone inhibits the mitochondrial respiratory chain (specifically Complexes I and II) and uncouples oxidative phosphorylation.[1][3][4] This leads to a decrease in cellular ATP content, often observed at concentrations lower than those causing overt cell death.[3][5]
-
Oxidative Stress: The disruption of the electron transport chain results in the accumulation of reactive oxygen species (ROS), leading to cellular damage.[1][3]
-
Induction of Apoptosis: Dronedarone triggers the intrinsic apoptotic pathway. This is marked by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspases (including caspase-2, -3, -7, -8, and -9), key mediators of apoptosis.[3][6]
-
DNA Damage & Signaling Pathways: The drug can induce DNA damage and activate stress-related signaling pathways, such as the JNK and p38 MAP kinase pathways, which contribute to apoptosis.[6][7]
Q2: My IC50 values for dronedarone differ from published results. What are the potential reasons?
A2: Variations in IC50 values are common in cell-based assays and can arise from multiple factors. An IC50 value can vary 1.5- to 3-fold between experiments and still be considered normal.[8] Key factors include:
-
Cell Line Differences: Different cell types exhibit varying sensitivities. For instance, primary human hepatocytes show toxicity starting at 20 µM, while HepG2 cells show toxicity between 20-50 µM.[3][4] Cardiomyocytes may show effects like ATP decrease at much lower concentrations (~0.5 µM).[9]
-
Experimental Conditions: The duration of drug exposure significantly impacts IC50 values; a 72-hour incubation will often yield a lower IC50 than a 24-hour incubation.[10]
-
Cell Culture Variables: Factors such as cell passage number, seeding density, and the specific batch of serum or media can alter cellular metabolism and drug response.[8][11] Maintaining consistent cell culture practices is critical.[12]
-
Assay Method: The choice of cytotoxicity assay (e.g., MTT vs. LDH) measures different cellular endpoints (metabolic activity vs. membrane integrity) and can produce different results.[13]
Q3: Which cytotoxicity assay is best for studying dronedarone's effects?
A3: The choice of assay depends on the specific question being asked.
-
MTT or Resazurin Assays: These assays measure mitochondrial reductase activity, which is a good indicator of overall metabolic health.[14][15] Since dronedarone's primary target is the mitochondrion, these assays are highly sensitive to its effects. However, they can be prone to interference from compounds that have reducing properties.[11]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells, an indicator of compromised plasma membrane integrity (necrosis or late apoptosis).[16][17]
-
ATP-based Assays (e.g., CellTiter-Glo®): These directly measure cellular ATP levels, providing a highly sensitive readout of mitochondrial function. Dronedarone has been shown to decrease ATP at concentrations that do not yet cause cell death as measured by other means.[3]
Using a combination of assays is recommended. For example, observing a drop in ATP or MTT reduction without a significant increase in LDH release may indicate that dronedarone is causing metabolic impairment and apoptosis rather than immediate necrosis.[13][17]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during experiments in a direct question-and-answer format.
Q1: My replicate wells show high variability. What is the cause?
A1: High variability is a common issue that can often be traced to procedural steps.[11]
-
Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause. Ensure you thoroughly mix the cell suspension before and during plating. For clumping cell lines like HepG2, gentle trituration or passing cells through a fine-gauge needle may help, but avoid excessive force which can damage cells.[11][18]
-
"Edge Effect": The outer wells of a 96-well plate are susceptible to evaporation, altering media and compound concentrations. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and exclude them from your analysis.[11][19]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents directly leads to variability. Ensure pipettes are calibrated regularly and use a consistent technique.[11]
Troubleshooting Workflow for High Variability
Caption: A decision tree for troubleshooting high experimental variability.
Q2: I'm not seeing a clear dose-dependent cytotoxic effect with dronedarone. Why might this be?
A2: A lack of a dose-response curve can be due to several factors:
-
Incorrect Concentration Range: You may be testing a range that is too low or too high. Based on literature, cytotoxic effects in liver cell lines are typically observed between 10 µM and 100 µM.[1][3] For sensitive assays like ATP measurement in cardiomyocytes, effects can be seen at sub-micromolar concentrations.[9]
-
Compound Solubility: Dronedarone may precipitate at high concentrations in your culture medium. Visually inspect your wells for any precipitate after adding the compound. If solubility is an issue, consider using a different solvent or lowering the final solvent concentration (e.g., <0.5% DMSO).
-
Short Incubation Time: The cytotoxic effects of dronedarone, particularly apoptosis, can take time to manifest. Consider extending the incubation period from 24 hours to 48 or 72 hours.[10]
Q3: My MTT assay shows high toxicity, but my LDH assay does not. What does this discrepancy mean?
A3: This is a common and informative result. It suggests that dronedarone is affecting cell viability primarily by impairing mitochondrial function and metabolic activity rather than causing immediate rupture of the cell membrane.[17]
-
MTT Assay: Measures mitochondrial dehydrogenase activity. A reduction in signal indicates metabolic compromise, an early event in apoptosis.[14]
-
LDH Assay: Measures the release of a cytosolic enzyme upon loss of membrane integrity, which occurs during necrosis or very late in the apoptotic process.[20]
-
Interpretation: The result (low MTT signal, low LDH release) strongly points towards apoptosis as the primary mechanism of cell death. Dronedarone impairs the mitochondria, leading to a shutdown of cell metabolism and initiation of the apoptotic cascade, but the cells have not yet progressed to the point of membrane rupture (secondary necrosis).[13]
Section 3: Experimental Protocols & Data
This section provides a standard protocol for a common cytotoxicity assay and summarizes key quantitative data from the literature.
Protocol: MTT Assay for Dronedarone Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity.[15] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.[14]
Materials:
-
Cells (e.g., HepG2) in culture
-
96-well flat-bottom plates
-
Dronedarone stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[11]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Workflow:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Quantitative Data: Dronedarone Cytotoxicity Thresholds
The following table summarizes the concentrations at which dronedarone has been observed to induce cytotoxic effects in different in vitro models.
| Cell Type | Assay/Endpoint | Effective Concentration | Reference |
| Primary Human Hepatocytes | Adenylate Kinase Release | ≥ 20 µM | [3][4] |
| HepG2 (Human Hepatoma) | Cytotoxicity / Apoptosis | ≥ 20-50 µM | [1][3] |
| HepG2 (Human Hepatoma) | Decreased ATP Content | ≥ 20 µM | [3] |
| HepG2 (Human Hepatoma) | Inhibition of β-oxidation | ≥ 10 µM | [1][5] |
| H9c2 (Rat Cardiomyocyte) | Decreased ATP Content (IC50) | ~0.49 µM | [9] |
| H9c2 (Rat Cardiomyocyte) | Dissipation of Δψm (IC50) | ~0.5 µM | [9] |
| Isolated Rat Heart Mitochondria | Inhibition of ETC (IC50) | ~3.07 µM | [9] |
| Atrial Myocytes (Human, cAF) | SK Channel Inhibition (IC50) | ~2.42 µM | [21] |
Section 4: Key Signaling Pathways
This section provides a visual representation of the primary signaling cascade involved in dronedarone-induced apoptosis.
Dronedarone-Induced Apoptotic Pathway
Dronedarone initiates cell death primarily by targeting the mitochondria, which leads to a cascade of events culminating in apoptosis.
Caption: Dronedarone-induced apoptotic signaling cascade.
References
- 1. Mechanisms of hepatocellular toxicity associated with dronedarone--a comparison to amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. DNA Damage-Induced Apoptosis and Mitogen-Activated Protein Kinase Pathway Contribute to the Toxicity of Dronedarone in Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage-induced apoptosis and mitogen-activated protein kinase pathway contribute to the toxicity of dronedarone in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dronedarone-Induced Cardiac Mitochondrial Dysfunction and Its Mitigation by Epoxyeicosatrienoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Model Responses to Dronedarone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing variability in animal model responses to dronedarone (B1670951). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of dronedarone?
Dronedarone is classified as a multi-channel blocker, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmic drugs.[1][2] Its primary mechanism involves the blockade of multiple ion channels in cardiac cells, including sodium, potassium, and calcium channels, and it also possesses anti-adrenergic activity.[1][2] This multifaceted action helps to stabilize the cardiac action potential and prevent arrhythmias.[2]
2. How is dronedarone metabolized and what are its major metabolites?
Dronedarone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3] The major metabolic pathway is N-debutylation, which forms the active metabolite N-debutyl-dronedarone.[3][4] This active metabolite is further metabolized through oxidative deamination to an inactive propanoic acid metabolite.[4] Other cytochrome P450 enzymes like CYP2D6 also play a role in its metabolism.[3]
3. What are the known species-specific differences in dronedarone response?
Significant species-specific differences in the response to dronedarone have been observed, particularly in its effect on the QTc interval. For instance, in conscious dogs, chronic oral administration of dronedarone did not prolong the QTc interval.[5] However, in dogs with complete atrioventricular block, sustained oral administration did lead to a lengthening of the QTc interval.[5] In rabbits, both acute and chronic administration of dronedarone have been shown to prolong the action potential duration.[6] These differences are likely due to variations in metabolic pathways and ion channel sensitivities between species.
4. How does food intake affect the bioavailability of dronedarone in animal models?
Food intake significantly increases the oral bioavailability of dronedarone.[7][8] This is attributed to the drug's low solubility and high permeability (Biopharmaceutical Classification System Class II).[9] A high-fat meal can increase the absorption of dronedarone by 2- to 3-fold.[1][7] This effect is thought to be due to increased drug solubilization in the presence of food.[9] Therefore, to ensure consistent absorption and reduce variability, it is crucial to standardize feeding protocols in animal studies.
5. Are there known sex-dependent differences in dronedarone's pharmacokinetics?
While specific studies on sex-dependent differences for dronedarone in animal models are limited, it is a critical factor to consider. Sex-specific expression of hepatic enzymes, such as cytochrome P450s, is known to cause gender-related differences in the metabolism and toxicity of various compounds in rats and other species.[10][11] For example, rats exhibit sex-specific expression of CYP2C11 (male-specific) and CYP2C12 (female-specific), which can lead to different metabolic profiles between sexes.[10][11] Therefore, including both male and female animals in study designs is recommended to assess potential sex-related variability.
Troubleshooting Guide
Q1: We are observing high variability in plasma concentrations of dronedarone in our rat study. What could be the cause?
A1: High variability in plasma concentrations is a common issue and can be attributed to several factors:
-
Food Effect: As mentioned in the FAQ, food can dramatically increase dronedarone's bioavailability.[7][8] Ensure a consistent feeding schedule and diet for all animals. Administering dronedarone with a meal will likely lead to higher and more consistent plasma levels.[8]
-
Formulation/Vehicle: The solubility of dronedarone is low. The choice of vehicle for oral administration can significantly impact its dissolution and absorption. Consider using a self-microemulsifying drug delivery system (SMEDDS) to improve solubility and reduce variability in absorption.[7]
-
Strain Differences: Different strains of rats can have variations in their metabolic enzyme profiles, leading to differences in drug metabolism and clearance. Ensure you are using a consistent strain for all your experiments.
-
Coprophagy: Rats practice coprophagy (ingestion of feces), which can lead to reabsorption of the drug or its metabolites, causing unpredictable plasma profiles. Housing animals in metabolic cages that prevent coprophagy can mitigate this.
Q2: Our dogs are showing inconsistent QTc interval prolongation with dronedarone treatment. Why might this be happening?
A2: Inconsistent QTc prolongation in dogs is a documented phenomenon and can be influenced by:
-
Anesthesia: The type of anesthetic used can significantly impact cardiovascular parameters.[5] Some anesthetics may interact with dronedarone's effects on ion channels. If possible, use conscious telemetry models to avoid the confounding effects of anesthesia.[12]
-
Acute vs. Chronic Dosing: The electrophysiological effects of dronedarone can differ between acute and chronic administration.[5] Ensure your dosing regimen is consistent and appropriate for your research question.
-
Underlying Cardiac Health: The cardiac health of the animals can influence their response. Studies have shown that the effect of dronedarone on QTc can differ between healthy dogs and those with cardiac conditions like atrioventricular block.[5]
-
Metabolism: Individual differences in the rate of dronedarone metabolism to its active and inactive metabolites can lead to variable effects on cardiac repolarization.
Q3: We are planning a drug-drug interaction study with dronedarone in rats. What are the key considerations?
A3: Dronedarone is a substrate and inhibitor of CYP3A4 and an inhibitor of CYP2D6.[3][4] When planning a drug-drug interaction study, consider the following:
-
CYP Enzyme Induction/Inhibition: Co-administration of drugs that are inducers or inhibitors of CYP3A4 will significantly alter dronedarone's plasma concentrations.[3] Potent CYP3A4 inhibitors can increase dronedarone exposure dramatically.[3]
-
P-glycoprotein (P-gp) Interactions: Dronedarone is also a potent inhibitor of the P-gp transport system.[13] This can lead to increased plasma concentrations of co-administered drugs that are P-gp substrates, such as digoxin.[13]
-
Pharmacokinetic Profiling: It is essential to perform a full pharmacokinetic analysis of both dronedarone and the co-administered drug to understand the nature and extent of the interaction. Studies in rats have demonstrated significant pharmacokinetic interactions with drugs like ticagrelor (B1683153) and carvedilol (B1668590).[14][15]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Dronedarone in Different Animal Models
| Parameter | Dog | Rat |
| Oral Bioavailability | 14-22%[12] | ~16%[16] |
| Plasma Protein Binding | >99.5%[12] | High[2] |
| Plasma Clearance (IV) | 1.8-2.4 L/hr/kg[12] | 25.1 ± 8.09 mL/min/kg[2] |
| Volume of Distribution (IV) | - | 10.8 ± 4.77 L/kg[2] |
| Major Metabolites | SR35021, SR90154[12] | N-debutyl metabolite[4] |
Table 2: Effect of Food on Dronedarone Pharmacokinetics in Beagle Dogs
| Parameter | Fasted State | Fed State (High-Fat Meal) | Fold Increase |
| Cmax | Lower | 8.6-fold higher[7] | 8.6[7] |
| AUC (0-24h) | Lower | 10.4-fold higher[7] | 10.4[7] |
Experimental Protocols
1. Oral Administration of Dronedarone in Rats for Pharmacokinetic Studies
-
Housing: Individually housed in metabolic cages to prevent coprophagy.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration to minimize the food effect, unless the study is specifically investigating this variable. Water is available ad libitum.
-
Drug Preparation: Dronedarone can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) for oral gavage.
-
Dosing: Oral doses can range from 5 to 40 mg/kg.[16]
-
Blood Sampling: Blood samples (e.g., 0.2 mL) are collected from the jugular vein via a cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis by a validated LC-MS/MS method.[16]
2. Evaluation of Dronedarone's Effect on Cardiac Parameters in Conscious Telemetry Dogs
-
Animals: Beagle dogs instrumented with telemetry units for continuous ECG and blood pressure monitoring.[12]
-
Housing: Housed individually in a controlled environment.[12]
-
Acclimatization: Allow a recovery period of at least two weeks after telemetry device implantation before starting the experiment.
-
Drug Administration: Dronedarone can be administered orally in capsules, for example, at a dose of 20 mg/kg twice daily.[12] To mitigate the food effect, administration should be standardized with respect to feeding times.
-
Data Collection: Continuously record ECG, heart rate, and blood pressure. Data can be averaged over specific time intervals for analysis.
-
Parameters to Analyze: PQ interval, QRS duration, QT interval, and corrected QT (QTc) interval.[12]
Visualizations
Caption: Major metabolic pathway of dronedarone.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The pharmacokinetics of dronedarone in normolipidemic and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. Acute effects of intravenous dronedarone on electrocardiograms, hemodynamics and cardiac functions in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic and acute effects of dronedarone on the action potential of rabbit atrial muscle preparations: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced Food-Effect on Intestinal Absorption of Dronedarone by Self-microemulsifying Drug Delivery System (SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of dronedarone tablets administered with or without food in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gender-based differences in pharmacokinetics in laboratory animal models [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Short-term effects of oral dronedarone administration on cardiac function, blood pressure and electrocardiogram in conscious telemetry dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anesthetic Implications of Chronic Medication Use | Thoracic Key [thoracickey.com]
- 14. Pharmacokinetic interaction between dronedarone and ticagrelor following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of dronedarone on the pharmacokinetics of carvedilol following oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose proportionality and pharmacokinetics of dronedarone following intravenous and oral administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dronedarone Dosage for Preclinical Cardiac Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Dronedarone (B1670951) dosage for preclinical cardiac studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dronedarone in cardiac cells?
A1: Dronedarone is classified as a multi-channel blocker, meaning it affects several types of ion channels involved in the cardiac action potential.[1][2][3][4] Its primary mechanisms include:
-
Potassium Channel Blockade (Class III effect): It inhibits various potassium currents (IKr, IKs, IK1, IKAch), which prolongs the repolarization phase of the action potential and increases the effective refractory period.[1][5][6]
-
Sodium Channel Blockade (Class I effect): Dronedarone blocks fast sodium channels in a state-dependent manner, which slows the upstroke of the action potential.[1][7]
-
Calcium Channel Blockade (Class IV effect): It inhibits L-type calcium currents, contributing to its effects on heart rate and contractility.[1][7][8][9]
-
Anti-Adrenergic Activity (Class II effect): Dronedarone exhibits non-competitive anti-adrenergic properties, which helps to reduce heart rate.[1][2]
Q2: What are typical in vitro concentrations of Dronedarone used in preclinical studies?
A2: The effective concentration of Dronedarone in vitro can vary significantly depending on the specific ion channel, cell type, and experimental conditions. Typical concentrations range from nanomolar to micromolar. For detailed IC50 values for various cardiac ion channels, please refer to the data tables below. For instance, in isolated guinea pig ventricular myocytes, Dronedarone inhibited the fast Na+ channel current with an IC50 of 0.7 ± 0.1 μM.[7]
Q3: What are the recommended oral dosages for in vivo preclinical studies in animal models?
A3: Preclinical in vivo dosages of Dronedarone vary by animal model. For example, studies in rabbits have used daily oral treatments of 50 mg/kg and 100 mg/kg.[10][11] In a rat model of ischemia, Dronedarone was effective at intravenous doses of 3 mg/kg and 10 mg/kg.[6] It is crucial to perform dose-ranging studies to determine the optimal dosage for your specific animal model and experimental endpoint.
Q4: Are there known issues with Dronedarone solubility in experimental buffers?
A4: Like many benzofuran (B130515) derivatives, Dronedarone is lipophilic.[4][12] Researchers may encounter solubility issues in aqueous buffers. It is often dissolved in a solvent like DMSO first and then diluted to the final concentration in the experimental medium. It is essential to include vehicle controls in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Problem 1: High variability in electrophysiological recordings at a given Dronedarone concentration.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure accurate and consistent preparation of Dronedarone stock and working solutions. Use calibrated pipettes and vortex solutions thoroughly before each use. |
| Cell Health and Viability | Monitor cell health throughout the experiment. Use cells at a consistent passage number and confluency. Discard any cultures that show signs of stress or morphological changes. |
| Temperature Fluctuations | Maintain a stable temperature for your experimental setup, as ion channel kinetics are temperature-sensitive.[5] |
| pH of Experimental Buffer | Verify and maintain a stable pH of your recording solution, as pH shifts can alter drug efficacy and ion channel function. |
Problem 2: Observed effect of Dronedarone is less than expected based on published IC50 values.
| Possible Cause | Troubleshooting Step |
| Drug Adsorption to Labware | Dronedarone's lipophilic nature can lead to adsorption to plastic surfaces. Consider using low-adhesion labware or pre-incubating solutions in the experimental apparatus. |
| Protein Binding in Media | If using serum-containing media, Dronedarone may bind to proteins, reducing its free concentration. Consider using serum-free media or accounting for protein binding in your dose calculations. |
| Incorrect Holding Potential | The blocking effect of Dronedarone on some channels (e.g., Na+ and Ca2+ channels) is state-dependent, meaning it depends on the cell's resting membrane potential.[7][13] Ensure your voltage-clamp protocol uses the appropriate holding potential to target the desired channel state. |
| Species-Specific Differences | IC50 values can vary between species.[5] Ensure the published data you are referencing is from a relevant species and cell type for your experiment. |
Problem 3: Cell toxicity or death observed at higher Dronedarone concentrations.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | High concentrations of any drug can lead to off-target effects and cytotoxicity. Determine the therapeutic window for your specific cell type by performing a dose-response curve for toxicity (e.g., using an MTT or LDH assay). |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in your experimental medium is below the toxic threshold for your cells (typically <0.1%). Run appropriate vehicle controls. |
| Prolonged Incubation Time | Reduce the incubation time with Dronedarone to the minimum required to observe the desired effect. |
Data Presentation
Table 1: In Vitro IC50 Values of Dronedarone for Various Cardiac Ion Channels
| Ion Channel | Cell Type/Expression System | IC50 Value | Reference(s) |
| Fast Na+ Current (INa) | Guinea Pig Ventricular Myocytes (Vhold = -80 mV) | 0.7 ± 0.1 µM | [7] |
| L-type Ca2+ Current (ICa(L)) | Guinea Pig Ventricular Myocytes (Vhold = -40 mV) | 0.4 ± 0.1 µM | [7][13] |
| L-type Ca2+ Current (ICa(L)) | Guinea Pig Ventricular Myocytes (Action Potential Clamp) | 0.4 ± 0.3 µM | [7][13] |
| L-type Ca2+ Current (ICa(L)) | Guinea Pig Ventricular Myocytes | 0.18 ± 0.018 µM | [8] |
| Human HCN4 Channels | CHO Cells | 1.0 ± 0.1 µM | [7][13] |
| Small-Conductance Ca2+-Activated K+ Channels (IKAS) | Human Atrial Myocytes (Chronic Atrial Fibrillation) | 2.42 µM | [14][15] |
| Small-Conductance Ca2+-Activated K+ Channels (IKAS) | HEK-293 Cells (SK2 transfected) | 1.7 µM | [15] |
| Rapidly Activating Delayed-Rectifier K+ Current (IKr) | Guinea Pig Ventricular Myocytes | ≤ 3 µM | [8] |
| Slowly Activating Delayed-Rectifier K+ Current (IKs) | Guinea Pig Ventricular Myocytes | ~10 µM | [8] |
| Inward Rectifier K+ Current (IK1) | Guinea Pig Ventricular Myocytes | ≥ 30 µM | [8] |
| Muscarinic K+ Currents | Rabbit Sinus Node Cells | 63 nmol/L | [5] |
| Muscarinic K+ Currents | Guinea Pig Atrial Cells | 10 nmol/L | [5] |
| hERG | Xenopus Oocytes | ~9 µmol/L | [5] |
| K2P2.1 (TREK1) | Mammalian Cells | 6.1 µM | [16] |
| K2P3.1 (TASK1) | Mammalian Cells | 5.2 µM | [16] |
Table 2: In Vivo Dosages of Dronedarone in Preclinical Animal Models
| Animal Model | Dosing Regimen | Study Focus | Reference(s) |
| Rabbit | 50 mg/kg/day (oral) | Electrophysiological Effects | [10][11] |
| Rabbit | 100 mg/kg/day (oral) | Electrophysiological Effects | [10][11] |
| Rat | 3 mg/kg (IV) | Ischemia-induced Ventricular Arrhythmias | [6] |
| Rat | 10 mg/kg (IV) | Ischemia-induced Ventricular Arrhythmias | [6] |
| Dog | 2 x 25 mg/kg/day (oral) | Electrophysiological Effects | [9] |
| Pig | Not specified | Atrial Tachypacing | [17] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Ion Currents
This protocol is a generalized procedure for recording ion currents from isolated cardiomyocytes or transfected cell lines.
-
Cell Preparation: Isolate primary cardiomyocytes using established enzymatic digestion protocols or culture transfected cell lines (e.g., HEK-293, CHO) expressing the ion channel of interest.
-
Solution Preparation: Prepare extracellular (Tyrode's) and intracellular (pipette) solutions with appropriate ionic compositions to isolate the specific current being studied. Prepare Dronedarone stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution.
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a gigaohm seal and achieve whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit and measure the ion current of interest.
-
-
Drug Application: Perfuse the cell with control extracellular solution to obtain a stable baseline recording. Subsequently, perfuse with solutions containing increasing concentrations of Dronedarone, allowing sufficient time for the drug effect to reach steady state at each concentration.
-
Data Analysis: Measure the peak current amplitude at each Dronedarone concentration. Normalize the data to the control current and plot a concentration-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Dronedarone's multi-channel blocking and anti-adrenergic effects.
Caption: Logical workflow for refining Dronedarone dosage in preclinical studies.
References
- 1. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Clinical pharmacology and electrophysiological properties of dronedarone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dronedarone in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic characterization of dronedarone in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Electrophysiological effects of dronedarone (SR33589), a noniodinated benzofuran derivative, in the rabbit heart : comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dronedarone for the treatment of atrial fibrillation and atrial flutter: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dronedarone prevents microcirculatory abnormalities in the left ventricle during atrial tachypacing in pigs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in mass spectrometry analysis of Dronedarone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Dronedarone (B1670951).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Dronedarone LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of Dronedarone and its internal standard (IS) by co-eluting, endogenous components present in the biological sample matrix (e.g., plasma, urine).[1][2] These interferences can lead to ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the bioanalytical method, potentially leading to unreliable quantitative results.[2][3] Common sources of matrix effects in plasma samples include phospholipids (B1166683) and salts.[4]
Q2: How can I assess the magnitude of matrix effects in my Dronedarone assay?
A2: The most common method to quantitatively assess matrix effects is the post-extraction addition method.[1][2] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the peak response of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the Matrix Factor (MF).
-
Matrix Factor (MF) < 1 indicates ion suppression.
-
Matrix Factor (MF) > 1 indicates ion enhancement.
-
Matrix Factor (MF) ≈ 1 suggests a negligible matrix effect.
The Internal Standard (IS) normalized MF is often calculated to determine if the IS adequately compensates for the matrix effect.[2]
Q3: What are the common sample preparation techniques to mitigate matrix effects for Dronedarone analysis?
A3: Several sample preparation techniques can be employed to minimize matrix effects by removing interfering components from the sample. The choice of technique depends on the complexity of the matrix and the desired level of cleanliness. Common methods include:
-
Protein Precipitation (PP): A simple and fast method, often using acetonitrile (B52724) or methanol (B129727), to remove the bulk of proteins.[5][6] However, it may not effectively remove other matrix components like phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates Dronedarone from the aqueous matrix into an immiscible organic solvent, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples. It provides cleaner extracts compared to PP and LLE, significantly reducing matrix effects from components like phospholipids.[5][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometry analysis of Dronedarone, with a focus on matrix effects.
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
This is a classic symptom of uncompensated matrix effects. The variability often arises from differences in the composition of individual blank matrix lots.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for high QC sample variability.
Issue 2: Low signal intensity and poor sensitivity for Dronedarone.
This issue, often referred to as ion suppression, can prevent the method from reaching the required lower limit of quantification (LLOQ).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for sample preparation, suitable for high-throughput analysis.[6]
-
To a 50 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard (amiodarone).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to PPT, effectively reducing phospholipid-based matrix effects.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Dronedarone and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Dronedarone Analysis
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction | Reference |
| Recovery (%) | 74-79 | 93.27 - 95.14 | [5] |
| Matrix Factor | Not consistently reported, but generally higher than SPE | 0.99 - 1.02 | [4] |
| Key Advantage | High throughput, simple | Cleaner extracts, reduced matrix effects | [5] |
| Key Disadvantage | Less effective at removing phospholipids | More time-consuming and costly | [5] |
Table 2: LC-MS/MS Parameters for Dronedarone Quantification
| Parameter | Method 1 | Method 2 | Reference |
| Column | CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm) | Kromasil® C18 | [6],[4] |
| Mobile Phase | Gradient elution with 5 mmol/L ammonium (B1175870) acetate-acetonitrile, each with 0.2% acetic acid | Isocratic or gradient with appropriate organic modifier and aqueous buffer | [6] |
| Flow Rate | 0.7 mL/min | Not specified | [6] |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) | Positive Electrospray Ionization (ESI) | [6],[4] |
| Internal Standard | Amiodarone | Not specified | [6] |
Signaling Pathways and Workflows
Caption: General experimental workflow for Dronedarone bioanalysis.
References
- 1. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Dronedarone Hydrochloride pH-Dependent Stability and Dissolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability and dissolution of Dronedarone Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound at different pH values?
A1: this compound is a poorly water-soluble drug, and its solubility is highly dependent on pH. It is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1] The aqueous solubility is significantly low in gastric and intestinal fluids.
Q2: How does the dissolution rate of this compound change with pH?
A2: The dissolution of this compound is pH-dependent. It exhibits higher drug release in acidic phosphate (B84403) buffer at pH 4.5, while minimal release is observed at pH 1.2 and pH 6.8.[2] The Office of Generic Drugs (OGD) recommends a phosphate buffer at pH 4.5 as a suitable dissolution medium.[2]
Q3: What are the expected degradation patterns of this compound under acidic and alkaline conditions?
A3: this compound is susceptible to degradation under both acidic and alkaline conditions. Forced degradation studies have shown significant degradation when the drug is exposed to acidic (e.g., 1M or 5N HCl) and alkaline (e.g., 0.1N NaOH) solutions, especially at elevated temperatures.[3][4][5] One study reported approximately 12% degradation in 1M HCl at 80°C for 2 hours and 32% degradation in 0.1M NaOH under the same conditions.[3] Another study showed around 6% degradation in 5N HCl at 65°C for 4 hours, with no significant degradation in 0.1N NaOH at 65°C for 48 hours.[4]
Q4: Are there any specific analytical methods recommended for studying the pH-dependent stability and dissolution of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for both stability-indicating assays and dissolution studies of this compound. Various RP-HPLC methods have been developed and validated for this purpose. Common stationary phases include C8 and C18 columns, and detection is typically performed using a UV detector at wavelengths around 290 nm.[3][5][6][7]
Troubleshooting Guides
Issue 1: Inconsistent or low dissolution results at pH 1.2.
-
Possible Cause: this compound has very low solubility at this pH.[1] The drug may not be adequately wetted or dispersed.
-
Troubleshooting Steps:
-
Ensure the dissolution medium is properly deaerated.
-
Verify the paddle or basket speed is appropriate and consistent across all vessels.
-
Consider the use of a small amount of a suitable surfactant in the dissolution medium, although this should be justified and validated.
-
For formulation development, solid dispersion techniques with polymers like vinylpyrrolidone-vinyl acetate (B1210297) copolymer (VA64) have been shown to enhance dissolution at pH 1.2.[8]
-
Issue 2: Rapid degradation of the drug substance during stability studies in acidic media.
-
Possible Cause: this compound is known to be sensitive to acid hydrolysis.[4]
-
Troubleshooting Steps:
-
For forced degradation studies, it may be necessary to use milder acid concentrations or lower temperatures to control the degradation rate and identify primary degradation products.
-
Ensure the analytical method is capable of separating the main peak from all degradation products.
-
When formulating, consider the use of protective excipients or coatings to minimize exposure of the drug to acidic environments.
-
Issue 3: Poor peak shape or resolution in HPLC analysis of stability samples.
-
Possible Cause: Co-elution of degradation products with the parent drug peak or with each other. The pH of the mobile phase can also significantly affect peak shape.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition. Adjusting the pH of the aqueous component and the ratio of the organic solvent can improve separation.[4]
-
Experiment with different stationary phases (e.g., C8 vs. C18) or columns with different particle sizes.
-
Employ a gradient elution program to effectively separate all components. A mobile phase consisting of a buffer at pH 3.6 and methanol (B129727) with a gradient program has been shown to be effective.[5]
-
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Medium | Solubility (mg/mL) | Reference |
| 1.2 | Hydrochloric acid buffer | <0.01 - 0.01 | [1] |
| 3-5 | - | ~1-2 | [8] |
| 4.5 | Phosphate buffer | Higher release | [2] |
| 6.8 | Phosphate buffer | <0.01 | [1] |
| Water | - | 0.64 | [1] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1M HCl | 2 hours | 80°C | ~12 | [3] |
| Acid Hydrolysis | 5N HCl | 4 hours | 65°C | ~6 | [4] |
| Alkaline Hydrolysis | 0.1N NaOH | 2 hours | 80°C | ~32 | [3] |
| Alkaline Hydrolysis | 0.1N NaOH | 48 hours | 65°C | No significant | [4] |
| Neutral (Water) | Water | 3 hours | 80°C | 9-17 | [6] |
| Oxidative | 6% v/v H₂O₂ | 2 hours | 80°C | ~16 | [3] |
| Thermal | - | 48 hours | 70°C | ~28 | [3] |
| Photolytic (Sunlight) | Sunlight | 48 hours | Ambient | ~8 | [3] |
Experimental Protocols
1. Protocol for pH-Dependent Solubility Determination
This protocol is based on the equilibrium solubility method.
-
Materials: this compound pure substance, buffers of various pH values (e.g., pH 1.2 HCl buffer, pH 4.5 phosphate buffer, pH 6.8 phosphate buffer), suitable filtration system (e.g., 0.20 μm syringe filter), UV-VIS spectrometer or a validated HPLC system.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired pH buffer in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium (e.g., 48 hours).[1]
-
After reaching equilibrium, allow the suspension to settle.
-
Withdraw an aliquot of the supernatant and filter it immediately to remove undissolved particles.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Determine the concentration of this compound in the filtrate using a calibrated UV-VIS spectrometer at approximately 293 nm or a validated HPLC method.[1]
-
2. Protocol for In Vitro Dissolution Testing
This protocol is a general guide based on common methodologies.
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of pH 4.5 phosphate buffer is often recommended.[2] Other media such as pH 1.2 and pH 6.8 buffers can also be used for comparative studies.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place one tablet or a known amount of this compound powder into each dissolution vessel.
-
Start the apparatus and withdraw samples at predetermined time points (e.g., 10, 15, 20, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the samples for this compound concentration using a validated analytical method, typically HPLC-UV at around 290 nm.
-
3. Protocol for Forced Degradation Study
This protocol outlines the conditions for inducing degradation to assess the stability-indicating properties of an analytical method.
-
Acid Degradation: Treat a solution of this compound with 1M HCl at 80°C for 2 hours.[3] Neutralize the solution before analysis.
-
Alkaline Degradation: Treat a solution of this compound with 0.1N NaOH at 80°C for 2 hours.[3] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 6% v/v H₂O₂ at 80°C for 2 hours.[3]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 70°C for 48 hours.[3]
-
Photolytic Degradation: Expose the solid drug substance to sunlight for 48 hours.[3]
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Workflow for In Vitro Dissolution Testing of this compound.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Relationship between pH and Key Properties of this compound.
References
- 1. Utilizing Drug Amorphous Solid Dispersions for the Preparation of Dronedarone per os Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. japsonline.com [japsonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Dronedarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method with established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques for the quantification of Dronedarone (B1670951). The information presented is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, selectivity, and the context of the analysis (e.g., pharmacokinetic studies, quality control).
Methodology Comparison
The quantification of Dronedarone, an antiarrhythmic agent, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This section details the experimental protocols for a novel UPLC-QTOF-MS method and compares it with conventional HPLC-UV and LC-MS/MS methods.
Novel Method: UPLC-QTOF-MS
A recently developed UPLC-QTOF-MS method allows for the simultaneous estimation of Dronedarone and its impurities.[1] This method is particularly advantageous for its sensitivity, selectivity, and ability to identify and quantify impurities that are not listed in pharmacopoeias.[1]
Experimental Protocol:
-
Chromatography: UPLC separation is performed on a BEH C18 column (50 × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient elution is used with 0.1% formic acid in water (A) and acetonitrile (B52724) (B) at a flow rate of 0.6 mL/min.[1]
-
Detection: Mass spectrometric detection is carried out using ESI-QTOF-MS.[1]
-
Run Time: The total run time for the analysis is 6 minutes.[1]
Established Method 1: HPLC-UV
HPLC with UV detection is a widely used and economical method for the determination of Dronedarone in various matrices, including human plasma and pharmaceutical tablets.[2][3][4][5]
Experimental Protocol (based on analysis in human plasma):
-
Chromatography: Separation is achieved on a Supelcosil LC-CN column (150 × 4.6 mm, 5 µm).[2][3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) with the addition of 0.1 mL of 85% H₃PO₄ is used at a flow rate of 1.8 mL/min.[2][3]
-
Detection: UV detection is set at a wavelength of 290 nm.[2][3]
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether is used for plasma samples.[2][3]
Established Method 2: LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity for the quantification of Dronedarone and its active metabolite, debutyldronedarone (B1669980), in human plasma.[6][7]
Experimental Protocol:
-
Chromatography: A CAPCELL PAK C(18) MG column (100 mm × 4.6 mm, 5 μm) is used for chromatographic separation.[6][7]
-
Mobile Phase: Gradient elution is performed with 5 mmol/L ammonium (B1175870) acetate-acetonitrile, with each phase containing 0.2% acetic acid, at a flow rate of 0.7 mL/min.[6][7]
-
Detection: Detection is carried out on a tandem mass spectrometer in multiple reaction monitoring mode with a positive atmospheric pressure chemical ionization interface.[6][7]
-
Sample Preparation: Protein precipitation from plasma samples is performed using acetonitrile.[6][7]
Performance Data Comparison
The following tables summarize the key performance characteristics of the different analytical methods for Dronedarone quantification.
| Parameter | Novel UPLC-QTOF-MS Method | Established HPLC-UV Method | Established LC-MS/MS Method |
| Linearity Range | 100–10000 ng/mL | 10–1000 ng/mL[2][3] | 0.200–200 ng/mL[6][7] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for Dronedarone alone, but impurity LOQs range from 0.8 to 75 ng/mL[1] | 10 ng/mL[2] | 0.200 ng/mL[6][7] |
| Accuracy (% Recovery) | 99.8 ± 1.0% | 87.5% to 105.4% (intra-assay) and 98.1% to 105.1% (inter-assay)[2] | Within ±5.1% in terms of relative error[6][7] |
| Precision (% RSD) | ≤6.5% | 2.4–11.0% (intra-assay) and 2.1–13.7% (inter-assay)[2] | <7.2%[6][7] |
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the analytical methods described.
Caption: General experimental workflow for Dronedarone quantification.
Caption: Decision logic for selecting an analytical method.
References
- 1. Development of an UPLC-QTOF-MS Method for the Simultaneous Estimation of Dronedarone and its Unlisted Pharmacopoeial Impurities | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-validation of Dronedarone research findings across different laboratories
An objective analysis of multi-laboratory findings on the efficacy, safety, and mechanisms of the antiarrhythmic agent Dronedarone (B1670951).
This guide provides a comprehensive cross-validation of research findings on Dronedarone from various pivotal clinical trials and laboratory studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate a deeper understanding of Dronedarone's complex pharmacological profile. By juxtaposing results from different research groups, this guide aims to offer a balanced perspective on its therapeutic potential and limitations.
I. Comparative Efficacy and Safety: Insights from Pivotal Clinical Trials
Dronedarone's clinical development has been marked by both positive and negative outcomes, highlighting the critical importance of patient selection. The following tables summarize the key findings from major clinical trials conducted by different investigator groups.
Table 1: Efficacy of Dronedarone in Non-Permanent Atrial Fibrillation (AF)
| Trial Name | Primary Investigator Group/Sponsor | Patient Population | N | Treatment | Primary Endpoint | Result (Dronedarone vs. Placebo) |
| ATHENA | Hohnloser et al. | Paroxysmal or persistent AF/AFL with risk factors | 4,628 | Dronedarone 400 mg BID | CV hospitalization or death from any cause | Hazard Ratio (HR) = 0.76[1][2] |
| EURIDIS | Touboul et al. | Paroxysmal or persistent AF/AFL | 828 | Dronedarone 400 mg BID | Time to first AF/AFL recurrence | Median time to recurrence: 116 days vs. 53 days |
| ADONIS | Singh et al. | Paroxysmal or persistent AF/AFL | 456 | Dronedarone 400 mg BID | Time to first AF/AFL recurrence | Median time to recurrence: 96 days vs. 41 days[1] |
Table 2: Safety and Efficacy Concerns in Specific High-Risk Populations
| Trial Name | Primary Investigator Group/Sponsor | Patient Population | N | Treatment | Primary Endpoint | Result (Dronedarone vs. Placebo) |
| PALLAS | Connolly et al. | High-risk permanent AF | 3,236 | Dronedarone 400 mg BID | Composite of stroke, MI, systemic embolism, or CV death | Increased risk of CV events; Trial stopped early[3][4][5] |
| ANDROMEDA | Køber et al. | Recently hospitalized for symptomatic HF and severe LVEF dysfunction | 627 | Dronedarone 400 mg BID | All-cause mortality or hospitalization for worsening HF | Increased early mortality (HR = 2.13); Trial stopped early[2] |
| DIONYSOS | Le Heuzey et al. | Persistent AF | 504 | Dronedarone 400 mg BID vs. Amiodarone (B1667116) | First recurrence of AF or premature drug discontinuation | Amiodarone was more effective in preventing AF recurrence[1][2] |
The starkly contrasting outcomes between the ATHENA trial, which demonstrated a benefit in patients with non-permanent atrial fibrillation[4][6], and the PALLAS trial, which showed harm in patients with high-risk permanent AF[3][5], underscore the critical role of patient selection in the therapeutic application of Dronedarone.
II. Mechanism of Action: A Multi-Channel Blocker
Dronedarone is a derivative of amiodarone, modified to reduce toxicity.[4][7][8] Its antiarrhythmic effect stems from its ability to block multiple cardiac ion channels, a property characterized by various laboratories using electrophysiological techniques.
Comparative Ion Channel Blocking Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below, compiled from different in-vitro studies, illustrates Dronedarone's activity across several key cardiac currents. It is important to note that direct comparison of IC50 values across labs can be challenging due to variations in experimental systems (e.g., cell types, temperature, and voltage protocols).
Table 3: Dronedarone IC50 Values for Key Cardiac Ion Channels from Different Studies
| Ion Channel (Current) | Study System | IC50 (µM) | Laboratory/Study Reference |
| SK Channel (IKAS) | Human atrial myocytes (CAF) | 2.42 | Sun et al. (2020)[9][10] |
| SK Channel (IKAS) | HEK-293 cells (transfected) | 1.7 | Sun et al. (2020)[9][10] |
| Fast Na+ Channel (INa) | Guinea pig ventricular myocytes | 0.7 (state-dependent) | Bogdan et al. (2011)[11] |
| L-type Ca2+ Channel (ICa,L) | Guinea pig ventricular myocytes | 0.4 (state-dependent) | Bogdan et al. (2011)[11] |
| hERG (IKr) | Not specified | ~0.8 (Amiodarone baseline) | BenchChem Guide (Comparative)[12] |
| HCN4 Channel (If) | CHO cells (transfected) | 1.0 | Bogdan et al. (2011)[11] |
These studies collectively confirm that Dronedarone is a multi-channel blocker, affecting potassium, sodium, and calcium channels, which contributes to its multifaceted mechanism of action.[7][13]
III. Experimental Protocols
The findings presented in this guide are derived from rigorous experimental methodologies, primarily clinical trials and in-vitro electrophysiology studies.
Clinical Trial Protocol: ATHENA vs. PALLAS
The divergent outcomes of the ATHENA and PALLAS trials can be largely attributed to differences in their study populations and design.
-
ATHENA (A Trial to Assess the Efficacy of Dronedarone 400 mg bid for the Prevention of Cardiovascular Hospitalization or Death from Any Cause in Patients with Atrial Fibrillation/Atrial Flutter): This trial enrolled patients with paroxysmal or persistent (non-permanent) atrial fibrillation who had at least one additional cardiovascular risk factor.[6] The primary outcome was a composite of cardiovascular hospitalization or death from any cause.[4]
-
PALLAS (Permanent Atrial FibriLLAtion Outcome Study Using Dronedarone on Top of Standard Therapy): In contrast, PALLAS was designed to evaluate Dronedarone in a higher-risk population with permanent atrial fibrillation.[5] The co-primary outcomes were a composite of major cardiovascular events (stroke, myocardial infarction, systemic embolism, or cardiovascular death) and unplanned hospitalization for a cardiovascular cause or death.[5] The trial was terminated prematurely due to an observed increase in cardiovascular events in the Dronedarone group.[3]
In-Vitro Electrophysiology: Whole-Cell Patch-Clamp
The characterization of Dronedarone's effects on ion channels is predominantly performed using the whole-cell patch-clamp technique, which is the gold standard for this type of analysis.[12]
-
Cell Preparation: The experiments utilize either isolated primary cardiomyocytes (e.g., from guinea pig ventricles or human atria) or cell lines (e.g., HEK-293, CHO) that are genetically engineered to express a specific ion channel of interest.[10][11]
-
Electrode Placement: A microelectrode is sealed onto the membrane of a single cell, and the membrane patch under the electrode is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is controlled ("clamped") at specific voltages. A series of voltage steps are applied to elicit the opening and closing of the target ion channels.
-
Current Measurement: The resulting flow of ions through the channels is recorded as an electrical current.
-
Drug Application: A baseline recording is established, after which Dronedarone is introduced into the solution bathing the cell at increasing concentrations.
-
IC50 Calculation: The degree of current inhibition is measured at each drug concentration. This data is then used to plot a dose-response curve, from which the IC50 value is calculated.[12]
IV. Visualizing Dronedarone's Pharmacology
Diagrams provide a clear visual summary of complex biological and logical relationships.
Caption: Dronedarone's multi-channel blocking mechanism of action.
Caption: Workflow for ion channel blocking assay via patch-clamp.
Caption: Divergent outcomes of ATHENA and PALLAS trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of dronedarone: a review of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Effect of dronedarone on clinical end points in patients with atrial fibrillation and coronary heart disease: insights from the ATHENA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Clinical Trial on Trial: The Results of PALLAS - American College of Cardiology [acc.org]
- 6. Dronedarone vs. placebo in patients with atrial fibrillation or atrial flutter across a range of renal function: a post hoc analysis of the ATHENA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dronedarone for the treatment of atrial fibrillation and atrial flutter: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Dronedarone Versus Other Class III Antiarrhythmics
In the management of atrial fibrillation (AF), Class III antiarrhythmic drugs are a cornerstone of therapy, primarily acting by prolonging the cardiac action potential and, consequently, the effective refractory period. This guide provides a detailed, data-driven comparison of dronedarone (B1670951), a newer benzofuran (B130515) derivative, with other established Class III agents: amiodarone (B1667116), sotalol (B1662669), dofetilide (B1670870), and ibutilide. The following sections delve into their comparative efficacy, safety profiles, and the experimental protocols of pivotal clinical trials, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Path with Key Differences
All Class III antiarrhythmics exert their primary effect by blocking potassium channels involved in the repolarization phase (Phase 3) of the cardiac action potential.[1][2] This blockade delays repolarization, prolongs the action potential duration, and increases the effective refractory period, thereby suppressing tachyarrhythmias, particularly those caused by reentry mechanisms.[1]
Dronedarone, structurally similar to amiodarone but lacking the iodine moiety, exhibits a multi-channel blocking effect.[3][4] It inhibits various potassium currents (IKr, IKs, IK1, and IKAch), sodium channels (INa), L-type calcium channels (ICa-L), and has anti-adrenergic (Class II) properties.[5][6][7] This complex pharmacological profile contributes to its rhythm and rate control properties.[7][8]
Amiodarone also possesses multi-channel blocking properties, affecting potassium, sodium, and calcium channels, along with non-competitive alpha- and beta-adrenergic inhibition.[3][9] Sotalol is unique in that it combines Class III antiarrhythmic actions (potassium channel blockade) with non-selective beta-adrenergic blockade (Class II activity).[9] Dofetilide is a pure IKr (rapid delayed rectifier potassium current) blocker, making its action highly specific.[10] Ibutilide also primarily blocks the rapid component of the delayed rectifier potassium current (IKr).
Efficacy in Atrial Fibrillation: A Comparative Analysis
The efficacy of these agents is primarily assessed by their ability to maintain sinus rhythm and reduce AF recurrence. Head-to-head trials and meta-analyses provide valuable comparative data.
Dronedarone vs. Amiodarone
Amiodarone is generally considered more effective than dronedarone in maintaining sinus rhythm. The DIONYSOS trial, a head-to-head comparison, found that the recurrence of AF at 12 months was significantly lower with amiodarone (42.0%) compared to dronedarone (63.5%).[2] The primary composite endpoint of AF recurrence or premature study discontinuation was also higher in the dronedarone group.[2] However, dronedarone has been shown to reduce the risk of cardiovascular hospitalization in patients with paroxysmal or persistent AF, a key finding from the ATHENA trial.[11][12]
Dronedarone vs. Sotalol
Direct comparisons between dronedarone and sotalol are limited. A network meta-analysis of 37 studies found no significant difference in AF recurrence between the two drugs.[3][9] However, the same analysis indicated that dronedarone was associated with a significantly lower risk of all-cause mortality compared to sotalol.[3][9] An observational study of US veterans also found no significant difference in the risk of cardiovascular hospitalization or all-cause mortality between dronedarone and sotalol.[4][13]
Dronedarone vs. Dofetilide
One comparative effectiveness study suggested that the efficacy of dronedarone and dofetilide in preventing AF recurrence is similar.[14] However, another study indicated that dronedarone was associated with a greater risk of cardiac-related admissions.[15]
Ibutilide
Ibutilide is primarily used for the acute pharmacological cardioversion of recent-onset AF and atrial flutter. It has demonstrated higher efficacy than agents like sotalol, propafenone, and procainamide (B1213733) for this indication.[16] Direct comparisons with dronedarone for the maintenance of sinus rhythm are lacking, as their primary clinical applications differ.
Table 1: Comparative Efficacy in Atrial Fibrillation
| Feature | Dronedarone | Amiodarone | Sotalol | Dofetilide | Ibutilide |
| Primary Use | Maintenance of sinus rhythm | Maintenance of sinus rhythm | Maintenance of sinus rhythm | Maintenance of sinus rhythm | Acute cardioversion |
| AF Recurrence | Higher than amiodarone[2] | Lower than dronedarone[2] | Similar to dronedarone[3][9] | Similar to dronedarone[14] | N/A (acute use) |
| Cardiovascular Hospitalization | Reduces risk (vs. placebo)[11] | Data varies | Similar to dronedarone[4][13] | May reduce rehospitalization (vs. placebo)[17] | N/A (acute use) |
| All-Cause Mortality | Lower than sotalol[3][9] | Data varies | Higher than dronedarone[3][9] | No effect (vs. placebo)[17] | N/A (acute use) |
Safety and Tolerability: A Critical Differentiator
The choice of a Class III antiarrhythmic is often dictated by its safety profile, as these agents carry risks of proarrhythmia and extra-cardiac side effects.
Dronedarone was developed to offer a safer alternative to amiodarone by eliminating the iodine component, thereby reducing the risk of thyroid and pulmonary toxicity.[6] The DIONYSOS trial confirmed a better safety profile for dronedarone, with fewer thyroid and neurological events compared to amiodarone.[2] However, dronedarone is associated with a higher incidence of gastrointestinal side effects, such as diarrhea.[18] Importantly, dronedarone is contraindicated in patients with severe or recently decompensated heart failure due to an increased risk of mortality observed in the ANDROMEDA trial.[19]
Amiodarone's use is limited by its extensive side-effect profile, including pulmonary fibrosis, thyroid dysfunction, hepatotoxicity, and corneal microdeposits.[20]
Sotalol carries a risk of dose-dependent QT prolongation and Torsades de Pointes (TdP), necessitating inpatient initiation for monitoring in many cases.[21][22] Dofetilide also has a significant risk of TdP, requiring careful patient selection and in-hospital initiation with close QT interval monitoring.[8][10][23] Ibutilide is associated with a higher risk of polymorphic ventricular tachycardia compared to other antiarrhythmics.[16]
Table 2: Comparative Safety and Adverse Events
| Adverse Event | Dronedarone | Amiodarone | Sotalol | Dofetilide | Ibutilide |
| Proarrhythmia (TdP) | Lower risk than sotalol/dofetilide | Lower risk than sotalol/dofetilide | Significant risk | Significant risk | Significant risk[16] |
| Thyroid Toxicity | Minimal[6] | Significant | None | None | None |
| Pulmonary Toxicity | Minimal[6] | Significant | None | None | None |
| Hepatic Toxicity | Rare | Potential | None | None | None |
| Gastrointestinal Effects | Common (diarrhea)[18] | Common | Less common | Less common | Less common |
| Neurological Effects | Less common than amiodarone[2] | Common | Less common | Less common | Less common |
| Contraindications | Severe/unstable heart failure[19] | Multiple | Significant renal impairment, bradycardia | Significant renal impairment, specific drug interactions | Certain cardiac conditions |
Experimental Protocols: A Look Inside Key Clinical Trials
The following provides an overview of the methodologies employed in pivotal clinical trials that have shaped our understanding of these drugs.
ATHENA Trial (Dronedarone)
-
Objective: To assess the efficacy of dronedarone in preventing cardiovascular hospitalization or death in patients with paroxysmal or persistent AF and additional risk factors.[11][19]
-
Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[11][24]
-
Population: 4,628 patients aged ≥70 years with AF/atrial flutter and at least one cardiovascular risk factor.[24]
-
Intervention: Dronedarone 400 mg twice daily or matching placebo.[11]
-
Primary Endpoint: First occurrence of cardiovascular hospitalization or death from any cause.[11]
-
Follow-up: Mean of 21 months.[25]
DIONYSOS Trial (Dronedarone vs. Amiodarone)
-
Objective: To compare the efficacy and safety of dronedarone versus amiodarone for the maintenance of sinus rhythm in patients with persistent AF.[2][26]
-
Design: A short-term, randomized, double-blind, parallel-group study.[2][5]
-
Population: 504 amiodarone-naïve patients with persistent AF.[2]
-
Intervention: Dronedarone 400 mg twice daily versus amiodarone (600 mg daily for 28 days, then 200 mg daily).[2][5]
-
Primary Endpoint: A composite of AF recurrence or premature study discontinuation for intolerance or lack of efficacy.[2][5]
-
Follow-up: Median of 7 months.[2]
Sotalol Initiation Protocol (General)
-
Setting: Typically initiated in a hospital setting for monitoring.[21]
-
Monitoring: Continuous ECG monitoring for at least the first 3 days to assess for QT interval prolongation.[27]
-
Dosing: Initial dose is usually 80 mg twice daily, with dose adjustments based on creatinine (B1669602) clearance and QT interval measurements taken 2-4 hours after each dose.[27][28]
-
Dose Titration: Gradual dose increases every 3 days under continued monitoring.[27]
Dofetilide Initiation Protocol (General)
-
Monitoring: Continuous telemetry and frequent 12-lead ECGs to monitor the QT interval.[8][23]
-
Dosing: Initial dose is determined by the patient's creatinine clearance.[23]
-
Dose Adjustment: Subsequent doses may be reduced or the drug discontinued (B1498344) based on the degree of QT prolongation.[8]
Conclusion
The selection of a Class III antiarrhythmic for the management of atrial fibrillation requires a careful balance of efficacy and safety. Amiodarone remains the most effective agent for maintaining sinus rhythm but is hampered by a significant long-term toxicity profile. Dronedarone emerges as a moderately effective alternative with a more favorable safety profile, particularly concerning extra-cardiac toxicities, making it a viable option for many patients, though it is contraindicated in severe heart failure. Sotalol and dofetilide offer efficacy in maintaining sinus rhythm but carry a notable risk of proarrhythmia, necessitating careful patient selection and in-hospital initiation. Ibutilide's role is well-defined in the acute cardioversion setting. This comparative guide, supported by data from key clinical trials, provides a framework for informed decision-making in the research and development of future antiarrhythmic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A short-term, randomized, double-blind, parallel-group study to evaluate the efficacy and safety of dronedarone versus amiodarone in patients with persistent atrial fibrillation: the DIONYSOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dronedarone versus sotalol in patients with atrial fibrillation: A systematic literature review and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. sefap.it [sefap.it]
- 6. Dronedarone for atrial fibrillation: a new therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATHENA TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. Dronedarone versus sotalol in patients with atrial fibrillation: A systematic literature review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase IV trial evaluating the effectiveness and safety of dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Dronedarone on Cardiovascular Outcomes in High-Risk Patients With Atrial Fibrillation or Atrial Flutter - American College of Cardiology [acc.org]
- 12. Dronedarone or amiodarone for rhythm control for atrial fibrillation: implications from the DIONYSOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dronedarone Versus Sotalol in Antiarrhythmic Drug-Naive Veterans With Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effectiveness of antiarrhythmic drugs for rhythm control of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. f1000researchdata.s3.amazonaws.com [f1000researchdata.s3.amazonaws.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Efficacy of dofetilide in the treatment of atrial fibrillation-flutter in patients with reduced left ventricular function: a Danish investigations of arrhythmia and mortality on dofetilide (diamond) substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Efficacy and Safety Between Dronedarone and Amiodarone Used During the Blind Period in Patients with Atrial Fibrillation After Catheter Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Multicenter Analysis of Dosing Protocols for Sotalol Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical experience with dofetilide in the treatment of patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dronedarone vs. placebo in patients with atrial fibrillation or atrial flutter across a range of renal function: a post hoc analysis of the ATHENA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 27. droracle.ai [droracle.ai]
- 28. Dosing & Administration - Sotalol IV - sotalol hydrocholoride injection (10 mL vial [15 mg/mL]) [sotaloliv.com]
Dronedarone's Electrophysiological Profile: A Comparative Guide to In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Dronedarone (B1670951), a multichannel-blocking antiarrhythmic agent, has been a subject of extensive research to understand the translation of its in vitro electrophysiological properties to in vivo clinical effects. This guide provides a comprehensive comparison of dronedarone's performance in preclinical laboratory settings and its observed effects in living organisms, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the quantitative effects of dronedarone on various electrophysiological parameters as observed in both in vitro and in vivo studies.
Table 1: In Vitro Effects of Dronedarone on Cardiac Ion Channels
| Ion Channel | Preparation | Key Finding | IC50 | Reference |
| hERG (IKr) | Mammalian cell line | Blockade of the rapid delayed rectifier potassium current | ~0.13 µM | [1] |
| IKs | Guinea pig ventricular cells | Inhibition of the slow delayed rectifier potassium current | - | [2] |
| IK (Isus) | Rat ventricular myocytes | 69% reduction of the late sustained K+ current | 0.78-0.85 µM | [3] |
| INa | Guinea pig ventricular myocytes | State-dependent inhibition of the fast sodium channel current | 0.7 µM (at Vhold = -80 mV) | [4] |
| ICaL | Guinea pig ventricular myocytes | State-dependent block of L-type calcium channels | 0.4 µM (at Vhold = -40 mV) | [4] |
| HCN4 | CHO cells | Blockade of human HCN4 channels | 1.0 µM | [4] |
Table 2: In Vitro Effects of Dronedarone on Action Potential Parameters
| Parameter | Preparation | Key Finding | Concentration | Reference |
| Action Potential Duration (APD) | Rabbit papillary muscle | Significant prolongation after long-term oral administration | 50-100 mg/kg/day for 3 weeks | [5] |
| APD | Rat ventricular myocytes | Increased in normal hearts | Not specified | [3] |
| Effective Refractory Period (ERP) | Pig left atrial epicardial tissue | Significant prolongation from 145 ms (B15284909) to 184 ms | 3 µM | [4] |
| Vmax | Rabbit papillary muscle | Comparable depression to amiodarone | 50-100 mg/kg/day for 3 weeks | [5] |
| Sinoatrial Node Automaticity | Rabbit sinoatrial node | Marked reduction in spontaneous beating rate | 100 µM | [6] |
Table 3: In Vivo Electrophysiological and ECG Effects of Dronedarone
| Parameter | Animal Model | Key Finding | Dosage | Reference |
| RR Interval | Rabbit | Increased | 50-100 mg/kg/day for 3 weeks | [5] |
| QT Interval | Rabbit | Increased | 50-100 mg/kg/day for 3 weeks | [5] |
| QTc Interval | Rabbit | Increased | 50-100 mg/kg/day for 3 weeks | [5] |
| Ventricular Premature Beats | Post-myocardial infarction rats | Significantly decreased occurrence | Not specified | [3] |
| Atrioventricular Nodal Conduction | Anesthetized dogs | Delayed | 3 mg/kg (IV) | [7] |
| Intraventricular Conduction | Anesthetized dogs | Delayed | 3 mg/kg (IV) | [7] |
| Atrial ERP | Anesthetized dogs | Prolonged (1.9 times greater than ventricular ERP) | 3 mg/kg (IV) | [7] |
| QRS Duration | Human | Significant alteration in morphology and duration reported in a case study | Not specified | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of dronedarone and a typical workflow for assessing in vitro to in vivo correlation.
Caption: Dronedarone's mechanism of action on cardiac ion channels.
Caption: Workflow for in vitro to in vivo electrophysiology correlation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Electrophysiology
-
Patch-Clamp Technique for Ion Channel Analysis:
-
Cell Preparation: Studies often utilize isolated cardiomyocytes from animal models (e.g., guinea pig, rat) or human cell lines expressing specific ion channels (e.g., CHO cells for HCN4).[3][4]
-
Recording: Whole-cell patch-clamp configuration is typically used to record ionic currents.
-
Voltage Protocols: Specific voltage clamp protocols are applied to isolate and characterize individual currents (e.g., holding potential, depolarization steps). For instance, to assess state-dependent block of Na+ channels, currents are measured at different holding potentials (e.g., -100 mV vs. -80 mV).[4]
-
Data Analysis: Current-voltage relationships, activation/inactivation kinetics, and dose-response curves are generated to determine parameters like IC50 values.
-
-
Microelectrode Technique for Action Potential Recording:
-
Tissue Preparation: Isolated cardiac tissues such as papillary muscles or sinoatrial node preparations are dissected from animal hearts (e.g., rabbit) and superfused with oxygenated Tyrode's solution.[5][6]
-
Recording: Sharp glass microelectrodes filled with KCl are impaled into individual cells to record transmembrane action potentials.
-
Stimulation: Tissues are stimulated at various cycle lengths to assess rate-dependent effects.
-
Parameters Measured: Action potential duration at 50% and 90% repolarization (APD50, APD90), maximum upstroke velocity (Vmax), and resting membrane potential are measured.[5]
-
In Vivo Electrophysiology
-
ECG Recording in Animal Models:
-
Animal Preparation: Animals such as rabbits or dogs are anesthetized, and ECG leads are placed to record surface electrocardiograms.[5][7]
-
Drug Administration: Dronedarone is administered either orally over a period of weeks for chronic studies or intravenously for acute effect assessments.[5][7]
-
ECG Analysis: Standard ECG intervals including RR, PR, QRS, and QT are measured and analyzed. The QT interval is often corrected for heart rate (QTc).[5]
-
-
Holter Monitoring in Conscious Animals:
-
Procedure: To assess the antiarrhythmic or proarrhythmic potential in a more physiological state, conscious, untethered animals (e.g., rats post-myocardial infarction) are fitted with a Holter monitor for continuous ECG recording over an extended period (e.g., 7 days).[3]
-
Data Analysis: The recordings are analyzed for the frequency and complexity of arrhythmias, such as ventricular premature beats.[3]
-
Correlation and Clinical Implications
Dronedarone exhibits a complex electrophysiological profile characterized by its action on multiple ion channels. The in vitro data, demonstrating blockade of potassium, sodium, and calcium channels, provide a mechanistic basis for the in vivo observations of heart rate reduction, PR and QT interval prolongation, and its antiarrhythmic efficacy.[9][10]
The state-dependent block of sodium and calcium channels observed in vitro may contribute to its atrial-selective effects.[4] While dronedarone prolongs the action potential duration, a key feature of Class III antiarrhythmics, it does so without significant reverse use-dependency, which may contribute to a lower proarrhythmic potential compared to other drugs in its class.[2] However, reports of QT prolongation and rare cases of significant QRS widening in clinical use highlight the importance of continued safety monitoring.[1][8]
References
- 1. Proarrhythmic Potential of Dronedarone: Emerging Evidence from Spontaneous Adverse Event Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and in vivo electrophysiological effects of dronedarone in normal and postmyocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Acute in vitro effects of dronedarone, an iodine-free derivative, and amiodarone, on the rabbit sinoatrial node automaticity: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Analysis of the Anti-atrial Fibrillatory, Proarrhythmic and Cardiodepressive Profiles of Dronedarone as a Guide for Safety Pharmacological Evaluation of Antiarrhythmic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marked prolongation of QRS duration after initiation of dronedarone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 10. [Clinical pharmacology and electrophysiological properties of dronedarone] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dronedarone's Efficacy in Amiodarone-Resistant Arrhythmias: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of antiarrhythmic drug efficacy is paramount. While amiodarone (B1667116) has long been a cornerstone in managing cardiac arrhythmias, its efficacy can be limited by resistance and significant side effects. This guide provides a comparative analysis of dronedarone (B1670951), a non-iodinated benzofuran (B130515) derivative, and its performance relative to amiodarone, with a focus on scenarios suggesting amiodarone resistance or intolerance.
While direct preclinical models of "amiodarone-resistant arrhythmias" are not extensively documented in published literature, clinical scenarios of amiodarone failure or intolerance provide a basis for evaluating alternatives like dronedarone. Dronedarone was developed to offer a similar multi-channel blocking effect as amiodarone but with an improved safety profile, largely by removing the iodine moiety responsible for many of amiodarone's off-target effects.[1]
Electrophysiological Profile: A Tale of Two Analogs
Both amiodarone and dronedarone exhibit complex antiarrhythmic properties, falling under all four Vaughan-Williams classes. Their primary mechanism involves the blockade of multiple cardiac ion channels, leading to prolongation of the action potential duration and refractory period.
Amiodarone's electrophysiological effects are potent and extensive, contributing to its high efficacy. It blocks potassium channels (IKr, IKs, IK1), sodium channels (INa), and L-type calcium channels (ICa-L), and also possesses non-competitive anti-adrenergic properties.[2][3] Chronic administration of amiodarone leads to a significant prolongation of the action potential duration with minimal frequency dependence.[2][4]
Dronedarone shares a similar multi-channel blocking profile but with some key differences. In preclinical models, dronedarone has been shown to inhibit potassium currents (IKr, IKs, IKI, IKACh), sodium currents, and L-type calcium currents.[1] However, its effect on the QTc interval and action potential duration after chronic administration appears to be less pronounced than that of amiodarone.[5][6] Some studies suggest that dronedarone and amiodarone may alter the function of diverse membrane proteins by modifying the properties of the lipid bilayer, a promiscuous mechanism that could contribute to their broad range of effects.[7]
The following diagram illustrates the comparative signaling pathways affected by amiodarone and dronedarone.
Comparative Efficacy in Clinical Trials
Clinical trials have primarily focused on the treatment of atrial fibrillation (AF). A consistent finding across multiple studies is that amiodarone is more effective than dronedarone in maintaining sinus rhythm. However, this greater efficacy comes at the cost of a higher rate of adverse events, often leading to treatment discontinuation.
| Clinical Trial / Meta-analysis | Patient Population | Key Efficacy Finding | Key Safety Finding |
| DIONYSOS | Patients with persistent AF | Amiodarone was more effective in preventing AF recurrence (42% recurrence with amiodarone vs. 63% with dronedarone).[2] | Dronedarone was associated with fewer adverse effects and less premature discontinuation.[2] |
| Meta-analysis (Piccini et al., 2009) | Patients with AF | Amiodarone is superior to dronedarone for the prevention of recurrent AF. | Amiodarone is associated with a trend toward greater all-cause mortality and significantly more adverse events requiring drug discontinuation. |
| Real-world evidence (2025) | Patients with AF | Lower event rates of all-cause hospitalization and outpatient visits with dronedarone versus amiodarone.[8] | Lower rates of cardiac, vascular, respiratory, and gastrointestinal/hepatobiliary adverse events with dronedarone.[8] |
Dronedarone in Amiodarone-Refractory Ventricular Tachycardia
The use of dronedarone for ventricular arrhythmias, particularly in patients who have failed or are intolerant to amiodarone, is less well-established and is considered an off-label application. The available evidence is primarily from case reports and small case series, which suggest a potential benefit in carefully selected patients.
In one case report, an 85-year-old male with ventricular tachycardia storm who had failed multiple therapies, including amiodarone due to toxicity, was treated with dronedarone.[1] While a reduction in arrhythmia burden was observed, the patient ultimately developed fatal hepatotoxicity.[1] Another case described the successful use of dronedarone to suppress recurrent ventricular tachycardia in a patient with hypertrophic cardiomyopathy who was switched from amiodarone due to concerns about long-term toxicity.[1] These cases highlight that while dronedarone may be a last-resort option, careful patient selection and monitoring are crucial due to the risk of severe adverse events, especially in patients with significant comorbidities.[1][9]
The following workflow outlines a potential experimental approach to evaluate the efficacy of a test compound like dronedarone in a hypothetical amiodarone-resistant model.
References
- 1. The use of dronedarone for recurrent ventricular tachycardia: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Cellular electropharmacology of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The electrophysiologic basis for the use of amiodarone for treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dronedarone for Recurrent Ventricular Tachycardia: A Real Alternative? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general mechanism for drug promiscuity: Studies with amiodarone and other antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The use of dronedarone for recurrent ventricular tachycardia: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profile of Dronedarone and Amiodarone in Animal Studies: A Guide for Researchers
An objective comparison of the preclinical safety data for two prominent antiarrhythmic agents, dronedarone (B1670951) and amiodarone (B1667116), focusing on key organ systems and developmental toxicity as observed in animal models.
Dronedarone, a non-iodinated benzofuran (B130515) derivative, was developed to offer a safer alternative to amiodarone by mitigating the iodine-related adverse effects associated with the latter.[1] While both are effective Class III antiarrhythmic agents, their safety profiles, particularly concerning extra-cardiac toxicities, diverge significantly. This guide synthesizes findings from various animal studies to provide a comparative overview of their effects on the thyroid, liver, lungs, and heart, as well as their potential for reproductive and developmental toxicity.
General Experimental Workflow
Toxicological evaluation in animal models typically follows a standardized workflow to assess the safety of pharmaceutical compounds. The diagram below illustrates a representative experimental design used in the studies cited in this guide.
Thyroid Toxicity
Amiodarone's significant iodine content (approximately 37% by weight) is a primary driver of its thyroid-related adverse effects.[2] Dronedarone was specifically designed without this iodine moiety to avoid such complications.
Amiodarone: Due to its high iodine content and structural similarity to thyroid hormones, amiodarone significantly impacts thyroid physiology.[2] Animal models have been explored to understand amiodarone-induced thyroid dysfunction.[3][4] The drug can lead to either amiodarone-induced hypothyroidism (AIH) or amiodarone-induced thyrotoxicosis (AIT).[2][5] The large iodine load can inhibit thyroid hormone synthesis (Wolff-Chaikoff effect) or, in glands with underlying abnormalities, trigger excessive hormone production (Jod-Basedow phenomenon).[6] Furthermore, amiodarone can have direct cytotoxic effects on thyroid cells.[2]
Dronedarone: In animal models, dronedarone has demonstrated little to no effect on thyroid function and hormone levels, a stark contrast to amiodarone.[1] This is a direct result of its non-iodinated chemical structure.
Signaling Pathway: Amiodarone's Impact on Thyroid Function
Pulmonary Toxicity
Pulmonary toxicity is one of the most severe adverse effects associated with amiodarone.
Amiodarone: Animal models have been instrumental in studying amiodarone-induced pulmonary toxicity (AIPT).[7] Intratracheal instillation of amiodarone in rats has been shown to induce pulmonary fibrosis, characterized by septal thickening, cellular infiltration, and increased lung hydroxyproline (B1673980) levels.[8] Studies in rats have demonstrated that amiodarone exposure can lead to increased lung weight, inflammation, and granulomatous formations.[9][10] The mechanism is believed to involve direct cellular toxicity and the generation of reactive oxygen species (ROS).[9][11]
Dronedarone: While a risk of pulmonary toxicity was identified in animal studies for dronedarone, it is generally considered to have a lower propensity for this adverse effect compared to amiodarone.[12] However, pharmacovigilance data suggests that pulmonary toxicity, including fibrosis, can still occur with dronedarone, though seemingly less frequently than with amiodarone.[13]
Comparative Pulmonary Findings in Animal Models
| Parameter | Amiodarone | Dronedarone | Animal Model | Reference |
| Histopathology | Septal thickening, cellular infiltration, fibrosis | Lower incidence and severity of inflammatory changes | Rat | [8] |
| Lung Hydroxyproline | Significantly increased | Not significantly changed | Rat | [8][9] |
| Lung Weight | Significantly increased | Less pronounced or no significant change | Rat | [9] |
Hepatotoxicity
Both drugs have been associated with liver injury, with mechanistic studies pointing towards mitochondrial dysfunction.
Amiodarone & Dronedarone: In vitro studies using isolated rat liver mitochondria and human hepatocyte cell lines have shown that both dronedarone and amiodarone can induce mitochondrial toxicity.[14] They act as uncouplers and inhibitors of the mitochondrial respiratory chain and β-oxidation.[14] This inhibition leads to decreased ATP production, accumulation of ROS, and can ultimately trigger apoptosis and necrosis of hepatocytes.[14] In these in vitro models, dronedarone appeared to be a more potent mitochondrial toxicant, causing cytotoxicity and apoptosis at lower concentrations (starting at 20 µM) compared to amiodarone (starting at 50 µM).[14]
Experimental Protocol: In Vitro Hepatotoxicity Assessment
-
Models Used: Isolated rat liver mitochondria, primary human hepatocytes, and the human hepatoma cell line HepG2.
-
Exposure: Cells were exposed to varying concentrations of dronedarone and amiodarone for up to 24 hours.
-
Endpoints Measured:
-
Cytotoxicity: Assessed via standard cell viability assays.
-
Apoptosis: Quantified using methods like caspase activity assays.
-
Cellular ATP Content: Measured to determine the impact on energy production.
-
Mitochondrial Respiration: Activity of mitochondrial complexes (I, II, etc.) was measured.
-
Reactive Oxygen Species (ROS): Mitochondrial ROS accumulation was quantified.
-
Mitochondrial β-oxidation: The rate of fatty acid oxidation was determined.
-
-
Reference: [14]
Cardiac Safety and Electrophysiology
While both drugs are antiarrhythmic, their electrophysiological effects and cardiac safety profiles show notable differences in animal models.
Comparative Electrophysiological Effects: Studies in rabbit and canine hearts have compared the electrophysiological effects of both drugs. After three weeks of oral administration in rabbits, both amiodarone and dronedarone prolonged the action potential duration (APD) and increased the QT interval, with dronedarone showing more potent effects at equivalent doses.[15] Both drugs also decreased the maximum upstroke velocity (Vmax), indicating sodium channel blockade.[15] However, in a canine model, acute administration of amiodarone produced much more pronounced electrophysiological changes (APD and effective refractory period prolongation) than dronedarone.[16][17] Furthermore, after chronic administration in dogs, dronedarone, unlike amiodarone, did not produce marked electrophysiological changes.[18]
In a rabbit model comparing cardiac function, both drugs exhibited negative chronotropic effects (decreased heart rate).[19][20] However, only amiodarone was shown to have a significant negative inotropic effect (reduced contractility).[19]
Quantitative Comparison of Electrophysiological Effects in Rabbits (3-Week Oral Dosing)
| Parameter | Control | Amiodarone (100 mg/kg) | Dronedarone (100 mg/kg) | P-value (vs. Control) |
| QTc Interval (ms) | Baseline | Increased | Increased (effects > amiodarone) | <0.0001 |
| Ventricular APD90 | Baseline | Lengthened | Lengthened (effects > amiodarone) | <0.0001 |
| Vmax (Upstroke) | Baseline | Decreased | Decreased | <0.01 |
| Sinoatrial Node Rate | Baseline | Slowed | Slowed | <0.0001 |
| Data synthesized from Sun et al., 1999.[15] |
Reproductive and Developmental Toxicity
Animal studies have raised concerns about the embryotoxic potential of both drugs, leading to their contraindication during pregnancy.
Amiodarone & Dronedarone: Administration of either amiodarone or dronedarone to pregnant rats and rabbits during organogenesis has been shown to cause a range of structural and functional defects in offspring, including fetal resorption and abortions.[21] Recent studies using in vitro 3D gastruloid models (from mouse and human pluripotent stem cells) have provided further insight. In these models, both drugs and their metabolites impaired growth and elongation at clinically relevant concentrations.[21][22] Interestingly, the human gastruloid model showed greater sensitivity to dronedarone, which induced morphological abnormalities at concentrations as low as 0.05 µM, whereas amiodarone showed effects at 2.0 µM.[22] These studies suggest that both drugs interfere with critical developmental pathways, including those related to retinoic acid biosynthesis.[21][22]
Conclusion
Animal studies have been pivotal in delineating the comparative safety profiles of dronedarone and amiodarone. Dronedarone successfully avoids the iodine-related thyroid toxicity that is a hallmark of amiodarone. However, concerns regarding hepatotoxicity, and to a lesser extent pulmonary toxicity, remain for both compounds, with in vitro data suggesting dronedarone may be a more potent mitochondrial toxicant in liver cells. Electrophysiological effects vary by species and study duration, but both drugs demonstrate potent antiarrhythmic actions. Crucially, animal and in vitro model data indicate that both drugs pose a significant risk for developmental and reproductive toxicity. These preclinical findings underscore the distinct risk-benefit profiles of each drug and provide a critical foundation for their clinical use and for the development of future antiarrhythmic agents.
References
- 1. The novel antiarrhythmic drug dronedarone: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards an animal model of amiodarone-induced thyroid dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Towards an Animal Model of Amiodarone-Induced Thyroid [research.amanote.com]
- 5. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiodarone induced thyrotoxicosis - Wikipedia [en.wikipedia.org]
- 7. Resistance of the hamster to amiodarone-induced pulmonary toxicity following repeated intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiodarone-induced pulmonary fibrosis in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mechanistic Study on the Amiodarone-Induced Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Amiodarone-induced lung toxicity. In vitro evidence for the direct toxicity of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dronedarone: a safety comparison to amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Adverse drug reaction signals mining comparison of amiodarone and dronedarone: a pharmacovigilance study based on FAERS [frontiersin.org]
- 14. Mechanisms of hepatocellular toxicity associated with dronedarone--a comparison to amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Acute dronedarone is inferior to amiodarone in terminating and preventing atrial fibrillation in canine atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute dronedarone is inferior to amiodarone in terminating and preventing atrial fibrillation in canine atria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. veterinaryworld.org [veterinaryworld.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Embryotoxicity analysis of anti-arrhythmia drugs amiodarone, dronedarone, and their metabolites using 3D gastruloid models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Embryotoxicity analysis of anti-arrhythmia drugs amiodarone, dronedarone, and their metabolites using 3D gastruloid models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dronedarone's Therapeutic Effect: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the therapeutic effect of dronedarone (B1670951) in the management of atrial fibrillation (AF). It explores potential biomarkers, compares them with those for alternative antiarrhythmic drugs, and provides detailed experimental protocols for their measurement.
Introduction to Dronedarone and the Need for Biomarkers
Dronedarone is a multichannel-blocking antiarrhythmic agent used to maintain sinus rhythm in patients with paroxysmal or persistent atrial fibrillation.[1][2] Its mechanism of action involves the blockade of potassium, sodium, and calcium channels, as well as exhibiting anti-adrenergic properties.[3][4] While clinical endpoints such as AF recurrence, cardiovascular hospitalization, and mortality are the ultimate measures of efficacy, biomarkers can offer valuable insights into the drug's physiological effects, aiding in patient stratification and personalized therapy. This guide focuses on potential biomarkers that reflect dronedarone's therapeutic impact beyond simple arrhythmia suppression.
Potential Biomarkers for Dronedarone's Therapeutic Effect
While no single biomarker is currently established for routine monitoring of dronedarone's therapeutic efficacy, emerging evidence points to several candidates that reflect its broader cardiovascular effects.
Pressure Rate Product (PRP)
A post-hoc analysis of the landmark ATHENA trial revealed that dronedarone significantly reduces the Pressure Rate Product (PRP) , a measure of myocardial workload and oxygen consumption.[5][6][7] This effect was particularly pronounced in patients who experienced breakthrough atrial fibrillation, suggesting that dronedarone's therapeutic benefit may, in part, stem from reducing cardiac stress.[8]
Cardiac and Inflammatory Biomarkers
-
High-sensitivity C-reactive Protein (hs-CRP): As inflammation is implicated in the pathogenesis and recurrence of atrial fibrillation, the effect of antiarrhythmic drugs on inflammatory markers like hs-CRP is of significant interest.[10][11][12] However, specific data from large-scale trials directly linking dronedarone-induced changes in hs-CRP to its antiarrhythmic efficacy is limited.
Comparison of Biomarkers with Alternative Antiarrhythmic Drugs
A direct comparison of biomarker modulation by different antiarrhythmic drugs is challenging due to a lack of head-to-head trials with biomarker-focused endpoints. The following table summarizes the available information.
| Biomarker | Dronedarone | Amiodarone (B1667116) | Flecainide (B1672765) | Propafenone | Sotalol |
| Pressure Rate Product (PRP) | Demonstrated reduction in the ATHENA trial.[8] | Limited direct evidence. | Limited direct evidence. | Limited direct evidence. | Limited direct evidence. |
| NT-proBNP | Potential for reduction due to improved cardiac function, but direct trial data is sparse. | Some studies suggest a decrease in BNP levels in patients with heart failure and ventricular tachyarrhythmia.[13] | Lower baseline NT-proBNP levels may predict successful cardioversion with flecainide.[14][15][16] | Limited data available. A clinical trial is registered to evaluate this.[17] | A clinical trial in children is registered to monitor NT-proBNP levels.[18] |
| hs-CRP | Limited direct evidence from large-scale trials. | Studies have shown conflicting results on its effect on CRP levels.[19] | Elevated hs-CRP may be associated with AF recurrence after cardioversion.[10] | Limited data available. | Limited data available. |
Signaling Pathways and Experimental Workflows
Dronedarone's Multifaceted Signaling Pathway
Dronedarone's therapeutic effects are not solely dependent on ion channel blockade. It also exhibits anti-adrenergic properties and influences intracellular signaling cascades. Recent research suggests a role for the SIRT1/FOXO3/PKIA axis in mediating dronedarone's effects on myocardial hypertrophy.[13][20][21]
References
- 1. Pleiotropic Effects of Antiarrhythmic Agents: Dronedarone in the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of dronedarone in the treatment of atrial fibrillation/flutter in the aftermath of PALLAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. balimedicaljournal.ejournals.ca [balimedicaljournal.ejournals.ca]
- 6. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 7. Blood pressure, heart rate, or the Rate Pressure Product: what is the best predictor of clinical outcome? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of dronedarone on clinical end points in patients with atrial fibrillation and coronary heart disease: insights from the ATHENA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NT-proBNP as a marker for atrial fibrillation and heart failure in four observational outpatient trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Value of high-sensitivity C-reactive protein assays in predicting atrial fibrillation recurrence: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relation of hs-CRP and BNP levels with the atrial spontaneous echo contrast and thrombi in permanent atrial fibrillation patients with different etiologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High sensitivity C reactive protein levels and atrial fibrillation recurrence after catheter ablation for atrial fibrillation: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dronedarone Attenuates Ang II-Induced Myocardial Hypertrophy Through Regulating SIRT1/FOXO3/PKIA Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baseline NT-ProBNP level predicts success of cardioversion of atrial fibrillation with flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Baseline NT-ProBNP level predicts success of cardioversion of atrial fibrillation with flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute atrial wall stretch and the efficacy of flecainide-induced conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Propafenone in the Treatment of Atrial Fibrillation | Clinical Research Trial Listing [centerwatch.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. C-reactive protein and paroxysmal atrial fibrillation: evidence of the implication of an inflammatory process in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pleiotropic Effect of Dronedarone Beyond Antiarrhythmic Agent: Reduction of Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dronedarone Attenuates Ang II-Induced Myocardial Hypertrophy Through Regulating SIRT1/FOXO3/PKIA Axis -Korean Circulation Journal | Korea Science [koreascience.kr]
Dronedarone's Efficacy and Safety: A Comparative Analysis of Published Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dronedarone's performance as documented in key published research. The data presented herein is intended to offer a comprehensive overview of the reproducibility of Dronedarone's effects, supported by quantitative data from pivotal clinical trials and detailed experimental protocols.
Efficacy of Dronedarone (B1670951): A Tabulated Summary
The efficacy of dronedarone in managing atrial fibrillation (AF) has been evaluated in several large-scale clinical trials. The primary focus of these studies has been on the prevention of AF recurrence and the reduction of cardiovascular-related hospitalizations and mortality. The data below summarizes the key findings from these trials.
| Clinical Trial | Primary Endpoint | Dronedarone Group | Placebo Group | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | p-value | Citation |
| ATHENA | First Cardiovascular Hospitalization or Death | 38% | 47% | 0.73 [0.62–0.86] | 0.0002 | [1] |
| AF/Atrial Flutter Recurrence (Median Time) | 737 days | 498 days | 0.749 [0.681–0.824] | <0.001 | [2] | |
| EURIDIS & ADONIS (Pooled) | AF Recurrence | - | - | OR: 0.51 [0.41–0.63] | <0.001 | [3] |
| DAFNE | AF Recurrence | Dose-dependent reduction | - | - | - | [4] |
Safety Profile of Dronedarone: Key Findings
The safety of dronedarone has been a subject of significant investigation, with some trials highlighting potential risks in specific patient populations. The following table summarizes critical safety outcomes.
| Clinical Trial | Primary Safety Endpoint | Dronedarone Group | Placebo Group | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | p-value | Citation |
| PALLAS | Cardiovascular Death, Stroke, or Hospitalization for Heart Failure | Increased Risk | - | - | Trial Terminated Early | [5][6] |
| ANDROMEDA | All-Cause Mortality | Increased Mortality | - | - | Trial Terminated Early | [7] |
| ATHENA | Serious Treatment-Emergent Adverse Events | 22.7% | 25.9% | - | - | [1] |
| All-Cause Mortality (Meta-analysis of 7 RCTs) | - | - | Trend towards worse mortality | 0.31 | [8] | |
| Cardiovascular Mortality (Meta-analysis of 7 RCTs) | - | - | Trend towards worse mortality | 0.28 | [8] |
Experimental Protocols of Pivotal Trials
Understanding the methodologies of the key clinical trials is crucial for interpreting the reproducibility of dronedarone's effects.
ATHENA (A Trial to Assess the Efficacy of Dronedarone 400 mg BID for the Prevention of Cardiovascular Hospitalization or Death from Any Cause in Patients with Atrial Fibrillation/Atrial Flutter)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[1]
-
Patient Population: 4,628 patients with paroxysmal or persistent AF or atrial flutter and at least one additional cardiovascular risk factor.[1]
-
Intervention: Dronedarone 400 mg twice daily or placebo.[1]
-
Primary Outcome: Time to first cardiovascular hospitalization or death from any cause.[1]
PALLAS (Permanent Atrial Fibrillation Outcome Study Using Dronedarone on Top of Standard Therapy)
-
Study Design: Randomized, double-blind, placebo-controlled trial.[5]
-
Patient Population: 3,236 patients with permanent AF and additional cardiovascular risk factors.[5]
-
Intervention: Dronedarone 400 mg twice daily or placebo.[5]
-
Primary Outcome: Composite of major cardiovascular events (stroke, myocardial infarction, systemic embolism, or cardiovascular death) or unplanned hospitalization for a cardiovascular cause.[5] The trial was terminated early due to an increased risk of adverse events in the dronedarone group.[5][6]
ANDROMEDA (Antiarrhythmic Trial with Dronedarone in Moderate to Severe Congestive Heart Failure Evaluating Morbidity Decrease)
-
Study Design: Randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population: 627 patients with moderate to severe congestive heart failure and a recent hospitalization for decompensated heart failure.[7]
-
Intervention: Dronedarone 400 mg twice daily or placebo.[7]
-
Primary Outcome: All-cause mortality or hospitalization for worsening heart failure.[7] This trial was also stopped prematurely due to excess mortality in the dronedarone arm.[7]
Signaling Pathways and Experimental Workflow
Dronedarone's Multi-Channel Blocking Effects
Dronedarone is a multi-channel blocking agent, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmic drugs.[2][3] Its primary mechanism of action involves the inhibition of multiple ion channels in cardiac cells, leading to prolongation of the cardiac action potential and refractory period.[2]
Generalized Experimental Workflow for Dronedarone Clinical Trials
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy and safety of dronedarone.
Reproducibility and Concluding Remarks
The published research on dronedarone presents a mixed but generally reproducible profile. In patients with paroxysmal or persistent atrial fibrillation, the ATHENA trial and others consistently demonstrate its efficacy in reducing cardiovascular hospitalizations and AF recurrence.[1][2][3] However, the findings from the PALLAS and ANDROMEDA trials, which were terminated early, consistently highlight the increased risk of severe adverse outcomes, including mortality, in patients with permanent atrial fibrillation or recent decompensated heart failure.[5][6][7]
Meta-analyses have reflected this dichotomy, with some suggesting a trend towards increased mortality when all patient populations are considered, particularly when the influential ATHENA trial data is excluded.[8][9] Real-world evidence and further analyses continue to refine the understanding of dronedarone's risk-benefit profile, emphasizing the importance of patient selection.[10] The reproducibility of dronedarone's effects is therefore highly dependent on the specific patient population being studied. For researchers and clinicians, adherence to the specific inclusion and exclusion criteria of the positive trials is paramount to achieving the beneficial effects observed in those studies.
References
- 1. A new agent for atrial fibrillation: electrophysiological properties of dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 3. [Clinical pharmacology and electrophysiological properties of dronedarone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The funny and not-so-funny effects of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dronedarone on Acetylcholine-activated current in rabbit SAN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A review of the pharmacokinetics, electrophysiology and clinical efficacy of dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dronedarone Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Dronedarone (B1670951) Hydrochloride
Dronedarone hydrochloride, an antiarrhythmic agent, requires careful handling and disposal due to its potential health and environmental hazards.[1][2][3] This guide provides procedural, step-by-step instructions for its proper disposal in a research laboratory setting, ensuring the safety of personnel and compliance with regulations.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][4][5] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[1][6] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.[4][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[7] Improper disposal can lead to environmental contamination and regulatory violations.[8][9]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated as hazardous pharmaceutical waste.
-
This waste should be placed in a designated, clearly labeled, leak-proof container.[9] For RCRA hazardous pharmaceutical waste, a black container is often used.[9]
-
-
Container Management:
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in the regular trash.[7][10] The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[10]
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. These contractors are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF).
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[10][11]
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[5]
-
Wear appropriate PPE, including respiratory protection if dust is generated.[7]
-
Contain the spill by sweeping up the solid material and placing it into a suitable container for disposal.[4] Avoid creating dust.[4] Moisten any dust with water before collection.[7]
-
Clean the spill area thoroughly with soap and water.[12]
-
Quantitative Toxicity Data
The following table summarizes the acute oral toxicity data for this compound.
| Species | Test Type | Result |
| Mouse | LD50 | > 2000 mg/kg |
| Rat | LD50 | > 2000 mg/kg |
| Source: this compound Safety Data Sheet[6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C31H45ClN2O5S | CID 219025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. msdsdigital.com [msdsdigital.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
- 12. safety.duke.edu [safety.duke.edu]
Personal protective equipment for handling Dronedarone Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of Dronedarone Hydrochloride is paramount. This guide provides immediate safety, operational, and disposal information, offering procedural, step-by-step guidance to foster a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with several health and environmental hazards.[1][2][3][4] Understanding these is the first step in safe handling.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Reproductive Toxicity | Category 1B / 2 | H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs (cardiovascular system, liver) through prolonged or repeated exposure.[4] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure.[5]
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles / Face Shield | Wear safety goggles that provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashing.[2][4][5] |
| Hands | Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.[6] Change gloves immediately if contaminated. |
| Body | Disposable Gown / Coveralls | A disposable, impervious gown is required to protect against skin contact.[6] For extensive handling, "bunny suit" coveralls provide head-to-toe protection.[5] |
| Respiratory | N95 Respirator / Ventilated Enclosure | Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[2] An N95 respirator is recommended, especially when handling powders outside of a contained system.[5][6] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Weighing and Transfer: Conduct all weighing and transferring of powdered this compound within a chemical fume hood or other ventilated enclosure to minimize dust generation.
-
General Practices: Avoid all direct contact with the substance.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[2][3] Wash hands thoroughly after handling, even if gloves were worn.[2][3][4]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
-
The storage area should be secure and accessible only to authorized personnel.[2][4]
Disposal:
-
Dispose of waste in a designated, labeled, and sealed container for hazardous chemical waste.
-
This compound should not be disposed of with regular laboratory or household trash.[1]
-
Prevent the chemical from entering the sewage system or waterways due to its high toxicity to aquatic life.[1]
-
All disposal must be conducted in accordance with local, state, and federal regulations.[2][3][4]
Emergency Procedures
Spill Response: In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do so.[2][4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[3]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. halyardhealth.com [halyardhealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
